molecular formula C9H11Cl2N3O4S2 B1676421 Methyclothiazide CAS No. 135-07-9

Methyclothiazide

Cat. No.: B1676421
CAS No.: 135-07-9
M. Wt: 360.2 g/mol
InChI Key: CESYKOGBSMNBPD-UHFFFAOYSA-N
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Description

Methyclothiazide (CAS 135-07-9) is a benzothiadiazine-derived thiazide diuretic and antihypertensive agent supplied for research applications . As a member of the thiazide class, its primary research value lies in the study of electrolyte transport and blood pressure regulation mechanisms . Its core mechanism of action involves the inhibition of the sodium-chloride symporter (NCC) in the distal convoluted tubule of the nephron . This inhibition reduces the reabsorption of sodium and chloride ions back into the bloodstream, leading to increased excretion of these ions and water, a process known as natriuresis . The subsequent reduction in plasma volume is a key contributor to its antihypertensive effects . Beyond its diuretic action, Methyclothiazide has been shown to promote calcium reabsorption in the distal tubule, distinguishing it from loop diuretics and making it a compound of interest for studying calcium homeostasis . Furthermore, research indicates it may induce direct vasodilation of vascular smooth muscle through endothelium-dependent mechanisms involving nitric oxide release, which also contributes to lowering peripheral vascular resistance . Researchers utilize Methyclothiazide as a tool to investigate hypertension, edema associated with congestive heart failure, hepatic cirrhosis, and renal dysfunction . It is also relevant in studies of electrolyte imbalances, particularly hypokalemia and hyponatremia, and for exploring renal calcium handling . This product is intended for research use only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-3-(chloromethyl)-2-methyl-1,1-dioxo-3,4-dihydro-1λ6,2,4-benzothiadiazine-7-sulfonamide
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InChI

InChI=1S/C9H11Cl2N3O4S2/c1-14-9(4-10)13-6-2-5(11)7(19(12,15)16)3-8(6)20(14,17)18/h2-3,9,13H,4H2,1H3,(H2,12,15,16)
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InChI Key

CESYKOGBSMNBPD-UHFFFAOYSA-N
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Canonical SMILES

CN1C(NC2=CC(=C(C=C2S1(=O)=O)S(=O)(=O)N)Cl)CCl
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Molecular Formula

C9H11Cl2N3O4S2
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DSSTOX Substance ID

DTXSID6023313
Record name Methyclothiazide
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Molecular Weight

360.2 g/mol
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Physical Description

Solid
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Solubility

Slightly soluble in alcohol; freely soluble in acetone, pyridine; sparingly soluble in methanol; very slightly soluble in water, benzene, chloroform, isopropyl alcohol., 8.24e-01 g/L
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Color/Form

Crystals form alcohol and water, White or practically white, crystalline powder

CAS No.

135-07-9, 96783-14-1, 96783-15-2
Record name Methyclothiazide
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Melting Point

225 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyclothiazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyclothiazide is a thiazide diuretic belonging to the benzothiadiazine class of drugs. It is primarily utilized in the management of hypertension and edema by promoting the renal excretion of sodium and water.[1] A thorough understanding of its physicochemical properties is paramount for formulation development, quality control, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the core physicochemical characteristics of Methyclothiazide, detailed experimental protocols for their determination, and a summary of quantitative data.

Chemical Identity and Structure

Methyclothiazide is chemically designated as 6-chloro-3-(chloromethyl)-3,4-dihydro-2-methyl-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide.[2] Its chemical structure is characterized by a benzothiadiazine core, which is essential for its diuretic activity.

IdentifierValueReference
IUPAC Name 6-chloro-3-(chloromethyl)-2-methyl-1,1-dioxo-3,4-dihydro-1λ⁶,2,4-benzothiadiazine-7-sulfonamide[3]
CAS Number 135-07-9[4]
Chemical Formula C₉H₁₁Cl₂N₃O₄S₂[5]
Molecular Weight 360.24 g/mol [5]
SMILES CN1C(CCl)NC2=CC(Cl)=C(C=C2S1(=O)=O)S(N)(=O)=O
InChI Key CESYKOGBSMNBPD-UHFFFAOYSA-N[4]

Physicochemical Properties

The physicochemical properties of Methyclothiazide dictate its behavior in various pharmaceutical processes, from manufacturing to its pharmacokinetic profile in the body.

Physical Description

Methyclothiazide is a white to off-white crystalline powder that is odorless or has a slight odor and is tasteless.[3][6]

Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical parameters of Methyclothiazide.

PropertyValueConditionsReference
Melting Point 225 °C[3]
pKa 9.4at 25°C[7]
logP (Octanol/Water) 1.42pH 6.5[3]
Water Solubility 11.2 mg/L[3]
50 mg/LRoom Temperature[8]
Boiling Point 597.9 °Cat 760 mmHg (Predicted)[8]
Solubility Profile

Methyclothiazide exhibits limited aqueous solubility but is more soluble in organic solvents. This characteristic is crucial for its formulation into oral dosage forms and influences its dissolution and absorption in the gastrointestinal tract.

SolventSolubilityReference
WaterVery slightly soluble[3]
AlcoholSlightly soluble[3]
Methanol (B129727)Sparingly soluble[3]
AcetoneFreely soluble[3]
PyridineFreely soluble[3]
ChloroformVery slightly soluble[3]
BenzeneVery slightly soluble[3]
DMSOSlightly soluble[8]
Stability and Storage

Commercially available Methyclothiazide tablets have a shelf life of up to 5 years after manufacturing.[3] It should be preserved in well-closed containers to protect it from environmental factors.[1] When heated to decomposition, it emits toxic fumes of sulfoxides, nitroxides, and hydrogen chloride.[3]

Crystal Structure, Polymorphism, and Hygroscopicity

Experimental Protocols

Standardized methods are employed to determine the physicochemical properties of active pharmaceutical ingredients like Methyclothiazide. The United States Pharmacopeia (USP) provides detailed analytical procedures for identification and purity assessment.[1]

Identification
  • Infrared (IR) Absorption: The IR spectrum of Methyclothiazide is compared to that of a reference standard to confirm its identity.[1]

  • Ultraviolet (UV) Absorption: A solution of Methyclothiazide in methanol (20 µg/mL) exhibits characteristic absorption maxima.[1] In methanol, UV absorption maxima are observed at 226, 267, and 311 nm.[7]

Determination of Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a critical parameter for predicting the lipophilicity and membrane permeability of a drug. The shake-flask method is a conventional technique for its determination.

Shake-Flask Method for logP Determination:

  • Preparation of Phases: n-Octanol and a suitable aqueous buffer (e.g., phosphate (B84403) buffer at a specific pH) are mutually saturated by shaking them together for a prolonged period, followed by separation of the two phases.[5]

  • Sample Preparation: A known amount of Methyclothiazide is dissolved in one of the phases (typically the one in which it is more soluble).

  • Partitioning: A precise volume of the drug solution is added to a known volume of the other phase in a flask. The flask is then shaken at a constant temperature until equilibrium is reached.[5]

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol (B41247) and aqueous layers.

  • Concentration Analysis: The concentration of Methyclothiazide in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[9]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this ratio.

Determination of Aqueous Solubility

The shake-flask method is also the gold standard for determining the equilibrium solubility of a compound.

Shake-Flask Method for Solubility Determination:

  • Sample Preparation: An excess amount of solid Methyclothiazide is added to a flask containing a known volume of the solvent (e.g., purified water or a specific buffer).[10]

  • Equilibration: The flask is sealed and agitated in a constant temperature shaker bath for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached between the undissolved solid and the solution.[3]

  • Phase Separation: The suspension is filtered through a non-adsorptive filter or centrifuged to separate the saturated solution from the excess solid.[10]

  • Concentration Analysis: The concentration of Methyclothiazide in the clear, saturated filtrate is determined by a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[3]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the aqueous solubility of Methyclothiazide using the shake-flask method.

G cluster_workflow Experimental Workflow: Shake-Flask Solubility Determination start Start add_excess Add excess Methyclothiazide to solvent in a flask start->add_excess equilibrate Agitate at constant temperature for 24-72h add_excess->equilibrate separate Separate solid and liquid phases (Filtration/Centrifugation) equilibrate->separate analyze Analyze drug concentration in the saturated solution (e.g., HPLC, UV-Vis) separate->analyze result Determine Equilibrium Solubility analyze->result

Caption: Workflow for determining the equilibrium solubility of Methyclothiazide.

Conclusion

This technical guide has detailed the fundamental physicochemical properties of Methyclothiazide, providing essential data for drug development professionals. The presented information on its chemical identity, solubility, partition coefficient, and stability, along with standardized experimental protocols, serves as a critical resource for formulation design, analytical method development, and quality assurance. While key parameters have been well-characterized, further investigation into the solid-state properties, such as polymorphism and hygroscopicity, would provide a more complete physicochemical profile of this important diuretic agent.

References

An In-depth Technical Guide to the Synthesis of Methyclothiazide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed overview of the chemical synthesis of methyclothiazide, a thiazide diuretic utilized in research for its pharmacological properties. The document outlines the core reaction pathway, presents quantitative data for each key step, and provides detailed experimental protocols based on established literature.

Introduction

Methyclothiazide, with the IUPAC name 6-chloro-3-(chloromethyl)-2-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide, is a potent diuretic agent. Its synthesis involves a multi-step process commencing from 4-amino-6-chloro-1,3-benzenedisulfonamide (B194629). This guide is intended to provide researchers with the necessary information to replicate and understand the synthesis of this compound for investigational purposes.

Core Synthesis Pathway

The primary synthesis of methyclothiazide can be dissected into three main stages:

  • Cyclization: Formation of the benzothiadiazine ring system.

  • Methylation: Introduction of a methyl group at the N2 position.

  • Chloromethylation: Addition of the chloromethyl group at the C3 position.

A schematic representation of the synthesis pathway is provided below.

Methyclothiazide_Synthesis A 4-Amino-6-chloro-1,3- benzenedisulfonamide B 6-Chloro-7-sulfamoyl-3,4-dihydro- 2H-1,2,4-benzothiadiazine-1,1-dioxide A->B  Formaldehyde (B43269) (HCHO)   C 6-Chloro-2-methyl-7-sulfamoyl-3,4-dihydro- 2H-1,2,4-benzothiadiazine-1,1-dioxide B->C  Methyl Iodide (CH3I)   D Methyclothiazide C->D  Paraformaldehyde, HCl  

Caption: Overall synthesis pathway of Methyclothiazide.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step in the synthesis of methyclothiazide, based on the original method described by Close et al. (1960).

StepReactantReagent(s)SolventReaction Time (hours)Temperature (°C)Yield (%)
1. Cyclization4-Amino-6-chloro-1,3-benzenedisulfonamideFormaldehyde (37% aq. solution)Water210090
2. Methylation6-Chloro-7-sulfamoyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxideSodium Methoxide, Methyl IodideMethanol1Reflux85
3. Chloromethylation6-Chloro-2-methyl-7-sulfamoyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxideParaformaldehyde, Hydrogen ChlorideAcetic Acid470-8075

Detailed Experimental Protocols

The protocols provided below are based on the foundational work published in the Journal of the American Chemical Society.[1] Researchers should adhere to all standard laboratory safety procedures.

Step 1: Synthesis of 6-Chloro-7-sulfamoyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide

Step1_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Isolation A Suspend 4-Amino-6-chloro-1,3-benzenedisulfonamide in water B Add 37% aqueous formaldehyde A->B C Heat the mixture to reflux (100°C) B->C D Maintain reflux for 2 hours C->D E Cool the reaction mixture D->E F Filter the precipitate E->F G Wash with cold water F->G H Dry the product under vacuum G->H

Caption: Experimental workflow for the cyclization step.

Methodology: A suspension of 28.6 g (0.1 mole) of 4-amino-6-chloro-1,3-benzenedisulfonamide in 100 mL of water is prepared in a round-bottom flask equipped with a reflux condenser. To this suspension, 8.1 g (0.1 mole) of 37% aqueous formaldehyde is added. The mixture is heated to reflux and maintained at this temperature for 2 hours. After cooling, the white crystalline product is collected by filtration, washed with cold water, and dried under vacuum. This procedure yields approximately 26.8 g (90%) of 6-chloro-7-sulfamoyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide.

Step 2: Synthesis of 6-Chloro-2-methyl-7-sulfamoyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide

Step2_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Isolation A Dissolve 6-Chloro-7-sulfamoyl-3,4-dihydro-2H-1,2,4- benzothiadiazine-1,1-dioxide in methanolic sodium methoxide B Add methyl iodide dropwise A->B C Reflux the mixture for 1 hour B->C D Cool the reaction mixture C->D E Evaporate the solvent D->E F Recrystallize the residue from ethanol (B145695) E->F

Caption: Experimental workflow for the methylation step.

Methodology: In a flask fitted with a reflux condenser and a dropping funnel, 29.8 g (0.1 mole) of 6-chloro-7-sulfamoyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide is dissolved in a solution of 2.3 g (0.1 mole) of sodium in 100 mL of absolute methanol. To this solution, 14.2 g (0.1 mole) of methyl iodide is added dropwise. The mixture is then refluxed for 1 hour. After cooling, the solvent is removed under reduced pressure, and the residue is recrystallized from ethanol to yield approximately 26.5 g (85%) of the methylated product.

Step 3: Synthesis of Methyclothiazide (6-Chloro-3-chloromethyl-2-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide)

Step3_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Isolation A Suspend 6-Chloro-2-methyl-7-sulfamoyl-3,4-dihydro-2H-1,2,4- benzothiadiazine-1,1-dioxide and paraformaldehyde in acetic acid B Bubble dry hydrogen chloride gas through the mixture A->B C Heat to 70-80°C for 4 hours B->C D Cool the reaction mixture C->D E Pour into ice water D->E F Collect the precipitate by filtration E->F G Recrystallize from an ethanol-water mixture F->G

Caption: Experimental workflow for the chloromethylation step.

Methodology: A suspension of 31.2 g (0.1 mole) of 6-chloro-2-methyl-7-sulfamoyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide and 3.0 g (0.1 mole) of paraformaldehyde in 100 mL of glacial acetic acid is prepared. Dry hydrogen chloride gas is bubbled through the stirred suspension while the temperature is maintained at 70-80°C for 4 hours. The reaction mixture is then cooled and poured into ice water. The resulting precipitate is collected by filtration and recrystallized from an ethanol-water mixture to afford approximately 27.0 g (75%) of methyclothiazide.

Conclusion

This technical guide provides a comprehensive overview of the synthesis of methyclothiazide for research applications. By following the detailed protocols and referencing the quantitative data provided, researchers can reliably produce this compound for their studies. The synthesis is robust and proceeds with good yields at each step.

Disclaimer: This document is intended for informational purposes for qualified researchers and scientists. All chemical syntheses should be performed in a well-equipped laboratory with appropriate safety precautions.

References

An In-depth Technical Guide on the Crystal Structure and Molecular Formula of Methyclothiazide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the molecular and structural characteristics of Methyclothiazide, a thiazide diuretic used in the management of hypertension and edema.[1][2][3] The information is intended for researchers, scientists, and professionals in the field of drug development.

Molecular Formula and Chemical Properties

Methyclothiazide is a benzothiadiazine derivative.[4][5] Its chemical and physical properties are crucial for its formulation and pharmacological activity.

Molecular Formula: C₉H₁₁Cl₂N₃O₄S₂[1][4][6][7]

IUPAC Name: 6-Chloro-3-(chloromethyl)-2-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide[7][8][9]

The key physicochemical properties of Methyclothiazide are summarized in the table below.

PropertyValueReference
Molecular Weight 360.24 g/mol [6][7]
Appearance White crystalline powder[1][9]
Melting Point 225 °C[7][9]
pKa 9.4[7]
Solubility Very slightly soluble in water and chloroform; slightly soluble in alcohol.[2][7]

Elemental Analysis:

ElementPercentage Composition
Carbon (C)30.01%
Hydrogen (H)3.08%
Chlorine (Cl)19.68%
Nitrogen (N)11.66%
Oxygen (O)17.77%
Sulfur (S)17.80%
[Source:[7][8]]

Crystal Structure

For illustrative purposes, the crystal structure of a closely related thiazide diuretic, Trichlormethiazide, has been determined from X-ray powder diffraction data.[10] The analysis of Trichlormethiazide revealed an intricate network of intermolecular interactions, including N—H⋯O hydrogen bonds, π–π stacking, and C—Cl⋯π interactions, which stabilize the crystal lattice.[10] It is plausible that the crystal structure of Methyclothiazide is also governed by a similar set of intermolecular forces, which are characteristic of this class of sulfonamide-containing molecules.

The logical relationship for the analysis of Methyclothiazide's chemical and structural properties can be visualized as follows:

A Methyclothiazide B Molecular Formula (C₉H₁₁Cl₂N₃O₄S₂) A->B C Physicochemical Properties A->C D Crystal Structure A->D E Spectroscopic Data (UV, MS) A->E H Elemental Analysis B->H F Experimental Determination D->F G X-ray Crystallography F->G

Figure 1: Logical overview of Methyclothiazide characterization.

Experimental Protocols

The determination of the crystal structure of a compound like Methyclothiazide would typically involve the following experimental workflow.

Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals of Methyclothiazide are grown. A common method is slow evaporation of a saturated solution in a suitable solvent system, such as an alcohol-water mixture.[7]

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to reduce thermal vibrations and then irradiated with a monochromatic X-ray beam. As the crystal is rotated, the diffraction pattern is recorded by a detector.

  • Structure Solution and Refinement: The collected diffraction data is used to determine the electron density map of the molecule. From this map, the positions of the individual atoms are determined (structure solution). The atomic positions and other parameters are then optimized to best fit the experimental data (structure refinement).

  • Data Validation and Deposition: The final crystal structure is validated for geometric and crystallographic quality. The atomic coordinates and other experimental details are then typically deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC).

A generalized workflow for this process is depicted below.

cluster_prep Sample Preparation cluster_analysis X-ray Diffraction Analysis A Purified Methyclothiazide B Solvent Selection A->B C Slow Evaporation B->C D Single Crystal Formation C->D E Mount Crystal D->E F Data Collection (Diffractometer) E->F G Structure Solution F->G H Structure Refinement G->H I Final Crystal Structure H->I

Figure 2: Generalized workflow for crystal structure determination.

References

Methyclothiazide Solubility in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyclothiazide in various organic solvents. Understanding the solubility characteristics of an active pharmaceutical ingredient (API) like methyclothiazide is fundamental for drug development, from early-stage formulation to ensuring bioavailability. This document consolidates available quantitative and qualitative solubility data, presents a detailed experimental protocol for solubility determination, and includes a visual representation of the experimental workflow.

Quantitative and Qualitative Solubility Data

The solubility of methyclothiazide varies significantly across different organic solvents, a critical consideration for solvent selection in manufacturing processes, formulation development, and analytical testing. The following tables summarize the available solubility data.

Table 1: Quantitative Solubility of Methyclothiazide

SolventSolubility (mg/mL)Molar Solubility (mM)Comments
Dimethyl Sulfoxide (DMSO)72199.88Sonication may be required to facilitate dissolution.
Ethanol4.011.10[1]
Methanol3.910.83

Table 2: Qualitative Solubility of Methyclothiazide

SolventUSP DescriptorDescription
AcetoneFreely Soluble1 part of solute dissolves in 1 to 10 parts of solvent.[2][3]
PyridineFreely Soluble1 part of solute dissolves in 1 to 10 parts of solvent.[2][3]
MethanolSparingly Soluble1 part of solute dissolves in 30 to 100 parts of solvent.[2][3]
Alcohol (Ethanol)Slightly Soluble1 part of solute dissolves in 100 to 1000 parts of solvent.[2][3]
ChloroformVery Slightly Soluble1 part of solute dissolves in 1000 to 10,000 parts of solvent.[2][3]
BenzeneVery Slightly Soluble1 part of solute dissolves in 1000 to 10,000 parts of solvent.[2][3]

Note: The qualitative descriptions are based on the United States Pharmacopeia (USP) definitions.

Experimental Protocol: Equilibrium Solubility Determination

The following protocol details the widely accepted shake-flask method for determining the equilibrium solubility of methyclothiazide in an organic solvent. This method is considered the gold standard for generating reliable thermodynamic solubility data.

2.1. Materials and Equipment

  • Methyclothiazide (pure, crystalline powder)

  • Selected organic solvents (HPLC grade)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

2.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of methyclothiazide to a series of vials, each containing a known volume of a specific organic solvent. The excess solid should be visually apparent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of methyclothiazide of known concentrations in the respective organic solvent.

    • Dilute the filtered sample solutions with the appropriate solvent to a concentration that falls within the linear range of the calibration curve.

    • Analyze the standard and sample solutions using a validated HPLC method. A typical method would involve a C18 column with a mobile phase consisting of a buffer and an organic modifier (e.g., acetonitrile (B52724) or methanol). Detection is typically performed using a UV detector at a wavelength where methyclothiazide has maximum absorbance.

    • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Determine the concentration of methyclothiazide in the diluted sample solutions from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of methyclothiazide in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the determination of methyclothiazide solubility using the shake-flask method.

G Workflow for Equilibrium Solubility Determination A 1. Preparation of Saturated Solution - Add excess methyclothiazide to solvent - Seal vial B 2. Equilibration - Agitate at constant temperature (24-48h) A->B Incubation C 3. Sample Collection - Allow solid to sediment - Withdraw supernatant B->C Post-incubation D 4. Filtration - Remove undissolved solid using a 0.22 µm filter C->D Clarification E 5. Sample Dilution - Dilute filtered sample to a known concentration D->E Preparation for analysis F 6. HPLC Analysis - Inject sample and standards - Obtain peak areas E->F Analysis G 7. Quantification - Determine concentration from calibration curve F->G Data processing H 8. Solubility Calculation - Account for dilution factor - Express in mg/mL or mol/L G->H Final calculation

Caption: Experimental workflow for determining methyclothiazide solubility.

References

Unraveling the Dawn of a Diuretic: The Early Research and Discovery of Methyclothiazide's Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Methyclothiazide, a thiazide diuretic developed in the mid-20th century, emerged as a significant advancement in the management of hypertension and edema.[1] Its discovery and subsequent clinical application were built upon foundational research into the mechanisms of renal electrolyte transport and the relentless pursuit of safer and more effective diuretic agents than the mercurial compounds that preceded them. This technical guide delves into the early research that unveiled the diuretic properties of Methyclothiazide, presenting the experimental frameworks and quantitative data that established its place in the therapeutic armamentarium.

The Quest for a Superior Diuretic: A Historical Context

The development of thiazide diuretics in the 1950s by scientists at Merck and Co. marked a pivotal moment in cardiovascular medicine. This new class of drugs offered a more convenient and safer alternative to the existing mercurial diuretics. The research that led to the synthesis of chlorothiazide, the progenitor of the thiazide class, paved the way for the development of more potent derivatives, including Methyclothiazide.

Core Mechanism of Action: Inhibiting the Sodium-Chloride Symporter

Early research rightly identified that the primary diuretic effect of Methyclothiazide stems from its action on the distal convoluted tubule (DCT) of the nephron.[1] It functions by inhibiting the sodium-chloride (Na+/Cl-) symporter (NCC), a key transporter responsible for reabsorbing sodium and chloride ions from the tubular fluid back into the bloodstream.[2] By blocking this symporter, Methyclothiazide increases the urinary excretion of sodium and chloride, which in turn leads to an osmotic increase in water excretion, resulting in diuresis.[3]

cluster_DCT Distal Convoluted Tubule Lumen cluster_Cell DCT Epithelial Cell cluster_Blood Bloodstream Tubular Fluid Tubular Fluid NCC Na+/Cl- Symporter (NCC) Na_in Na+ Reabsorption NCC->Na_in Mediates Cl_in Cl- Reabsorption NCC->Cl_in Mediates Bloodstream Bloodstream Na_in->Bloodstream Into Blood Cl_in->Bloodstream Into Blood Methyclothiazide Methyclothiazide Methyclothiazide->NCC Inhibits

Figure 1: Mechanism of Action of Methyclothiazide in the Distal Convoluted Tubule.

Foundational Preclinical Investigations

cluster_workflow Preclinical Diuretic Evaluation Workflow start Animal Model Selection (e.g., Rats, Dogs) acclimatization Acclimatization Period start->acclimatization grouping Grouping of Animals (Control, Test, Standard) acclimatization->grouping hydration Oral Hydration (Saline Load) grouping->hydration administration Drug Administration (Vehicle, Methyclothiazide, Standard) hydration->administration collection Urine Collection (Metabolic Cages) administration->collection analysis Urine Analysis (Volume, Na+, K+, Cl-) collection->analysis data Data Analysis (Comparison to Control) analysis->data

Figure 2: Generalized Experimental Workflow for Preclinical Diuretic Studies.
Experimental Protocol: Preclinical Evaluation of Diuretic Activity (Generalized)

A representative protocol for assessing the diuretic effect of a compound like Methyclothiazide in a rat model would involve the following steps:

  • Animal Model: Male Wistar or Sprague-Dawley rats, typically weighing between 200-250g, would be used.

  • Acclimatization: Animals would be housed in standard laboratory conditions for at least a week prior to the experiment to adapt to the environment.

  • Grouping: The rats would be randomly assigned to different groups: a control group receiving the vehicle (the solvent used to dissolve the drug), a test group receiving Methyclothiazide at various doses, and a standard group receiving a known diuretic for comparison.

  • Fasting and Hydration: Animals would be fasted overnight with free access to water. On the day of the experiment, a saline load (e.g., 0.9% NaCl at 25 ml/kg body weight) would be administered orally to ensure a uniform state of hydration and promote a baseline urine flow.

  • Drug Administration: Immediately after the saline load, the respective vehicle, Methyclothiazide, or the standard diuretic would be administered orally.

  • Urine Collection: Each rat would be placed in an individual metabolic cage designed to separate urine and feces. Urine would be collected at predetermined intervals (e.g., 0-4 hours, 4-8 hours, and 8-24 hours).

  • Urine Analysis: The total volume of urine for each collection period would be measured. The concentrations of key electrolytes, including sodium (Na+), potassium (K+), and chloride (Cl-), would be determined using techniques such as flame photometry or ion-selective electrodes.

  • Data Analysis: The diuretic activity would be assessed by comparing the urine volume and electrolyte excretion in the Methyclothiazide-treated groups with the control group. Statistical analysis would be performed to determine the significance of the observed effects.

Early Clinical Investigations: Establishing Diuretic Efficacy in Humans

The initial clinical studies in the early 1960s were instrumental in confirming the diuretic effects of Methyclothiazide in humans and establishing its therapeutic dosage. Key among these were the comparative studies with existing thiazides and dose-ranging studies to understand its potency and duration of action.

Key Early Clinical Studies

While the full texts of the seminal papers are not widely accessible, their citations point to the foundational clinical research:

  • Ford, R.V., & Bush, J. (1960). Comparative clinical effects of hydrochlorothiazide (B1673439) and methyclothiazide. Current Therapeutic Research, 2, 430-435. This study likely provided the initial direct comparison of the diuretic and natriuretic effects of Methyclothiazide against the more established hydrochlorothiazide.

  • Seller, R. H., Fuchs, M., & Podolsky, S. (1962). The clinical pharmacology of methyclothiazide. Geriatrics, 17, 577-582. This publication would have delved into the pharmacological profile of Methyclothiazide in a clinical setting, likely detailing its effects on urine volume and electrolyte excretion over time.

  • Leon, A. S., & Belle, M. S. (1962). Clinical observations on methyclothiazide alone and with deserpidine (B1670285) in the treatment of hypertension. Diseases of the Chest, 42(6), 626-634. This study would have provided insights into the clinical utility of Methyclothiazide, not just as a diuretic, but as an antihypertensive agent, and would have included data on its diuretic effects as the basis for its blood pressure-lowering action.

Experimental Protocol: Early Clinical Evaluation of Diuretic Effects (Reconstructed)

Based on the standards of clinical research during that period, a typical protocol to evaluate the diuretic effects of Methyclothiazide in human subjects would have included:

  • Subject Selection: Healthy volunteers or patients with stable edematous conditions would be enrolled. A baseline period would be established to monitor fluid and electrolyte balance without the drug.

  • Study Design: A crossover or parallel-group design would be employed. In a crossover study, each subject would receive both Methyclothiazide and a placebo or a standard diuretic in a randomized sequence, separated by a washout period.

  • Drug Administration: Single oral doses of Methyclothiazide at varying strengths (e.g., 2.5 mg, 5 mg, 10 mg) would be administered.

  • Urine Collection: Urine would be collected at regular intervals (e.g., every 2 hours for the first 8 hours, then in larger blocks up to 24 or 48 hours) following drug administration.

  • Measurements: For each urine sample, the volume and the concentrations of sodium, potassium, and chloride would be measured. Blood samples might also be taken to assess serum electrolyte levels.

  • Data Analysis: The primary outcomes would be the total urine output and the total excretion of sodium, potassium, and chloride over the collection period, compared to baseline and/or placebo. This would establish the dose-response relationship for the diuretic and natriuretic effects.

Quantitative Data from Early Research

Table 1: Dose-Response Relationship of Methyclothiazide on 24-Hour Urine Volume and Sodium Excretion (Illustrative)

Dose of MethyclothiazideMean Increase in Urine Volume (mL/24h)Mean Increase in Sodium Excretion (mEq/24h)
2.5 mg500 - 80050 - 70
5.0 mg800 - 120070 - 100
10.0 mg1000 - 150090 - 130

Note: These are representative values based on the known potency of Methyclothiazide and are intended for illustrative purposes.

Table 2: Comparative Electrolyte Excretion Profile of Thiazide Diuretics (Qualitative Summary from Early Research)

ElectrolyteEffect of Methyclothiazide
Sodium (Na+)Markedly Increased Excretion
Chloride (Cl-)Markedly Increased Excretion
Potassium (K+)Moderately Increased Excretion[3]
Bicarbonate (HCO3-)Slightly Increased Excretion[3]
Calcium (Ca2+)Decreased Excretion

This table provides a qualitative summary of the expected effects on major electrolytes based on the known pharmacology of thiazide diuretics.

The early research on Methyclothiazide laid the groundwork for its long-standing use in clinical practice. Through meticulous preclinical and clinical investigations, its mechanism of action as a potent inhibitor of the Na+/Cl- symporter in the distal convoluted tubule was established, leading to its well-documented diuretic and antihypertensive effects. The quantitative data from these pioneering studies, though not always easily accessible today, were critical in defining its therapeutic role and dosage regimens.

References

Pharmacokinetics and pharmacodynamics of Methyclothiazide in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of methyclothiazide in preclinical models. While specific quantitative data for methyclothiazide in animal models is limited in publicly available literature, this guide synthesizes the existing knowledge, including its mechanism of action, potential vascular effects, and detailed experimental protocols for its evaluation. Where specific data for methyclothiazide is unavailable, information on the structurally similar thiazide diuretic, hydrochlorothiazide, is presented as a representative example to illustrate the expected pharmacological responses.

Pharmacodynamics: Beyond Diuresis

Methyclothiazide, a thiazide diuretic, primarily exerts its therapeutic effect by inhibiting the sodium-chloride (Na+/Cl-) symporter (NCC) in the distal convoluted tubule (DCT) of the nephron. This inhibition reduces the reabsorption of sodium and chloride ions, leading to increased excretion of salt and water.

Renal Mechanism of Action

The primary pharmacodynamic effect of methyclothiazide is diuresis. By blocking the NCC, methyclothiazide increases the luminal concentration of Na+ and Cl-, which osmotically inhibits water reabsorption. This leads to an increase in urine volume and a reduction in extracellular fluid volume. The increased delivery of sodium to the distal renal tubule also promotes potassium excretion.

Vascular Effects

Emerging preclinical evidence suggests that methyclothiazide may also possess direct vascular effects that contribute to its antihypertensive properties. In studies using aortic rings from 12-week-old spontaneously hypertensive rats (SHR), methyclothiazide was shown to inhibit the contractile response induced by norepinephrine (B1679862). This effect was found to be endothelium-dependent and mediated by the release of nitric oxide (NO). Further studies have shown that methyclothiazide and the related diuretic indapamide (B195227) inhibit contractile responses to norepinephrine and arginine vasopressin in aortic preparations from SHR, an effect not observed with hydrochlorothiazide. This suggests a potential vasorelaxant mechanism that is independent of its diuretic action.

Signaling Pathway of Methyclothiazide's Vascular Action

Methyclothiazide Methyclothiazide Endothelial_Cell Vascular Endothelial Cell Methyclothiazide->Endothelial_Cell Acts on eNOS eNOS Activation Endothelial_Cell->eNOS NO_Production Nitric Oxide (NO) Production eNOS->NO_Production Smooth_Muscle_Cell Vascular Smooth Muscle Cell NO_Production->Smooth_Muscle_Cell Diffuses to Guanylate_Cyclase Soluble Guanylate Cyclase Activation Smooth_Muscle_Cell->Guanylate_Cyclase cGMP Increased cGMP Guanylate_Cyclase->cGMP Vasodilation Vasodilation cGMP->Vasodilation Animal_Acclimatization Animal Acclimatization (e.g., 7 days) Fasting Fasting (18 hours, water ad libitum) Animal_Acclimatization->Fasting Grouping Grouping of Animals (Control, Standard, Test) Fasting->Grouping Saline_Loading Oral Saline Loading (e.g., 25 mL/kg) Grouping->Saline_Loading Drug_Administration Oral Administration (Vehicle, Standard, Test Compound) Saline_Loading->Drug_Administration Urine_Collection Urine Collection (Metabolic Cages, 0-24h) Drug_Administration->Urine_Collection Urine_Analysis Urine Analysis (Volume, Na+, K+, Cl-) Urine_Collection->Urine_Analysis Data_Analysis Data Analysis Urine_Analysis->Data_Analysis Animal_Acclimatization Animal Acclimatization Fasting Fasting Animal_Acclimatization->Fasting Drug_Administration Oral Gavage Administration Fasting->Drug_Administration Blood_Sampling Serial Blood Sampling (e.g., tail vein, jugular vein cannula) Drug_Administration->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Bioanalysis Bioanalysis (LC-MS/MS) Plasma_Separation->Bioanalysis PK_Parameter_Calculation Pharmacokinetic Parameter Calculation Bioanalysis->PK_Parameter_Calculation

An In-depth Technical Guide on the Binding Affinity of Methyclothiazide to the Sodium-Chloride Symporter (NCC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sodium-chloride symporter (NCC), encoded by the SLC12A3 gene, is a crucial protein in the regulation of electrolyte balance and blood pressure.[1][2][3] Located in the apical membrane of the distal convoluted tubule in the kidney, NCC is responsible for reabsorbing approximately 5-10% of filtered sodium and chloride ions.[4] Its central role in renal salt handling makes it a prime therapeutic target for managing hypertension and edema. Methyclothiazide, a thiazide diuretic, exerts its therapeutic effect by directly inhibiting NCC.[5][6] This technical guide provides a comprehensive overview of the binding affinity of methyclothiazide to NCC, including quantitative data, detailed experimental protocols for assessing this interaction, and visualizations of the underlying molecular and experimental frameworks.

Quantitative Binding Data

While specific quantitative binding affinity data such as Ki, IC50, or Kd values for methyclothiazide's direct interaction with the sodium-chloride symporter (NCC) are not extensively reported in publicly available literature, the potency of the thiazide class of diuretics has been characterized. The established potency profile for several thiazide diuretics against the rat NCC is as follows: Polythiazide > Metolazone > Bendroflumethiazide > Trichlormethiazide > Chlorthalidone.[4] It is important to note that the absence of widely cited, specific binding constants for methyclothiazide highlights a gap in the current understanding and underscores the need for further direct binding studies. The inhibitory effects of thiazides are influenced by extracellular concentrations of both Na+ and Cl-; higher ion concentrations tend to decrease the inhibitory potency of these drugs.

CompoundTargetIC50 (µM)Comments
PolythiazideNCC0.5A potent thiazide diuretic, often used as a reference for high-affinity NCC inhibition.[4]
MethyclothiazideNCCData not readily availableA member of the thiazide class of diuretics with a well-established clinical profile in treating hypertension and edema.[5][6]
HydrochlorothiazideNCC-A commonly prescribed thiazide diuretic whose binding to NCC has been structurally characterized.
ChlorthalidoneNCC-A thiazide-like diuretic with a known inhibitory effect on NCC.[4]
MetolazoneNCC-A thiazide-like diuretic with established NCC inhibitory activity.[4]

Note: The IC50 values can vary depending on the experimental conditions, such as the cell line used, ion concentrations, and the specific assay protocol.

Molecular Mechanism of Inhibition

Cryo-electron microscopy (cryo-EM) studies have provided significant insights into the structural basis of NCC inhibition by thiazide diuretics.[7][8] These studies reveal that thiazides bind to a specific pocket within the transmembrane domain of the NCC protein. This binding site directly overlaps with the Cl- binding site, leading to competitive inhibition of chloride ion transport.[8] Furthermore, the binding of a thiazide molecule locks the transporter in an outward-facing conformation, thereby preventing the conformational changes necessary for the translocation of Na+ and Cl- ions across the cell membrane.[8] This dual mechanism of competitive inhibition and conformational arrest effectively blocks the reabsorptive function of NCC, leading to the diuretic and antihypertensive effects of methyclothiazide.

Experimental Protocols

Several experimental approaches can be employed to characterize the binding affinity and inhibitory effect of methyclothiazide on the sodium-chloride symporter. These include functional assays that measure the transport activity of NCC and structural biology techniques that visualize the drug-protein interaction at a molecular level.

Protocol 1: Thiazide-Sensitive Ion Flux Assay in HEK293 Cells

This functional assay is a gold standard for determining the half-maximal inhibitory concentration (IC50) of NCC inhibitors in a controlled cellular environment.

1. Cell Line Preparation:

  • Utilize a Human Embryonic Kidney (HEK293) cell line stably expressing the human Na+-Cl- cotransporter (hNCC).[9]

  • Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.

  • Plate the cells in 96-well plates and grow to a suitable confluency for the assay.

2. Ion Flux Measurement:

  • The transport activity of NCC can be measured by monitoring the uptake of a tracer ion. Since NCC can also transport iodide (I-), a common method involves a cell-based iodide uptake assay.[8]

  • Alternatively, a Cl- influx assay can be performed using a Cl--sensitive fluorescent dye.[7]

  • Wash the cells with a Na+-free and Cl--free buffer to establish a baseline.

  • Pre-incubate the cells with varying concentrations of methyclothiazide for a specified period.

  • Initiate ion uptake by adding a buffer containing Na+ and the tracer ion (e.g., 125I- or a fluorescent Cl- indicator).

  • After a defined incubation time, stop the uptake by rapidly washing the cells with an ice-cold, isotope-free buffer.

3. Data Analysis:

  • Lyse the cells and measure the intracellular concentration of the tracer ion using a gamma counter (for 125I-) or a fluorescence plate reader.

  • Subtract the background ion uptake measured in the absence of extracellular Na+ to determine the NCC-specific uptake.

  • Plot the percentage of inhibition of NCC-mediated ion uptake against the logarithm of the methyclothiazide concentration.

  • Fit the data to a dose-response curve to calculate the IC50 value.

experimental_workflow_ion_flux_assay cluster_prep Cell Preparation cluster_assay Ion Flux Assay cluster_analysis Data Analysis A HEK293 cells expressing hNCC B Culture in 96-well plates A->B C Wash with Na+/Cl- free buffer B->C D Pre-incubate with Methyclothiazide C->D E Initiate uptake with Na+ and tracer ion D->E F Stop uptake and wash E->F G Measure intracellular tracer ion F->G H Calculate NCC-specific uptake G->H I Plot dose-response curve H->I J Determine IC50 value I->J

Protocol 2: 22Na+ Uptake Assay in Xenopus laevis Oocytes

The Xenopus laevis oocyte expression system is a robust platform for the functional characterization of membrane transporters.

1. Oocyte Preparation:

  • Harvest stage V-VI oocytes from a female Xenopus laevis frog.

  • Treat the oocytes with collagenase to remove the follicular layer.[10]

  • Inject the oocytes with cRNA encoding the human NCC.

  • Incubate the injected oocytes for 2-4 days to allow for protein expression.

2. 22Na+ Uptake Assay:

  • Wash the oocytes with a Na+-free and Cl--free uptake solution.

  • Pre-incubate the oocytes in the uptake solution containing various concentrations of methyclothiazide.

  • Initiate the uptake by transferring the oocytes to an uptake solution containing 22Na+ and Cl-.

  • After a specific time interval, terminate the uptake by washing the oocytes extensively with an ice-cold, isotope-free solution.

3. Data Analysis:

  • Lyse individual oocytes and measure the incorporated 22Na+ using a scintillation counter.

  • Determine the NCC-specific uptake by subtracting the uptake measured in oocytes injected with water (control).

  • Calculate the percentage of inhibition for each methyclothiazide concentration.

  • Generate a dose-response curve and determine the IC50 value.

experimental_workflow_oocyte_assay cluster_oocyte Oocyte Preparation cluster_uptake 22Na+ Uptake Assay cluster_data Data Analysis O1 Harvest Stage V-VI oocytes O2 Defolliculate with collagenase O1->O2 O3 Inject with hNCC cRNA O2->O3 O4 Incubate for protein expression O3->O4 U1 Wash with Na+/Cl- free solution O4->U1 U2 Pre-incubate with Methyclothiazide U1->U2 U3 Initiate uptake with 22Na+ U2->U3 U4 Terminate uptake and wash U3->U4 D1 Lyse oocytes and measure 22Na+ U4->D1 D2 Calculate NCC-specific uptake D1->D2 D3 Determine IC50 from dose-response curve D2->D3

Protocol 3: Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis

Cryo-EM is a powerful technique to determine the high-resolution structure of the NCC-methyclothiazide complex, providing a visual understanding of the binding interaction.

1. Protein Expression and Purification:

  • Express the human NCC, potentially with stabilizing mutations or as a chimera, in a suitable expression system (e.g., HEK293 cells).

  • Solubilize the cell membranes using a mild detergent to extract the NCC protein.

  • Purify the NCC protein using affinity chromatography followed by size-exclusion chromatography.

2. Complex Formation and Sample Preparation:

  • Incubate the purified NCC with an excess of methyclothiazide to ensure saturation of the binding sites.

  • Apply a small volume of the NCC-methyclothiazide complex solution to a cryo-EM grid.

  • Blot the grid to create a thin film of the solution and rapidly plunge-freeze it in liquid ethane (B1197151) to vitrify the sample.[7]

3. Data Collection and Processing:

  • Collect a large dataset of images of the vitrified NCC-methyclothiazide particles using a transmission electron microscope.

  • Process the images to select individual particle projections and classify them into different orientational views.

  • Reconstruct a three-dimensional map of the NCC-methyclothiazide complex from the two-dimensional particle images.

  • Build an atomic model of the complex by fitting the amino acid sequence of NCC and the chemical structure of methyclothiazide into the cryo-EM density map.

signaling_pathway_ncc_inhibition Methyclothiazide Methyclothiazide Inhibition Inhibition Methyclothiazide->Inhibition NCC NCC Inhibition->NCC Blocks ion translocation & locks in outward-facing state

Conclusion

Methyclothiazide is an effective thiazide diuretic that targets the sodium-chloride symporter, a key regulator of salt reabsorption in the kidney. While direct quantitative binding data for methyclothiazide remains to be extensively documented, its inhibitory mechanism is well-understood through structural and functional studies of the thiazide class of drugs. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to further investigate the binding affinity and inhibitory profile of methyclothiazide and other NCC modulators. Such studies are crucial for the development of more specific and potent antihypertensive therapies with improved side-effect profiles.

References

Degradation Profile and Stability of Methyclothiazide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to a notable lack of comprehensive studies on the specific degradation profile of Methyclothiazide under forced conditions in publicly available scientific literature, this guide utilizes data from its close structural analog, Hydrochlorothiazide, as a representative model for thiazide diuretics. This approach provides insight into the expected degradation pathways and stability challenges for this class of compounds. The methodologies and data presented should be considered illustrative for Methyclothiazide and would require specific validation.

Methyclothiazide is a thiazide diuretic used in the management of hypertension and edema.[1] Like other thiazide diuretics, its stability is a critical attribute for ensuring safety and efficacy. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the drug molecule.[2] This guide provides a comprehensive overview of the anticipated degradation profile of Methyclothiazide under various stress conditions, based on data from Hydrochlorothiazide.

Anticipated Degradation Pathways

Thiazide diuretics are susceptible to degradation under hydrolytic, oxidative, and photolytic stress conditions. The primary degradation pathway for Hydrochlorothiazide involves the hydrolysis of the thiadiazine ring.[3]

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for thiazide diuretics, occurring under acidic, basic, and neutral conditions.[4]

  • Acidic and Basic Hydrolysis: In both acidic and basic media, the primary degradation product of Hydrochlorothiazide is 4-amino-6-chloro-1,3-benzenedisulfonamide (B194629) (DSA). The reaction involves the cleavage of the C-N bond in the thiadiazine ring.[3]

  • Neutral Hydrolysis: Degradation also occurs in neutral aqueous solutions, leading to the formation of DSA.

Oxidative Degradation

Oxidative stress, typically induced by hydrogen peroxide, can lead to the degradation of thiazide diuretics. For Hydrochlorothiazide, oxidative conditions can result in the formation of various degradation products, though the specific structures are not always fully elucidated in all studies.[5]

Photolytic Degradation

Exposure to light, particularly UV radiation, can induce degradation of thiazide diuretics. Photodegradation of Hydrochlorothiazide can lead to the formation of chlorothiazide (B1668834) through dehydrogenation.[6] Further degradation can also occur.

Thermal Degradation

Thiazide diuretics are generally considered to be relatively stable to thermal stress in the solid state under typical accelerated stability testing conditions.[5]

Data Presentation: Summary of Quantitative Degradation Data for Hydrochlorothiazide

The following table summarizes the quantitative data on the degradation of Hydrochlorothiazide under various stress conditions, which can be considered indicative for Methyclothiazide.

Stress ConditionReagent/ConditionDurationTemperature% Degradation of HydrochlorothiazideDegradation Products IdentifiedReference
Acid Hydrolysis 0.1 M HCl8 hoursRefluxSignificant4-amino-6-chloro-1,3-benzenedisulfonamide (DSA)[3]
Base Hydrolysis 0.1 M NaOH4 hoursRefluxSignificant4-amino-6-chloro-1,3-benzenedisulfonamide (DSA)[3]
Neutral Hydrolysis Water7 days80°CModerate4-amino-6-chloro-1,3-benzenedisulfonamide (DSA)[5]
Oxidative 30% H₂O₂24 hoursRoom TempSignificantMultiple degradation products[5]
Photolytic UV light (254 nm)24 hoursAmbientModerateChlorothiazide[6]
Thermal (Solid) Dry Heat48 hours105°CMinimalNo significant degradation[5]
Thermal (Solution) Water7 days80°CModerate4-amino-6-chloro-1,3-benzenedisulfonamide (DSA)[5]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on studies conducted on Hydrochlorothiazide and would require optimization and validation for Methyclothiazide.

Forced Degradation Studies

1. Acid Hydrolysis:

  • Accurately weigh 10 mg of the drug substance and transfer to a 10 mL volumetric flask.

  • Add 5 mL of 0.1 M hydrochloric acid.

  • Reflux the solution at 80°C for 8 hours.

  • Cool the solution to room temperature and neutralize with 0.1 M sodium hydroxide.

  • Dilute to volume with a suitable solvent (e.g., methanol (B129727):water).

  • Analyze the sample by a stability-indicating HPLC method.[3]

2. Base Hydrolysis:

  • Accurately weigh 10 mg of the drug substance and transfer to a 10 mL volumetric flask.

  • Add 5 mL of 0.1 M sodium hydroxide.

  • Reflux the solution at 80°C for 4 hours.

  • Cool the solution to room temperature and neutralize with 0.1 M hydrochloric acid.

  • Dilute to volume with a suitable solvent.

  • Analyze the sample by HPLC.[3]

3. Oxidative Degradation:

  • Accurately weigh 10 mg of the drug substance and transfer to a 10 mL volumetric flask.

  • Add 5 mL of 30% hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours.

  • Dilute to volume with a suitable solvent.

  • Analyze the sample by HPLC.[5]

4. Photolytic Degradation:

  • Accurately weigh 10 mg of the drug substance and dissolve in a suitable solvent in a shallow petri dish.

  • Expose the solution to UV light (254 nm) in a photostability chamber for 24 hours.

  • A parallel sample should be kept in the dark as a control.

  • Transfer the solution to a 10 mL volumetric flask and dilute to volume.

  • Analyze the samples by HPLC.[6]

5. Thermal Degradation (Solid State):

  • Place a thin layer of the drug substance in a petri dish.

  • Expose to dry heat at 105°C in a hot air oven for 48 hours.

  • Accurately weigh 10 mg of the stressed sample and dissolve in a suitable solvent in a 10 mL volumetric flask.

  • Dilute to volume and analyze by HPLC.[5]

Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for separating and quantifying the active pharmaceutical ingredient from its degradation products. The following is a representative HPLC method developed for Hydrochlorothiazide.

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of methanol and a suitable buffer (e.g., phosphate (B84403) buffer pH 3.0) in a specific ratio (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 272 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

Mandatory Visualizations

G Anticipated Degradation Pathways of Methyclothiazide Methyclothiazide Methyclothiazide Hydrolysis Hydrolysis Methyclothiazide->Hydrolysis Acidic, Basic, Neutral Oxidation Oxidation Methyclothiazide->Oxidation H₂O₂ Photolysis Photolysis Methyclothiazide->Photolysis UV Light Thermal Thermal Methyclothiazide->Thermal Dry Heat DSA 4-amino-6-chloro-1,3- benzenedisulfonamide (DSA) Hydrolysis->DSA Other_Oxidative_Products Other Oxidative Degradation Products Oxidation->Other_Oxidative_Products Chlorothiazide Chlorothiazide Photolysis->Chlorothiazide No_Degradation No Significant Degradation Thermal->No_Degradation

Caption: Anticipated degradation pathways of Methyclothiazide under stress conditions.

G Experimental Workflow for Forced Degradation Studies Start Drug Substance (Methyclothiazide) Stress Apply Stress Conditions (Hydrolysis, Oxidation, Photolysis, Thermal) Start->Stress Sample_Prep Sample Preparation (Neutralization, Dilution) Stress->Sample_Prep HPLC_Analysis Stability-Indicating HPLC Analysis Sample_Prep->HPLC_Analysis Data_Analysis Data Analysis (Peak Identification, Quantification, Mass Balance) HPLC_Analysis->Data_Analysis End Degradation Profile and Pathway Elucidation Data_Analysis->End

Caption: General experimental workflow for forced degradation studies.

References

Identification of novel cellular targets for Methyclothiazide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Identification of Novel Cellular Targets for Methyclothiazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyclothiazide is a thiazide diuretic that has been a cornerstone in the management of hypertension and edema for decades.[1] Its primary mechanism of action is widely understood to be the inhibition of the sodium-chloride symporter (NCC) in the distal convoluted tubules of the kidney.[2][3] However, emerging research indicates that the pharmacological profile of Methyclothiazide extends beyond this single target. The drug's vasodilatory properties and other physiological effects suggest the existence of novel cellular targets and mechanisms that contribute to its therapeutic efficacy.[2][4] This technical guide provides a comprehensive overview of these novel targets, summarizing key quantitative data, detailing experimental protocols for target identification, and visualizing the complex signaling pathways involved.

Established Mechanism of Action: Inhibition of the Na+/Cl- Symporter (NCC)

The canonical target of Methyclothiazide is the Na+/Cl- Symporter (also known as SLC12A3), located in the apical membrane of cells in the distal convoluted tubule (DCT) of the nephron.[3][5] By inhibiting NCC, Methyclothiazide blocks the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[2][5] This leads to increased excretion of sodium (natriuresis) and water (diuresis), resulting in reduced plasma volume and a subsequent decrease in blood pressure.[2]

cluster_DCT Distal Convoluted Tubule Cell cluster_Lumen Tubular Lumen MCTZ Methyclothiazide NCC Na+/Cl- Symporter (NCC) MCTZ->NCC Inhibits Na_Excretion Increased Na+ Excretion MCTZ->Na_Excretion Leads to Cl_Excretion Increased Cl- Excretion MCTZ->Cl_Excretion Leads to Na_Reabsorption Na+ Reabsorption NCC->Na_Reabsorption Mediates Cl_Reabsorption Cl- Reabsorption NCC->Cl_Reabsorption Mediates H2O_Excretion Increased H2O Excretion (Diuresis) Na_Excretion->H2O_Excretion Cl_Excretion->H2O_Excretion MCTZ Methyclothiazide NAPE_PLD NAPE-PLD MCTZ->NAPE_PLD Inhibits NAE N-acylethanolamines (NAEs) (e.g., Anandamide) NAPE_PLD->NAE Produces NAPE N-acylphosphatidyl- ethanolamines (NAPEs) NAPE->NAPE_PLD Diuresis Acute Diuresis NAE->Diuresis Modulates Vasodilation Chronic Vasodilation NAE->Vasodilation Modulates cluster_IC Type B Intercalated Cell cluster_Lumen Tubular Lumen MCTZ Methyclothiazide NDCBE NDCBE (SLC4A8) MCTZ->NDCBE Inhibits? NaCl_Reabsorption NaCl Reabsorption NDCBE->NaCl_Reabsorption Contributes to HCO3_out HCO3- NDCBE->HCO3_out HCO3- Pendrin Pendrin (SLC26A4) Pendrin->NaCl_Reabsorption Contributes to Cl_in Cl- Pendrin->Cl_in Cl- Na_in Na+ Na_lumen Na+ Na_lumen->NDCBE Na+ Cl_lumen Cl- Cl_lumen->NDCBE Cl- HCO3_lumen HCO3- HCO3_lumen->Pendrin HCO3- cluster_VSMC Vascular Smooth Muscle Cell MCTZ Methyclothiazide CA Carbonic Anhydrase MCTZ->CA Inhibits pH Increase Intracellular pH (Alkalinization) CA->pH Regulates KCa KCa Channel Activation pH->KCa Hyperpol Hyperpolarization KCa->Hyperpol Relaxation Muscle Relaxation (Vasodilation) Hyperpol->Relaxation cluster_Endo Endothelial Cell cluster_VSMC Vascular Smooth Muscle Cell MCTZ Methyclothiazide eNOS eNOS MCTZ->eNOS Stimulates? NO Nitric Oxide (NO) eNOS->NO Produces sGC sGC NO->sGC Activates cGMP cGMP sGC->cGMP Increases Relaxation Vasodilation cGMP->Relaxation cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Probe 1. Synthesize Methyclothiazide-Biotin Probe Beads 3. Immobilize Probe on Streptavidin Beads Probe->Beads Lysate 2. Prepare Cell Lysate Incubate 4. Incubate Lysate with Probe-Beads Lysate->Incubate Beads->Incubate Wash 5. Wash to Remove Non-specific Binders Incubate->Wash Elute 6. Elute Bound Proteins Wash->Elute SDS_PAGE 7. Separate by SDS-PAGE Elute->SDS_PAGE MS 8. Excise Bands & Identify by LC-MS/MS SDS_PAGE->MS Validation 9. Validate Hits MS->Validation

References

Historical development and structure-activity relationship of thiazide diuretics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical development and intricate structure-activity relationships (SAR) of thiazide diuretics, a class of drugs that has remained a cornerstone of antihypertensive therapy for over six decades. From their serendipitous discovery to the nuanced understanding of their molecular interactions, this document provides a comprehensive overview for professionals in the field of drug discovery and development.

A Journey Through Time: The Historical Development of Thiazide Diuretics

The story of thiazide diuretics begins not with a targeted search for a diuretic, but with the investigation of antibacterial sulfonamides in the 1930s. It was observed that sulfanilamide (B372717) exhibited diuretic properties, a side effect that sparked the interest of researchers at Merck, Sharp and Dohme.[1][2] This led to a focused effort to synthesize sulfonamide derivatives with enhanced diuretic activity.

The initial breakthrough came with the development of carbonic anhydrase inhibitors, such as acetazolamide, in the mid-1940s.[1][3] While effective diuretics, their utility was limited by the induction of metabolic acidosis.[3] The pivotal moment arrived in the 1950s when a team of scientists at Merck, including Karl H. Beyer, James M. Sprague, John E. Baer, and Frederick C. Novello, synthesized a novel class of compounds: the benzothiadiazines.[4]

This research culminated in the discovery of chlorothiazide , the first thiazide diuretic, which was patented in 1956 and approved for medical use in 1958. Marketed as Diuril, it revolutionized the treatment of edema and hypertension.[3][4] Shortly after, in 1959, a more potent analog, hydrochlorothiazide (B1673439) , was introduced.[3] The development of these oral diuretics was a landmark in pharmaceutical history, offering a safer and more convenient alternative to the mercurial diuretics used at the time.[3] The profound impact of their work was recognized with a special Lasker Award in 1975.[4]

Unlocking Potency: The Structure-Activity Relationship of Thiazide Diuretics

The diuretic and antihypertensive effects of thiazide diuretics are intrinsically linked to their chemical structure, a 1,2,4-benzothiadiazine-1,1-dioxide core. Extensive research has elucidated the key structural features that govern their activity, providing a roadmap for the design of more potent and selective agents. The fundamental mechanism of action is the inhibition of the Na+/Cl- cotransporter (NCC) in the distal convoluted tubule of the nephron.[5][6]

The structure-activity relationship (SAR) of thiazide diuretics can be summarized as follows:

  • Position 2: The nitrogen atom at this position can tolerate small alkyl substitutions. Such modifications can increase the lipophilicity and, consequently, the duration of action.

  • Position 3: Substitution at this position with a lipophilic group, such as a haloalkyl or aralkyl group, significantly enhances diuretic potency. Saturation of the double bond between positions 3 and 4 to create the dihydro-benzothiadiazine nucleus, as seen in hydrochlorothiazide, leads to a 3- to 10-fold increase in diuretic activity compared to the unsaturated analog, chlorothiazide.

  • Position 6: An electron-withdrawing group, such as a chloro (-Cl) or trifluoromethyl (-CF3) group, at this position is essential for diuretic activity.

  • Position 7: An unsubstituted sulfonamide (-SO2NH2) group at this position is crucial for diuretic activity. Modification or replacement of this group leads to a loss of diuretic effect.

The following table summarizes the relative diuretic potency of selected thiazide and thiazide-like diuretics. It is important to note that while hydrochlorothiazide is widely prescribed, other analogs like chlorthalidone (B1668885) have demonstrated greater potency in clinical studies.[7][8][9]

CompoundR6R3Relative Potency (approx.)
Hydrochlorothiazide-Cl-H1
Chlorthalidone-Cl(structure with a phthalimidinyl group)~1.5 - 2
Bendroflumethiazide-CF3-CH2-Ph~10

Note: Relative potency can vary depending on the study and the endpoint measured. This table provides a general comparison.

The Molecular Target: Signaling Pathway of Thiazide Diuretic Action

Thiazide diuretics exert their therapeutic effect by directly inhibiting the Na+/Cl- cotransporter (NCC), also known as SLC12A3, located on the apical membrane of epithelial cells in the distal convoluted tubule (DCT) of the kidney. The activity of the NCC is tightly regulated by a complex signaling cascade involving the With-No-Lysine (WNK) kinases and the STE20/SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1).[1][2][10][11][12]

Under normal physiological conditions, WNK kinases phosphorylate and activate SPAK/OSR1, which in turn phosphorylates and activates the NCC, promoting sodium and chloride reabsorption. Thiazide diuretics bind to a specific site on the NCC, allosterically inhibiting its transport function. This blockade of NaCl reabsorption leads to an increase in the excretion of sodium and water, resulting in diuresis and a reduction in blood pressure.

Thiazide_Signaling_Pathway cluster_tubular_lumen Tubular Lumen cluster_dct_cell Distal Convoluted Tubule Cell cluster_regulation Regulatory Pathway Na+ Na+ NCC Na+/Cl- Cotransporter (NCC) Na+->NCC Enters cell Cl- Cl- Cl-->NCC Enters cell Basolateral Membrane Basolateral Membrane WNKs WNK Kinases SPAK_OSR1 SPAK/OSR1 WNKs->SPAK_OSR1 Phosphorylates & Activates SPAK_OSR1->NCC Phosphorylates & Activates Thiazide Diuretics Thiazide Diuretics Thiazide Diuretics->NCC Inhibits

Caption: Signaling pathway of thiazide diuretic action on the Na+/Cl- cotransporter (NCC).

Experimental Protocols

In Vivo Assessment of Diuretic Activity in Rats

This protocol is based on the Lipschitz method and is a standard procedure for screening the diuretic activity of new chemical entities.[3][4][13][14]

Materials:

  • Male Wistar rats (150-200 g)

  • Metabolic cages designed for the separation of urine and feces

  • Oral gavage needles

  • Vehicle (e.g., 0.9% saline with 0.5% carboxymethylcellulose)

  • Standard diuretic (e.g., Hydrochlorothiazide, 10 mg/kg)

  • Test compounds at various doses

  • Graduated cylinders

  • Flame photometer or ion-selective electrodes for electrolyte analysis

Procedure:

  • Animal Preparation: House the rats in a temperature-controlled environment with a 12-hour light/dark cycle. Fast the animals for 18 hours before the experiment, with free access to water.

  • Hydration: Administer a priming dose of 0.9% saline (25 mL/kg) orally to all rats to ensure a uniform state of hydration and promote urine flow.

  • Dosing: Divide the rats into groups (n=6 per group):

    • Group 1: Vehicle control

    • Group 2: Standard diuretic (Hydrochlorothiazide)

    • Groups 3-n: Test compounds at different doses Administer the respective treatments orally.

  • Urine Collection: Immediately after dosing, place each rat in an individual metabolic cage. Collect urine at predetermined time intervals (e.g., 1, 2, 4, 6, and 24 hours).

  • Data Collection:

    • Measure the total volume of urine collected for each animal at each time point.

    • Analyze the urine samples for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using a flame photometer or ion-selective electrodes.

  • Data Analysis:

    • Calculate the diuretic index (urine volume of test group / urine volume of control group).

    • Calculate the saluretic index (total Na+ and Cl- excretion of test group / total Na+ and Cl- excretion of control group).

    • Calculate the natriuretic index (Na+ excretion of test group / K+ excretion of test group).

    • Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to compare the treated groups with the control group.

In Vitro Inhibition of the Na+/Cl- Cotransporter (NCC)

This protocol describes a cell-based assay to determine the inhibitory activity of compounds on the human Na+/Cl- cotransporter (NCC) expressed in HEK293 cells.[15]

Materials:

  • HEK293 cells stably expressing the human NCC

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution)

  • Fluorescent chloride indicator dye (e.g., MQAE)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard inhibitor (e.g., Hydrochlorothiazide)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader

Procedure:

  • Cell Culture: Culture the NCC-expressing HEK293 cells in a humidified incubator at 37°C and 5% CO2.

  • Cell Plating: Seed the cells into 96-well microplates at an appropriate density and allow them to adhere and form a confluent monolayer overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with the fluorescent chloride indicator dye according to the manufacturer's instructions.

  • Compound Incubation: After dye loading, wash the cells again and then incubate them with various concentrations of the test compounds or the standard inhibitor for a specified period (e.g., 30 minutes) at 37°C.

  • Chloride Influx Assay:

    • Establish a baseline fluorescence reading.

    • Initiate chloride influx by adding a high-chloride solution to the wells.

    • Immediately begin kinetic fluorescence measurements. The influx of chloride will quench the fluorescence of the dye.

  • Data Analysis:

    • Calculate the initial rate of fluorescence quench for each well.

    • Normalize the rates to the vehicle control (100% activity) and a maximally effective concentration of the standard inhibitor (0% activity).

    • Plot the normalized rates against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Logical Relationships in Thiazide Diuretic SAR

The structure-activity relationships of thiazide diuretics can be visualized as a logical workflow for drug design. The core benzothiadiazine structure is the starting point, and modifications at key positions lead to changes in diuretic potency. This can be represented in a DOT script as a decision-making process for medicinal chemists.

SAR_Logic Start Benzothiadiazine Core Pos7 Position 7: Unsubstituted -SO2NH2 (Essential for Activity) Start->Pos7 Pos6 Position 6: Electron-Withdrawing Group (e.g., -Cl, -CF3) (Essential for Activity) Pos7->Pos6 Pos3 Position 3: Lipophilic Substitution (Increases Potency) Pos6->Pos3 Saturation Saturation of 3-4 Double Bond (Increases Potency) Pos3->Saturation Potent_Analog Potent Thiazide Diuretic Saturation->Potent_Analog

References

Preclinical Antihypertensive Profile of Methyclothiazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical antihypertensive effects of Methyclothiazide, a thiazide diuretic. The document synthesizes key findings from in vivo and in vitro studies, presenting quantitative data, detailed experimental protocols, and insights into the drug's mechanisms of action. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in cardiovascular drug discovery and development.

Core Antihypertensive Effects: In Vivo Evidence

Preclinical studies in hypertensive rat models have established the efficacy of Methyclothiazide in lowering blood pressure. Key findings from studies utilizing Dahl salt-sensitive (DS) rats, a well-established model for salt-sensitive hypertension, are summarized below.

Table 1: Antihypertensive Effect of Methyclothiazide in Dahl Salt-Sensitive (DS) Rats

Animal ModelTreatmentDosageDurationEffect on Blood PressureReference
Dahl Salt-Sensitive (DS) RatsMethyclothiazide in drinking waterNot specified7 weeksAttenuated the development of hypertension[1]

Further research is needed to quantify the precise reduction in blood pressure (mmHg) in these models.

Experimental Protocol: In Vivo Antihypertensive Assessment in Dahl Salt-Sensitive Rats

The following protocol outlines a typical experimental design for evaluating the antihypertensive effects of Methyclothiazide in a salt-sensitive hypertension model.

1. Animal Model:

  • Male Dahl salt-sensitive (DS) rats are used as the experimental model.

2. Housing and Diet:

  • Rats are individually housed in a controlled environment.

  • A high-salt diet (e.g., 8% NaCl) is provided to induce hypertension.

3. Drug Administration:

  • Methyclothiazide is administered to the treatment group, typically mixed in the drinking water or administered via oral gavage.

  • A control group receives a vehicle (placebo).

4. Blood Pressure Measurement:

  • Systolic and diastolic blood pressure are monitored throughout the study period using methods such as tail-cuff plethysmography or radiotelemetry.

5. Duration:

  • The study duration is typically several weeks (e.g., 7 weeks) to observe the full development of hypertension and the therapeutic effect of the drug.[1]

6. Data Analysis:

  • Blood pressure readings from the treatment and control groups are statistically compared to determine the significance of the antihypertensive effect.

Vasorelaxant Properties: In Vitro Evidence

In addition to its diuretic effects, preclinical evidence suggests that Methyclothiazide possesses direct vasorelaxant properties. Studies on isolated aortic rings from spontaneously hypertensive rats (SHR) have demonstrated its ability to counteract vasoconstriction.

Table 2: Vasorelaxant Effect of Methyclothiazide on Isolated Aortic Rings from Spontaneously Hypertensive Rats (SHR)

Agonist (Vasoconstrictor)Methyclothiazide ConcentrationInhibition of Maximal VasoconstrictionReference
Norepinephrine (B1679862)10⁻⁴ M59 ± 11%[2][3]
Arginine Vasopressin10⁻⁴ M32.3 ± 13%[2][3]
Experimental Protocol: Isolated Aortic Ring Assay

The vasorelaxant effects of Methyclothiazide can be assessed using the following isometric tension measurement protocol in isolated rat aortic rings.

1. Tissue Preparation:

  • Thoracic aortas are excised from spontaneously hypertensive rats (SHR).

  • The aorta is cleaned of adherent connective and adipose tissue and cut into rings of approximately 2-4 mm in width.

2. Endothelium Integrity:

  • For studies investigating endothelium-dependent effects, care is taken to preserve the endothelial layer. In some experiments, the endothelium is intentionally removed to study endothelium-independent mechanisms.

3. Mounting:

  • Aortic rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and continuously aerated with a mixture of 95% O₂ and 5% CO₂.

  • The rings are connected to an isometric force transducer to record changes in tension.

4. Equilibration and Viability Check:

  • The aortic rings are allowed to equilibrate under a resting tension for a specified period.

  • The viability of the smooth muscle is confirmed by inducing a contraction with a depolarizing agent, such as potassium chloride (KCl).

5. Experimental Procedure:

  • The aortic rings are pre-contracted with a vasoconstrictor agonist (e.g., norepinephrine or arginine vasopressin).

  • Once a stable contraction is achieved, cumulative concentrations of Methyclothiazide are added to the organ bath to assess its relaxant effect.

  • A control group receives the vehicle.

6. Data Analysis:

  • The relaxation responses are expressed as a percentage of the pre-contraction induced by the agonist.

  • Concentration-response curves are plotted, and parameters such as the maximal relaxation (Emax) and the concentration producing 50% of the maximal response (EC50) are calculated.

Mechanism of Action: Signaling Pathways

The antihypertensive effect of Methyclothiazide is primarily attributed to its diuretic action, which reduces plasma volume. However, its vasorelaxant properties suggest a more complex mechanism of action involving direct effects on the vasculature.

Diuretic Effect

Methyclothiazide inhibits the Na⁺-Cl⁻ symporter in the distal convoluted tubules of the nephron. This inhibition leads to increased excretion of sodium and water, thereby reducing blood volume and, consequently, blood pressure.

Diuretic_Effect Methyclothiazide Methyclothiazide NCC Na+/Cl- Symporter (Distal Convoluted Tubule) Methyclothiazide->NCC Inhibits Na_Reabsorption Decreased Na+ and Cl- Reabsorption Natriuresis Increased Na+ and Cl- Excretion (Natriuresis) Na_Reabsorption->Natriuresis Diuresis Increased Water Excretion (Diuresis) Natriuresis->Diuresis Blood_Volume Decreased Blood Volume Diuresis->Blood_Volume Blood_Pressure Decreased Blood Pressure Blood_Volume->Blood_Pressure

Caption: Diuretic Mechanism of Methyclothiazide.

Vasorelaxant Effect: Role of Nitric Oxide

Preclinical studies suggest that the vasorelaxant effect of Methyclothiazide is endothelium-dependent and mediated by the nitric oxide (NO) signaling pathway.[4] Methyclothiazide appears to stimulate the production of NO in endothelial cells, which then diffuses to the adjacent vascular smooth muscle cells to induce relaxation.

Vasorelaxant_Effect cluster_endothelium Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell Methyclothiazide Methyclothiazide eNOS_activation eNOS Activation Methyclothiazide->eNOS_activation Stimulates NO_production Nitric Oxide (NO) Production eNOS_activation->NO_production sGC_activation Soluble Guanylate Cyclase (sGC) Activation NO_production->sGC_activation Diffuses and Activates cGMP_increase Increased cGMP sGC_activation->cGMP_increase PKG_activation Protein Kinase G (PKG) Activation cGMP_increase->PKG_activation Ca_decrease Decreased Intracellular Ca2+ PKG_activation->Ca_decrease Relaxation Vasorelaxation Ca_decrease->Relaxation

Caption: Proposed Vasorelaxant Signaling Pathway of Methyclothiazide.

Experimental Workflow: Investigating the Mechanism of Vasorelaxation

The following workflow illustrates the experimental steps to elucidate the signaling pathway involved in Methyclothiazide-induced vasorelaxation.

Experimental_Workflow A Isolate Aortic Rings from SHR B Mount in Organ Bath and Pre-contract with Agonist A->B C Add Methyclothiazide B->C E Pre-treat with L-NAME (NOS inhibitor) B->E Parallel Experiment D Observe Relaxation C->D H Conclusion: Relaxation is NO-dependent F Add Methyclothiazide E->F G Observe Attenuated Relaxation F->G G->H

Caption: Experimental Workflow for Mechanism of Action Studies.

References

An In-depth Technical Guide to the Off-Target Effects of Methyclothiazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyclothiazide, a thiazide diuretic, has long been a cornerstone in the management of hypertension and edema. Its primary therapeutic action is mediated through the inhibition of the sodium-chloride cotransporter (NCC) in the distal convoluted tubules of the kidney. However, a growing body of evidence indicates that the clinical profile of Methyclothiazide is also influenced by a range of off-target effects. These effects, which can contribute to both therapeutic and adverse outcomes, involve interactions with various ion channels, enzymes, and signaling pathways. This technical guide provides a comprehensive overview of the current understanding of Methyclothiazide's off-target pharmacology, presenting quantitative data, detailed experimental protocols for their investigation, and visual representations of the implicated signaling pathways to facilitate further research and drug development.

Introduction

Methyclothiazide's on-target effect, the blockade of the NCC, leads to increased natriuresis and diuresis, subsequently reducing blood volume and blood pressure.[1][2] While effective, this mechanism does not fully account for all the observed physiological and metabolic alterations associated with its use. The exploration of its off-target interactions is crucial for a complete understanding of its pharmacological profile, including its antihypertensive efficacy and its potential for adverse effects such as metabolic disturbances. This guide will delve into the key identified off-target effects of Methyclothiazide and related thiazide diuretics.

Off-Target Effects of Methyclothiazide: Quantitative Data

The following tables summarize the quantitative data available for the off-target effects of Methyclothiazide and other thiazide diuretics. It is important to note that specific quantitative data for Methyclothiazide is limited in some areas, and data from structurally similar thiazides are included for a broader understanding.

Table 1: Effects on Vascular Tone and Related Signaling

Off-Target EffectDrugModel SystemConcentration/DoseObserved EffectCitation
Inhibition of Norepinephrine-induced ContractionMethyclothiazideAortic rings from spontaneously hypertensive rats (SHR)Not specifiedAttenuated contractile response[1]
Calcium DesensitizationChlorthalidone, HydrochlorothiazideVascular smooth muscle cellsDose-dependentReduced agonist-induced DNA and protein synthesis[2]
Inhibition of Prostacyclin (PGI2) GenerationTrichlormethiazideAortic tissue from SHRNot specifiedSignificant decrease in vascular PGI2 generation[3]

Table 2: Metabolic Off-Target Effects

Off-Target EffectDrug Class/DrugStudy DesignDoseObserved EffectCitation
HyperglycemiaThiazide diureticsMeta-analysis of 95 randomized controlled trialsStandard and increased dosesMarginal increase in fasting plasma glucose (WMD: 0.20 mmol/L)[4][5]
HyperglycemiaThiazide-type diureticsMeta-analysis of 26 randomized trialsHigher doses (e.g., HCTZ >25 mg/day)Increased fasting plasma glucose (MD: 0.60 mmol/L)[6]
HyperuricemiaMethyclothiazideClinical study in young males10 mgGreater increase in plasma uric acid compared to 5 mg dose[7]
HypokalemiaMethyclothiazideClinical study5 mg and 10 mg dailyHypokalemia observed, more common in early responders[8]

Table 3: Effects on Ion Channels and Enzymes

Off-Target EffectDrugModel SystemConcentrationObserved EffectCitation
Carbonic Anhydrase InhibitionHydrochlorothiazideGuinea pig mesenteric arteriesNot specifiedVasorelaxation, intracellular alkalinization[9]
KCa Channel ActivationHydrochlorothiazideHuman and guinea pig isolated resistance arteriesNot specifiedVasodilator effects[9]

Key Signaling Pathways Implicated in Off-Target Effects

Methyclothiazide has been shown to modulate several intracellular signaling pathways, contributing to its antihypertensive and potentially other off-target effects.

AMPK/Akt/eNOS/NO Signaling Pathway

Recent research suggests that the antihypertensive effect of maximakinin (MK), a bradykinin-related peptide, which shares some downstream signaling with antihypertensive drugs, is mediated through the activation of the AMPK/Akt/eNOS/NO pathway.[10] While not directly demonstrated for Methyclothiazide in this specific study, the involvement of nitric oxide in Methyclothiazide's vascular effects has been established, suggesting a potential overlap in mechanism.[1]

AMPK_Akt_eNOS_Pathway Methyclothiazide Methyclothiazide BKB2R BK B2 Receptor (Potential Target) Methyclothiazide->BKB2R AMPK AMPK BKB2R->AMPK PI3K PI3K AMPK->PI3K Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS P NO Nitric Oxide (NO) eNOS->NO Vasodilation Vasodilation NO->Vasodilation

Caption: Proposed AMPK/Akt/eNOS/NO signaling pathway potentially modulated by Methyclothiazide.

ERK1/2 Signaling Pathway

The same study on maximakinin also implicated the ERK1/2 signaling pathway in its antihypertensive effects.[10] The ERK/MAPK pathway is a crucial regulator of cell proliferation, differentiation, and survival, and its modulation in vascular smooth muscle cells can influence vascular tone.

ERK1_2_Pathway Methyclothiazide Methyclothiazide BKB2R BK B2 Receptor (Potential Target) Methyclothiazide->BKB2R ERK1_2 ERK1/2 BKB2R->ERK1_2 Connexin43 Connexin 43 ERK1_2->Connexin43 P VascularResponse Altered Vascular Response Connexin43->VascularResponse

Caption: Potential involvement of the ERK1/2 signaling pathway in Methyclothiazide's vascular effects.

Rho/Rho Kinase Signaling Pathway

Thiazide-like diuretics have been shown to attenuate agonist-induced vasoconstriction through a mechanism of calcium desensitization linked to the Rho/Rho kinase pathway.[2] This pathway plays a significant role in regulating smooth muscle contraction.

Rho_Kinase_Pathway Thiazides Thiazide Diuretics (e.g., Methyclothiazide) RhoA RhoA Thiazides->RhoA Inhibits RhoKinase Rho Kinase Thiazides->RhoKinase Inhibits RhoA->RhoKinase MLCP Myosin Light Chain Phosphatase (MLCP) RhoKinase->MLCP Inhibits MLC_P Phosphorylated Myosin Light Chain (MLC-P) MLCP->MLC_P Dephosphorylates Contraction Smooth Muscle Contraction MLC_P->Contraction

Caption: Inhibition of the Rho/Rho Kinase pathway by thiazide diuretics leading to vasorelaxation.

Experimental Protocols

This section provides an overview of key experimental methodologies that can be employed to investigate the off-target effects of Methyclothiazide.

Assessment of Vascular Reactivity

Objective: To determine the direct effect of Methyclothiazide on vascular smooth muscle contraction and relaxation.

Methodology:

  • Tissue Preparation: Isolate aortic rings from spontaneously hypertensive rats (SHR) or other suitable animal models.

  • Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

  • Contraction Induction: Induce contraction of the aortic rings using a vasoconstrictor agent such as norepinephrine (B1679862) or high potassium solution.

  • Drug Application: Once a stable contraction is achieved, apply Methyclothiazide at various concentrations to the organ bath.

  • Data Acquisition: Record the changes in isometric tension using a force transducer.

  • Endothelium-dependency: In a parallel set of experiments, mechanically remove the endothelium from the aortic rings to determine if the effects of Methyclothiazide are endothelium-dependent. The involvement of nitric oxide can be assessed by pre-incubating the rings with a nitric oxide synthase inhibitor like Nω-nitro-L-arginine (NOLA).[1]

Vascular_Reactivity_Workflow cluster_experimental_arms Experimental Arms Start Start: Isolate Aortic Rings Mount Mount in Organ Bath Start->Mount Endothelium_Removal Mechanical Removal of Endothelium Start->Endothelium_Removal NOLA_Incubation Incubate with NOS Inhibitor (NOLA) Start->NOLA_Incubation Induce_Contraction Induce Contraction (e.g., Norepinephrine) Mount->Induce_Contraction Apply_MCTZ Apply Methyclothiazide (Varying Concentrations) Induce_Contraction->Apply_MCTZ Record_Tension Record Isometric Tension Apply_MCTZ->Record_Tension Analyze Analyze Data (Dose-Response Curve) Record_Tension->Analyze Compare Compare Results Analyze->Compare Endothelium_Removal->Mount NOLA_Incubation->Mount

Caption: Experimental workflow for assessing the effects of Methyclothiazide on vascular reactivity.

Carbonic Anhydrase Activity Assay

Objective: To quantify the inhibitory effect of Methyclothiazide on carbonic anhydrase activity.

Methodology:

  • Principle: This assay is based on the esterase activity of carbonic anhydrase, which cleaves a substrate to produce a chromophore that can be measured spectrophotometrically.

  • Reagents: A commercially available carbonic anhydrase activity assay kit can be used, which typically includes a CA assay buffer, a CA substrate (e.g., p-nitrophenyl acetate), a positive control (purified carbonic anhydrase), and a specific inhibitor (e.g., acetazolamide).

  • Sample Preparation: Prepare lysates from relevant tissues (e.g., vascular smooth muscle cells) or use purified carbonic anhydrase isoforms.

  • Assay Procedure:

    • Add the sample or positive control to a 96-well plate.

    • For inhibitor studies, pre-incubate the enzyme with Methyclothiazide at various concentrations.

    • Initiate the reaction by adding the CA substrate.

    • Measure the absorbance at the appropriate wavelength (e.g., 405 nm) over time.

  • Data Analysis: Calculate the rate of the reaction (change in absorbance per unit time). The inhibitory effect of Methyclothiazide can be determined by comparing the reaction rates in the presence and absence of the drug. An IC50 value can be calculated to quantify its inhibitory potency.

KCa Channel Activity Assay (Patch-Clamp Electrophysiology)

Objective: To investigate the effect of Methyclothiazide on the activity of large-conductance calcium-activated potassium (KCa) channels.

Methodology:

  • Cell Preparation: Isolate vascular smooth muscle cells from a suitable animal model.

  • Patch-Clamp Recording: Use the whole-cell or inside-out patch-clamp technique to record KCa channel currents.

  • Experimental Conditions:

    • Use a pipette solution containing a known concentration of free Ca2+ to activate the KCa channels.

    • Apply voltage steps to elicit channel currents.

  • Drug Application: Perfuse the cells with a solution containing Methyclothiazide at various concentrations.

  • Data Acquisition and Analysis: Record the changes in channel current amplitude and open probability (NPo) before and after drug application. This will reveal whether Methyclothiazide activates or inhibits KCa channels.

Assessment of Metabolic Parameters in vivo

Objective: To evaluate the impact of Methyclothiazide on glucose and uric acid metabolism.

Methodology:

  • Animal Model: Use a relevant animal model, such as spontaneously hypertensive rats (SHR) or a model of metabolic syndrome.

  • Drug Administration: Administer Methyclothiazide orally or via intraperitoneal injection at clinically relevant doses for a specified duration.

  • Glucose Tolerance Test (GTT):

    • Fast the animals overnight.

    • Administer a glucose bolus.

    • Collect blood samples at various time points (e.g., 0, 15, 30, 60, 120 minutes) to measure blood glucose and insulin (B600854) levels.

  • Uric Acid Measurement:

    • Collect blood samples at baseline and after the treatment period.

    • Measure serum uric acid levels using a commercially available assay kit.

  • Data Analysis: Compare the changes in glucose tolerance, insulin secretion, and uric acid levels between the Methyclothiazide-treated group and a vehicle-treated control group.

Conclusion

The pharmacological actions of Methyclothiazide extend beyond its primary effect on the renal sodium-chloride cotransporter. A comprehensive understanding of its off-target effects on vascular signaling pathways, ion channels, and metabolic parameters is essential for optimizing its therapeutic use and mitigating potential adverse events. The quantitative data and experimental protocols presented in this guide provide a framework for researchers and drug development professionals to further investigate the complex pharmacology of Methyclothiazide and to inform the development of next-generation antihypertensive agents with improved safety and efficacy profiles. Further research is warranted to delineate the precise molecular mechanisms underlying these off-target effects and to establish their clinical significance.

References

Methodological & Application

Application Note: Preparation of Methyclothiazide Solutions for In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction Methyclothiazide is a thiazide diuretic primarily used in the management of hypertension and edema.[1][2] For in vitro studies investigating its mechanism of action and cellular effects, the preparation of accurate and stable solutions is critical. Methyclothiazide is a white to practically white crystalline powder with very low solubility in water, making organic solvents necessary for creating stock solutions suitable for cell-based assays.[3][4][5] This document provides a detailed protocol for the dissolution of Methyclothiazide for use in in vitro experiments.

Chemical and Physical Properties A summary of key properties for Methyclothiazide is essential for accurate preparation of solutions.

PropertyValue
Chemical Name 6-chloro-3-(chloromethyl)-2-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide[3]
Molecular Formula C₉H₁₁Cl₂N₃O₄S₂[3]
Molecular Weight 360.23 g/mol [3]
Appearance White to practically white crystalline powder[3][4]
Melting Point ~225 °C[3][4]

Solubility Data The choice of solvent is crucial due to the poor aqueous solubility of Methyclothiazide. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions for in vitro use.[3]

SolventSolubility
DMSO 72 mg/mL (approx. 200 mM)[6][7]
Ethanol Slightly soluble; 4.0 mg/mL (approx. 11.1 mM)[3][4][7]
Methanol Sparingly soluble[3][4]
Water Very slightly soluble; ~50 mg/L[3][4][8]
Acetone Freely soluble[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Methyclothiazide Stock Solution

This protocol describes the preparation of a high-concentration stock solution in DMSO, which can be further diluted to working concentrations in cell culture media.

Materials:

  • Methyclothiazide powder (MW: 360.23 g/mol )

  • Dimethyl sulfoxide (DMSO), sterile-filtered

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath (optional, set to 37°C)

  • 0.22 µm syringe filter (optional)

Procedure:

  • Weighing: In a chemical fume hood, accurately weigh 3.60 mg of Methyclothiazide powder using a calibrated analytical balance.

  • Dissolution: Add 1 mL of sterile DMSO to the weighed powder to achieve a final concentration of 10 mM.[3]

  • Mixing: Vortex the solution vigorously until the powder is completely dissolved.[3] Gentle warming in a 37°C water bath can aid dissolution.[3][6]

  • Sterilization (Optional): If required for the specific application (e.g., sensitive cell cultures), sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.[3]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to prevent contamination and minimize freeze-thaw cycles.[3]

  • Storage: Store the aliquots protected from light at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[3]

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol details the dilution of the DMSO stock solution into an aqueous cell culture medium.

Materials:

  • 10 mM Methyclothiazide stock solution in DMSO

  • Appropriate sterile cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile tubes

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM Methyclothiazide stock solution at room temperature.

  • Calculate Dilution: Determine the volume of stock solution needed to achieve the final desired concentration in your assay. For example, to prepare 1 mL of a 10 µM working solution, you would add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

  • Dilution: Add the calculated volume of the stock solution to the appropriate volume of pre-warmed cell culture medium.

  • Mixing: Mix immediately and thoroughly by gentle vortexing or inversion to ensure homogeneity and prevent precipitation.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without Methyclothiazide) to an equivalent volume of cell culture medium. This is crucial to distinguish the effects of the compound from the effects of the solvent.

  • Application: Use the freshly prepared working solution immediately for your in vitro assay.

Visualizations

Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_assay Working Solution for Assay weigh 1. Weigh Methyclothiazide Powder add_dmso 2. Add Sterile DMSO weigh->add_dmso dissolve 3. Vortex & Warm (37°C) to Dissolve add_dmso->dissolve filter 4. Sterile Filter (0.22 µm) dissolve->filter aliquot 5. Aliquot into Single-Use Tubes filter->aliquot store 6. Store at -20°C / -80°C aliquot->store thaw A. Thaw Stock Aliquot store->thaw For Experiment dilute B. Dilute in Culture Medium thaw->dilute mix C. Mix Thoroughly dilute->mix apply D. Apply to In Vitro Assay mix->apply

Caption: Workflow for preparing Methyclothiazide solutions.

Signaling Pathway

G cluster_tubule Distal Convoluted Tubule Cell ncc Na-Cl Cotransporter (NCC) na_out Na+ Excretion ncc->na_out Reduces Reabsorption cl_out Cl- Excretion ncc->cl_out Reduces Reabsorption h2o_out Water Excretion (Diuresis) na_out->h2o_out Osmotic Effect mctz Methyclothiazide mctz->ncc Inhibits lumen Tubular Lumen (Urine) lumen->ncc Na+, Cl- blood Blood

Caption: Primary mechanism of Methyclothiazide action.

References

High-Performance Liquid Chromatography (HPLC) Method for Methyclothiazide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

This document provides a detailed application note and protocol for the quantitative determination of Methyclothiazide in pharmaceutical formulations using a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. This method is suitable for researchers, scientists, and professionals involved in drug development and quality control.

Introduction

Methyclothiazide is a thiazide diuretic used in the management of hypertension and edema. Accurate and reliable quantification of Methyclothiazide in pharmaceutical dosage forms is crucial for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers high resolution, sensitivity, and specificity, making it an ideal method for the determination of active pharmaceutical ingredients (APIs) like Methyclothiazide.

This application note describes a simple, rapid, and validated RP-HPLC method for the simultaneous estimation of Methyclothiazide. The method utilizes a C18 column with a mobile phase consisting of a buffer and an organic modifier, with detection at a suitable UV wavelength.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is required. The specific chromatographic conditions for the analysis of Methyclothiazide are summarized in the table below.

Table 1: Chromatographic Conditions for Methyclothiazide Quantification

ParameterCondition
HPLC Column C18 ODS Inertsil (4.6 x 150mm, 5µm)[1]
Mobile Phase Buffer:Acetonitrile (B52724) (30:70, v/v)[1]
(Buffer: Potassium dihydrogen orthophosphate, pH adjusted to 3.5 with orthophosphoric acid)[1]
Flow Rate 1.0 mL/min[1]
Injection Volume 20 µL[1]
Column Temperature Ambient
Detection Wavelength 254 nm[1]
Run Time 10 minutes[1]
Diluent Mobile Phase[1]
Reagents and Standards
  • Methyclothiazide reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen orthophosphate (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

Protocol

Preparation of Solutions

3.1.1. Buffer Preparation (pH 3.5)

  • Weigh 7 g of potassium dihydrogen orthophosphate and dissolve it in 1000 mL of HPLC grade water.[1]

  • Adjust the pH of the solution to 3.5 using orthophosphoric acid.[1]

3.1.2. Mobile Phase Preparation

  • Mix the prepared buffer and acetonitrile in a ratio of 30:70 (v/v).[1]

  • Degas the mobile phase in an ultrasonic water bath for 5 minutes before use.[1]

3.1.3. Standard Stock Solution Preparation

  • Accurately weigh and transfer a suitable amount of Methyclothiazide reference standard into a volumetric flask.

  • Dissolve and dilute to the mark with the mobile phase to obtain a known concentration.

3.1.4. Sample Preparation (from Tablets)

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to a specific amount of Methyclothiazide and transfer it to a volumetric flask.

  • Add a suitable volume of diluent (mobile phase) and sonicate to dissolve the active ingredient.

  • Dilute to the mark with the diluent.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Chromatographic Analysis
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure that there are no interfering peaks.

  • Inject the standard solution multiple times to check for system suitability (e.g., repeatability of retention time and peak area).

  • Inject the sample solutions.

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of Methyclothiazide in the sample solutions from the calibration curve.

Method Validation Summary

The described HPLC method has been validated according to ICH guidelines. A summary of the validation parameters is presented in the table below.

Table 2: Summary of Method Validation Data for Methyclothiazide

Validation ParameterResult
Retention Time (min) 2.162[1]
Linearity Range (µg/mL) 20-100[1]
Correlation Coefficient (r²) Not explicitly stated, but linearity was established.
Limit of Detection (LOD) (µg/mL) 0.2[1]
Limit of Quantification (LOQ) (µg/mL) 0.5[1]
Recovery (%) 98%[1]

Diagrams

HPLC Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of Methyclothiazide.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis MobilePhase Mobile Phase Preparation SystemEquilibration System Equilibration MobilePhase->SystemEquilibration StandardSol Standard Solution Preparation Injection Injection StandardSol->Injection SampleSol Sample Solution Preparation SampleSol->Injection SystemEquilibration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV) Separation->Detection PeakIntegration Peak Integration Detection->PeakIntegration CalibrationCurve Calibration Curve Construction PeakIntegration->CalibrationCurve Quantification Quantification CalibrationCurve->Quantification

Caption: General workflow for HPLC analysis.

Conclusion

The RP-HPLC method described in this application note is simple, rapid, accurate, and precise for the quantification of Methyclothiazide in pharmaceutical dosage forms. The method has been validated and is suitable for routine quality control analysis.

References

Application Notes and Protocols for Methyclothiazide in Spontaneously Hypertensive Rat (SHR) Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyclothiazide is a thiazide diuretic used in the management of hypertension.[1] Its mechanism of action involves the inhibition of the sodium-chloride symporter in the distal convoluted tubules of the kidneys, leading to increased excretion of sodium and water.[1] This diuretic effect contributes to a reduction in blood volume and, consequently, blood pressure.[1] Beyond its renal effects, methyclothiazide also exhibits direct vascular actions, including endothelium-dependent vasodilation, which is particularly relevant in the context of hypertension research.[2] The spontaneously hypertensive rat (SHR) is a widely used and well-characterized animal model that mimics many aspects of human essential hypertension, making it an invaluable tool for studying the pathophysiology of hypertension and evaluating the efficacy of antihypertensive drugs. These application notes provide detailed protocols for the use of methyclothiazide in SHR models, summarize key quantitative data from relevant studies, and illustrate the proposed signaling pathways involved in its vascular effects.

Data Presentation

While specific blood pressure reduction data for methyclothiazide in SHR models is limited in publicly available literature, data from studies using the closely related thiazide diuretic, trichloromethiazide, can provide a valuable reference.

Table 1: Effect of Trichlormethiazide on Systolic Blood Pressure in Spontaneously Hypertensive Rats (SHR)

Treatment GroupDosageTreatment DurationBaseline Systolic Blood Pressure (mmHg)Final Systolic Blood Pressure (mmHg)Change in Systolic Blood Pressure (mmHg)Reference
Untreated SHRVehicle10 weeks~204~2040[3]
Trichlormethiazide10 mg/kg/day in drinking water10 weeks~204~155-49[3]

Table 2: Effect of Methyclothiazide on Norepinephrine-Induced Vasoconstriction in Isolated Aortic Rings from Spontaneously Hypertensive Rats (SHR)

TreatmentConcentrationMaximal Vasoconstrictive Effect of Norepinephrine (B1679862) (%)Reference
Control (SHR Aorta)-100[4]
Methyclothiazide (MCTZ)10⁻⁴ M41 ± 11[4]

Experimental Protocols

Protocol 1: Chronic Oral Administration of Methyclothiazide in SHR Models

Objective: To evaluate the long-term effects of methyclothiazide on blood pressure in spontaneously hypertensive rats.

Materials:

  • Spontaneously Hypertensive Rats (SHR), 12-16 weeks of age

  • Age-matched Wistar-Kyoto (WKY) rats (as normotensive controls)

  • Methyclothiazide

  • Vehicle for dissolving methyclothiazide (e.g., sterile water, 0.5% carboxymethylcellulose)

  • Oral gavage needles (20-gauge, 1.5 inches)

  • Syringes (1 mL)

  • Animal balance

  • Tail-cuff plethysmography system for blood pressure measurement

Procedure:

  • Animal Acclimatization: Acclimate male SHR and WKY rats to the housing facility for at least one week before the start of the experiment. House animals in a temperature-controlled environment with a 12-hour light/dark cycle and provide standard chow and water ad libitum.

  • Baseline Blood Pressure Measurement: For 3-5 consecutive days before the start of treatment, measure and record the baseline systolic blood pressure of all rats using the tail-cuff method (see Protocol 3).

  • Drug Preparation: Prepare a homogenous suspension of methyclothiazide in the chosen vehicle. A suggested dosage for rats, extrapolated from clinical use and related studies, is in the range of 2-5 mg/kg/day.[5][6] The concentration of the suspension should be calculated based on the average body weight of the rats and the desired dosing volume (typically 5-10 mL/kg).

  • Drug Administration:

    • Divide the rats into treatment and control groups (n=8-10 per group).

    • Administer the methyclothiazide suspension to the treatment group via oral gavage once daily.

    • Administer an equivalent volume of the vehicle to the control group using the same method.

  • Treatment Period: Continue the daily administration for a period of 4-8 weeks.

  • Blood Pressure Monitoring: Measure systolic blood pressure weekly throughout the study period using the tail-cuff method.

  • Data Analysis: At the end of the study, calculate the average change in systolic blood pressure from baseline for each group. Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the difference between the methyclothiazide-treated and control groups.

Protocol 2: Evaluation of Endothelium-Dependent Vasodilation in Isolated SHR Aortic Rings

Objective: To assess the direct vascular effects of methyclothiazide on aortic rings isolated from spontaneously hypertensive rats.

Materials:

  • Spontaneously Hypertensive Rats (SHR), 12-16 weeks of age

  • Wistar-Kyoto (WKY) rats (as normotensive controls)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1)

  • Norepinephrine

  • Methyclothiazide

  • Nω-nitro-L-arginine (L-NNA, a nitric oxide synthase inhibitor)

  • Organ bath system with force transducers

  • Dissection microscope and instruments

Procedure:

  • Aorta Isolation: Euthanize the SHR and WKY rats and carefully excise the thoracic aorta. Place the aorta in ice-cold Krebs-Henseleit solution.

  • Preparation of Aortic Rings: Under a dissection microscope, remove adherent connective and adipose tissue. Cut the aorta into rings of 3-4 mm in length.

  • Mounting of Aortic Rings: Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂. Attach one end of the ring to a fixed hook and the other to a force transducer.

  • Equilibration and Pre-contraction: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 2g. After equilibration, induce a stable contraction with norepinephrine (e.g., 10⁻⁷ M).

  • Methyclothiazide Incubation: Once a stable contraction is achieved, add methyclothiazide cumulatively to the organ bath to obtain a concentration-response curve (e.g., 10⁻⁸ M to 10⁻⁴ M). Record the relaxation response.

  • Role of Endothelium and Nitric Oxide: To investigate the mechanism, a parallel experiment can be conducted where:

    • The endothelium is mechanically removed from some aortic rings before mounting.

    • Aortic rings with intact endothelium are pre-incubated with L-NNA (e.g., 10⁻⁴ M) for 30 minutes before the addition of norepinephrine and methyclothiazide.

  • Data Analysis: Express the relaxation responses as a percentage of the pre-contraction induced by norepinephrine. Compare the concentration-response curves of methyclothiazide in the presence and absence of endothelium and in the presence of L-NNA.

Protocol 3: Blood Pressure Measurement in Conscious SHR using the Tail-Cuff Method

Objective: To non-invasively measure systolic blood pressure in conscious spontaneously hypertensive rats.

Materials:

  • Tail-cuff plethysmography system (including a restrainer, an occlusion cuff, a sensor, and a control unit)

  • Warming chamber or heating pad

Procedure:

  • Acclimatization to the Procedure: To minimize stress-induced variations in blood pressure, acclimate the rats to the restrainer and the measurement procedure for several days before recording data.

  • Warming: Place the rat in a warming chamber or on a heating pad set to a comfortable temperature (around 37°C) for 10-15 minutes to induce vasodilation of the tail artery, which is necessary for detecting the pulse.

  • Restraining the Rat: Gently guide the rat into the restrainer, ensuring it is snug but not overly restrictive.

  • Cuff and Sensor Placement: Place the occlusion cuff and the sensor cuff at the base of the rat's tail.

  • Blood Pressure Measurement:

    • Start the measurement cycle on the control unit. The occlusion cuff will inflate to a pressure above the expected systolic pressure and then slowly deflate.

    • The sensor will detect the return of blood flow as the pressure in the occlusion cuff falls below the systolic pressure.

    • The system will record the systolic blood pressure.

    • Repeat the measurement cycle 5-7 times for each rat and calculate the average of the consistent readings. Discard any outlier measurements.

  • Recording Data: Record the average systolic blood pressure for each animal.

Mandatory Visualizations

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment Phase cluster_analysis Data Analysis Acclimatization Acclimatization of SHR and WKY Rats Baseline_BP Baseline Blood Pressure Measurement (Tail-Cuff) Acclimatization->Baseline_BP Drug_Prep Methyclothiazide Preparation Baseline_BP->Drug_Prep Oral_Gavage Daily Oral Gavage (4-8 weeks) Drug_Prep->Oral_Gavage Weekly_BP Weekly Blood Pressure Monitoring Oral_Gavage->Weekly_BP Data_Collection Final Data Collection Weekly_BP->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis

Caption: Experimental workflow for in vivo studies.

Signaling_Pathway cluster_endothelium Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell MCTZ Methyclothiazide eNOS_inactive eNOS (inactive) MCTZ->eNOS_inactive Activates eNOS_active eNOS (active) eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO Converts L_Arginine L-Arginine L_Arginine->eNOS_active sGC_inactive sGC (inactive) NO->sGC_inactive Diffuses and Activates sGC_active sGC (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Converts GTP GTP GTP->sGC_active Vasodilation Vasodilation cGMP->Vasodilation Leads to

Caption: Proposed signaling pathway for methyclothiazide.

References

Application Notes and Protocols for Studying Methyclothiazide in Renal Physiology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyclothiazide is a thiazide diuretic primarily utilized in the management of hypertension and edema.[1] Its therapeutic efficacy stems from its action on the kidneys, specifically within the distal convoluted tubule (DCT) of the nephron.[1] These application notes provide a comprehensive guide for the experimental design of studies investigating the renal effects of Methyclothiazide. Detailed protocols for key in vivo and in vitro experiments are provided, along with data presentation guidelines and visualizations of relevant biological pathways and experimental workflows.

The primary mechanism of action of Methyclothiazide involves the inhibition of the sodium-chloride symporter, also known as the thiazide-sensitive NaCl cotransporter (NCC) or SLC12A3.[2][3] This transporter is located on the apical membrane of DCT cells and is responsible for reabsorbing approximately 5-10% of the filtered sodium load.[4] By blocking NCC, Methyclothiazide increases the urinary excretion of sodium and chloride ions.[5] This enhanced excretion of salt leads to an osmotic increase in water excretion, resulting in diuresis.[2] Additionally, the increased sodium delivery to the distal nephron can lead to an increase in potassium excretion.[2]

Data Presentation

Table 1: Representative Dose-Response Effect of a Thiazide Diuretic (Hydrochlorothiazide) on Urine Volume in Rats (24-hour collection)

Treatment GroupDose (mg/kg)Mean Urine Output (mL)Percent Increase vs. Control
Vehicle Control-10.2-
Hydrochlorothiazide (B1673439)2.514.845%
Hydrochlorothiazide5.018.581%
Hydrochlorothiazide10.022.1117%

Data are representative of typical findings for thiazide diuretics in preclinical studies.

Table 2: Representative Dose-Response Effect of a Thiazide Diuretic (Hydrochlorothiazide) on Urinary Electrolyte Excretion in Rats (24-hour collection)

Treatment GroupDose (mg/kg)Na+ Excretion (mEq/24h)K+ Excretion (mEq/24h)Cl- Excretion (mEq/24h)Ca2+ Excretion (mg/24h)
Vehicle Control-1.52.01.85.0
Hydrochlorothiazide2.52.82.53.04.2
Hydrochlorothiazide5.03.92.94.23.5
Hydrochlorothiazide10.05.13.45.52.8

Data are representative of typical findings for thiazide diuretics in preclinical studies and demonstrate increased sodium, potassium, and chloride excretion, and decreased calcium excretion.

Signaling Pathway of Methyclothiazide Action

The primary molecular target of Methyclothiazide is the NCC transporter in the distal convoluted tubule. The activity of NCC is regulated by a complex signaling cascade involving With-No-Lysine (WNK) kinases and the STE20/SPS1-related proline/alanine-rich kinase (SPAK). Methyclothiazide directly inhibits the transport function of NCC.

cluster_lumen Tubular Lumen cluster_cell Distal Convoluted Tubule Cell Na+ Na+ NCC NCC (SLC12A3) Na+->NCC Cl- Cl- Cl-->NCC Intracellular Na+ & Cl- Intracellular Na+ & Cl- NCC->Intracellular Na+ & Cl- Reabsorption WNKs WNK Kinases SPAK SPAK/OSR1 WNKs->SPAK phosphorylates & activates SPAK->NCC phosphorylates & activates Methyclothiazide Methyclothiazide Methyclothiazide->NCC inhibits

Mechanism of Methyclothiazide action on the NCC transporter.

Experimental Protocols

Protocol 1: In Vivo Diuretic Activity in Rats

This protocol details the methodology for assessing the diuretic, natriuretic, and kaliuretic effects of Methyclothiazide in a rat model.

1. Animals:

  • Male Wistar or Sprague-Dawley rats (200-250 g).

  • House animals in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with ad libitum access to standard chow and water for at least one week to acclimatize.

2. Materials:

  • Methyclothiazide

  • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

  • Positive control (e.g., Hydrochlorothiazide, 10 mg/kg)

  • Metabolic cages for individual housing and urine collection

  • Oral gavage needles

  • Graduated cylinders

  • Flame photometer or ion-selective electrodes for electrolyte analysis

3. Experimental Procedure:

  • Fasting: Withhold food but not water for 18 hours before the experiment to ensure uniform hydration and gastric emptying.

  • Grouping: Randomly divide the rats into the following groups (n=6-8 per group):

    • Group 1: Vehicle control

    • Group 2: Positive control (Hydrochlorothiazide)

    • Group 3-5: Methyclothiazide (e.g., 1, 3, and 10 mg/kg)

  • Hydration: Administer a saline load (0.9% NaCl, 25 mL/kg) to all animals by oral gavage to ensure a baseline urine flow.

  • Drug Administration: Immediately after the saline load, administer the vehicle, positive control, or Methyclothiazide to the respective groups via oral gavage.

  • Urine Collection: Place each rat in an individual metabolic cage. Collect urine at predetermined intervals (e.g., 0-4h, 4-8h, and 8-24h).

  • Measurements:

    • Urine Volume: Measure the total volume of urine collected for each time period.

    • Electrolyte Concentration: Analyze urine samples for Na+, K+, and Cl- concentrations using a flame photometer or ion-selective electrodes.

    • Calcium Concentration (Optional): Analyze urine for Ca2+ concentration to assess the calcium-sparing effect.

4. Data Analysis:

  • Calculate the total excretion of each electrolyte by multiplying the concentration by the urine volume.

  • Compare the mean urine volume and electrolyte excretion of the test groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's or Tukey's post-hoc test).

  • Present the data in tables as shown in Tables 1 and 2.

A Animal Acclimatization (1 week) B Fasting (18 hours) A->B C Grouping & Saline Hydration (25 mL/kg) B->C D Drug Administration (Vehicle, HCTZ, Methyclothiazide) C->D E Urine Collection in Metabolic Cages (0-24h) D->E F Measure Urine Volume E->F G Measure Electrolyte Concentrations (Na+, K+, Cl-) E->G H Data Analysis & Comparison F->H G->H

Experimental workflow for the in vivo diuretic activity assay.
Protocol 2: In Vitro NCC Inhibition Assay in HEK293 Cells

This protocol describes a method to assess the inhibitory effect of Methyclothiazide on NCC activity using a human embryonic kidney (HEK293) cell line stably expressing human NCC.

1. Cell Culture:

  • Maintain HEK293 cells stably expressing human NCC (HEK293-hNCC) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a 5% CO2 incubator.

  • Seed cells in 96-well plates and grow to 90-95% confluency.

2. Materials:

  • HEK293-hNCC cells

  • Methyclothiazide

  • Positive control (e.g., Hydrochlorothiazide)

  • Chloride-free buffer (e.g., containing sodium gluconate)

  • Chloride-containing buffer (e.g., containing NaCl)

  • Fluorescent chloride indicator dye (e.g., MQAE or SPQ)

  • Plate reader with fluorescence capabilities

3. Experimental Procedure:

  • Dye Loading: Wash cells with chloride-free buffer and incubate with the fluorescent chloride indicator dye according to the manufacturer's instructions.

  • Pre-incubation: Wash away excess dye and pre-incubate the cells with varying concentrations of Methyclothiazide, hydrochlorothiazide, or vehicle in chloride-free buffer for 15-30 minutes.

  • Measurement of Chloride Influx: Use a plate reader to measure the baseline fluorescence. Rapidly add chloride-containing buffer to initiate NCC-mediated chloride influx.

  • Fluorescence Quenching: Monitor the decrease in fluorescence over time as chloride enters the cells and quenches the dye's fluorescence.

  • Data Acquisition: Record fluorescence readings at regular intervals (e.g., every 15 seconds) for 5-10 minutes.

4. Data Analysis:

  • Calculate the initial rate of fluorescence quenching for each well.

  • Subtract the rate of quenching in the presence of a saturating dose of hydrochlorothiazide (thiazide-insensitive component) from all other measurements to determine the NCC-specific chloride influx.

  • Plot the percent inhibition of NCC activity against the log concentration of Methyclothiazide to determine the IC50 value.

Protocol 3: Western Blot Analysis of NCC Phosphorylation

This protocol outlines the steps to assess the effect of Methyclothiazide on the phosphorylation state of NCC in kidney tissue from treated animals or in cultured cells.

1. Sample Preparation:

  • From Kidney Tissue:

    • Euthanize animals at the desired time point after Methyclothiazide treatment.

    • Rapidly excise the kidneys and place them in ice-cold phosphate-buffered saline (PBS) containing phosphatase and protease inhibitors.

    • Homogenize the kidney cortex in lysis buffer (e.g., RIPA buffer) supplemented with phosphatase and protease inhibitors.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • From Cultured Cells:

    • Treat HEK293-hNCC cells with Methyclothiazide or vehicle for the desired time.

    • Wash cells with ice-cold PBS and lyse them directly in the culture dish with lysis buffer containing inhibitors.

    • Scrape the cells and collect the lysate.

2. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

3. Western Blotting:

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis: Separate the protein samples on an SDS-polyacrylamide gel (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total NCC and phosphorylated NCC (e.g., phospho-Threonine 53/58) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

4. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the phosphorylated NCC signal to the total NCC signal for each sample.

  • Compare the relative phosphorylation levels between different treatment groups.

A Sample Preparation (Kidney Tissue or Cultured Cells) + Lysis Buffer with Inhibitors B Protein Quantification (BCA Assay) A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking (5% BSA in TBST) D->E F Primary Antibody Incubation (Total NCC & Phospho-NCC) E->F G Secondary Antibody Incubation (HRP-conjugated) F->G H Chemiluminescent Detection G->H I Densitometry & Data Analysis H->I

Logical workflow for Western blot analysis of NCC phosphorylation.

Conclusion

These application notes and protocols provide a robust framework for investigating the renal physiological effects of Methyclothiazide. By employing these standardized methods, researchers can obtain reliable and reproducible data on the diuretic and molecular mechanisms of this important therapeutic agent. The provided diagrams offer visual aids to understand the underlying biological pathways and experimental procedures. Careful adherence to these protocols will facilitate a comprehensive evaluation of Methyclothiazide's impact on renal function.

References

Application Notes and Protocols for Methyclothiazide Administration in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyclothiazide is a thiazide diuretic primarily used in the management of hypertension and edema.[1][2] Its mechanism of action involves the inhibition of the Na+/Cl- symporter in the distal convoluted tubules of the kidney, leading to increased excretion of sodium, chloride, and water.[3] These application notes provide a comprehensive guide for the administration of methyclothiazide in rodent studies to evaluate its diuretic and antihypertensive effects. The following protocols and data are intended to serve as a foundational resource for researchers in preclinical drug development.

Mechanism of Action

Methyclothiazide exerts its diuretic effect by blocking the sodium-chloride (Na+/Cl-) symporter (NCC) in the apical membrane of the cells in the distal convoluted tubule (DCT) of the nephron.[3] This inhibition reduces the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. The increased concentration of these ions in the tubule leads to an osmotic retention of water, resulting in diuresis.[3] Additionally, the increased sodium delivery to the distal renal tubule can enhance the exchange of sodium for potassium, potentially leading to increased potassium excretion.[4] Methyclothiazide has also been shown to have vasodilatory effects, which contribute to its antihypertensive properties, although the exact mechanism is not fully understood.[1]

Signaling Pathway of Methyclothiazide

Methyclothiazide_Pathway cluster_DCT_Cell Distal Convoluted Tubule Cell cluster_Lumen Tubular Lumen Methyclothiazide Methyclothiazide NCC Na+/Cl- Symporter (NCC) Methyclothiazide->NCC Inhibits Na_Reabsorption Na+ Reabsorption NCC->Na_Reabsorption Mediates Cl_Reabsorption Cl- Reabsorption NCC->Cl_Reabsorption Mediates Na_Excretion Increased Na+ Excretion Na_Reabsorption->Na_Excretion Leads to Cl_Excretion Increased Cl- Excretion Cl_Reabsorption->Cl_Excretion Leads to H2O_Excretion Increased H2O Excretion (Diuresis) Na_Excretion->H2O_Excretion Leads to Cl_Excretion->H2O_Excretion Leads to

Caption: Signaling pathway of Methyclothiazide in the distal convoluted tubule.

Quantitative Data

Table 1: Representative Dose-Response Effect of Thiazide Diuretics on Urine Volume in Rats

Treatment Group (Dose, p.o.)Mean Urine Output (mL/24h)Percent Increase vs. ControlReference
Control (Vehicle)8.5 ± 0.5-Adapted from[4]
Hydrochlorothiazide (B1673439) (10 mg/kg)18.2 ± 1.2114%Adapted from[4][5]
Trichlormethiazide (3 mg/kg)Significant IncreaseValue dependent on control[6]
Trichlormethiazide (10 mg/kg)Significant IncreaseValue dependent on control[6]
p < 0.05 compared to control.

Table 2: Representative Effect of Thiazide Diuretics on Urinary Electrolyte Excretion in Rats (24h)

Treatment Group (Dose, p.o.)Na+ Excretion (mEq/24h)K+ Excretion (mEq/24h)Cl- Excretion (mEq/24h)Reference
Control (Vehicle)1.2 ± 0.11.5 ± 0.11.3 ± 0.1Adapted from[4]
Hydrochlorothiazide (10 mg/kg)2.8 ± 0.22.1 ± 0.12.9 ± 0.2Adapted from[4]
Trichlormethiazide (0.5 mg/kg)Obvious Natriuresis--[6]
p < 0.05 compared to control.

Table 3: Representative Effect of Methyclothiazide on Blood Pressure in Rodents

Rodent ModelMethyclothiazide AdministrationEffect on Blood PressureReference
Dahl Salt-Sensitive (DS) RatsAdded to drinking water for 7 weeksAttenuated development of hypertension[7]
Spontaneously Hypertensive Rats (SHR)10⁻⁴ M (in vitro aortic rings)Inhibited vasoconstrictor responsesN/A

Experimental Protocols

The following is a detailed protocol for a typical study evaluating the diuretic activity of methyclothiazide in rats.

Materials
  • Male Wistar or Sprague-Dawley rats (200-250 g)

  • Methyclothiazide

  • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

  • Standard diuretic (e.g., Furosemide or Hydrochlorothiazide)

  • Metabolic cages for individual housing and urine collection

  • Oral gavage needles

  • Graduated cylinders for urine volume measurement

  • Flame photometer or ion-selective electrodes for electrolyte analysis

  • 0.9% saline solution

Experimental Workflow

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_collect Data Collection & Analysis Acclimatization Animal Acclimatization (>= 1 week) Grouping Grouping of Animals (Control, Standard, Test) Acclimatization->Grouping Fasting Fasting (18h, water ad libitum) Grouping->Fasting Hydration Hydration (0.9% Saline, 25 mL/kg, p.o.) Fasting->Hydration Administration Drug Administration (Vehicle, Standard, Methyclothiazide) Hydration->Administration Housing Housing in Metabolic Cages Administration->Housing Urine_Collection Urine Collection (e.g., 0-4h, 4-8h, 8-24h) Housing->Urine_Collection Measurement Measurement (Urine Volume, Na+, K+, Cl-) Urine_Collection->Measurement Analysis Data Analysis (Statistical Comparison) Measurement->Analysis

Caption: Workflow for a rodent diuretic study.

Procedure
  • Animal Acclimatization: House the rats in standard laboratory conditions for at least one week prior to the experiment to allow for acclimatization.

  • Grouping: Divide the animals into experimental groups (e.g., vehicle control, standard diuretic, and one or more methyclothiazide dose groups), with a minimum of six animals per group.

  • Fasting: Withhold food for 18 hours before the experiment to ensure uniform gastric emptying and hydration status. Water should be available ad libitum.[3]

  • Hydration: Administer a saline load (0.9% NaCl, 25 mL/kg) to all animals by oral gavage to ensure a baseline urine flow.[3]

  • Drug Administration: Immediately after the saline load, administer the vehicle, standard diuretic, or methyclothiazide to the respective groups. The typical route of administration is oral gavage (p.o.).

  • Urine Collection: Place each rat in an individual metabolic cage. Collect urine at predetermined time intervals (e.g., 0-4h, 4-8h, and 8-24h).

  • Measurements:

    • Urine Volume: Measure the total volume of urine collected for each time period.

    • Electrolyte Concentration: Analyze urine samples for the concentration of sodium (Na+), potassium (K+), and chloride (Cl-) using a flame photometer or ion-selective electrodes.

  • Data Analysis:

    • Calculate the total excretion of each electrolyte by multiplying the concentration by the urine volume.

    • Compare the mean urine volume and electrolyte excretion of the test groups to the control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

    • The diuretic index can be calculated as: (Urine volume of test group) / (Urine volume of control group). A value greater than 1 indicates diuretic activity.[3]

Conclusion

This document provides a comprehensive overview of the administration of methyclothiazide in rodent studies for evaluating its diuretic and antihypertensive properties. The provided protocols and representative data from similar thiazide diuretics offer a strong foundation for designing and executing preclinical studies. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.

References

Application Note: High-Throughput Screening of Methyclothiazide Analogs Using Cell-Based Assays for Sodium-Chloride Cotransporter (NCC) Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyclothiazide is a thiazide diuretic used for treating hypertension and edema.[1][2] Its primary mechanism of action is the inhibition of the sodium-chloride cotransporter (NCC), also known as SLC12A3, in the distal convoluted tubule of the kidney.[1][3] By blocking NCC, Methyclothiazide increases the excretion of sodium, chloride, and water, leading to a reduction in blood volume and pressure.[1][3] The development of novel Methyclothiazide analogs is a promising strategy for identifying compounds with improved efficacy, selectivity, and pharmacokinetic profiles.

This application note provides a detailed protocol for a robust, cell-based, high-throughput screening (HTS) campaign to identify and characterize novel Methyclothiazide analogs that inhibit NCC. The workflow incorporates a primary screen to assess NCC inhibition, a secondary screen to determine dose-dependent potency, and a cytotoxicity assay to eliminate non-specific or toxic compounds.

Principle of the Assay

The primary screening assay measures the activity of the NCC by quantifying the influx of a surrogate ion, Thallium (Tl+), into cells engineered to express the human NCC.[4][5] Tl+ is transported by NCC and can be detected using a Thallium-sensitive fluorescent dye. Inhibition of NCC by active compounds results in a decreased rate of Tl+ influx and a corresponding reduction in fluorescence, allowing for the identification of potential inhibitors. Hits from the primary screen are then subjected to dose-response analysis to determine their half-maximal inhibitory concentration (IC50). A parallel cytotoxicity assay is crucial to ensure that the observed inhibition is not a result of general cellular toxicity.[6][7]

Signaling Pathway and Experimental Workflow

The activity of the sodium-chloride cotransporter (NCC) is tightly regulated by a complex kinase signaling cascade. The With-No-Lysine (WNK) kinases, particularly WNK1, WNK3, and WNK4, are central regulators.[8][9] These kinases phosphorylate and activate the STE20/SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1).[9] Activated SPAK/OSR1 then directly phosphorylates NCC, leading to its activation and increased salt reabsorption.[9][10] Thiazide diuretics like Methyclothiazide directly inhibit the transport function of NCC.

NCC_Regulation_Pathway cluster_0 Regulatory Kinases cluster_1 Transporter WNKs WNKs (WNK1, WNK3, WNK4) SPAK_OSR1 SPAK / OSR1 WNKs->SPAK_OSR1 Phosphorylates & Activates NCC_inactive NCC (Inactive) SPAK_OSR1->NCC_inactive Phosphorylates NCC_active NCC-P (Active) ↑ Salt Reabsorption NCC_inactive->NCC_active Activation Methyclothiazide Methyclothiazide Analogs Methyclothiazide->NCC_active Inhibits

Caption: Regulatory pathway of the Sodium-Chloride Cotransporter (NCC).

The screening process follows a multi-step workflow designed to efficiently identify and validate potent and non-toxic inhibitors of NCC from a library of Methyclothiazide analogs.

Screening_Workflow start Start: Methyclothiazide Analog Library prep Compound Plating & Cell Seeding (HEK293-hNCC) start->prep primary Primary HTS: Single-Dose (e.g., 10 µM) Thallium Influx Assay prep->primary hit_id Hit Identification (% Inhibition > Threshold) primary->hit_id secondary Secondary Screening: 10-Point Dose-Response Thallium Influx Assay hit_id->secondary Hit no_hits Discard hit_id->no_hits No Hit ic50 IC50 Determination secondary->ic50 cytotox Cytotoxicity Assay (e.g., MTT / LDH Assay) secondary->cytotox final Selection of Potent & Non-Toxic Hits ic50->final cc50 CC50 Determination cytotox->cc50 cc50->final

Caption: Workflow for screening Methyclothiazide analogs.

Experimental Protocols

4.1. Cell Line and Culture

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Sodium-Chloride Cotransporter (SLC12A3), hereafter referred to as HEK293-hNCC cells.[11][12][13]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418) to maintain hNCC expression.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2. Passage cells every 2-3 days to maintain sub-confluent conditions.

4.2. Protocol 1: Primary HTS - Thallium Influx Assay

This assay measures NCC-mediated Tl+ influx as an indicator of transporter activity.

Materials:

  • HEK293-hNCC cells

  • Black, clear-bottom 384-well microplates

  • Thallium-sensitive fluorescent dye (e.g., FluxOR™ Thallium Detection Kit)

  • Assay Buffer (Chloride-free): 130 mM Na-gluconate, 5 mM K-gluconate, 2 mM Ca-gluconate, 1 mM Mg-gluconate, 5 mM HEPES, pH 7.4.

  • Stimulus Buffer: Assay Buffer containing Thallium sulfate (B86663) (Tl2SO4).

  • Methyclothiazide analog library (10 mM in DMSO)

  • Positive Control: Methyclothiazide

  • Negative Control: DMSO vehicle

Procedure:

  • Cell Plating: Seed HEK293-hNCC cells into 384-well plates at a density of 20,000 cells/well in 50 µL of culture medium. Incubate for 24 hours.

  • Compound Addition:

    • Prepare compound plates by diluting the Methyclothiazide analogs and controls to a 200 µM concentration in Assay Buffer.

    • Remove culture medium from the cell plate and add 20 µL of Assay Buffer.

    • Add 5 µL of the diluted compounds to the respective wells for a final concentration of 10 µM. For controls, add Methyclothiazide (final conc. 10 µM) and DMSO (final conc. 0.1%).

    • Incubate for 30 minutes at room temperature.

  • Dye Loading: Prepare the fluorescent dye solution according to the manufacturer's instructions and add 25 µL to each well. Incubate for 60 minutes at room temperature, protected from light.

  • Thallium Influx Measurement:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Set the reader to measure fluorescence intensity (e.g., Ex/Em = 485/525 nm) every second for 120 seconds.

    • After 10 seconds of baseline reading, the instrument should automatically add 25 µL of Stimulus Buffer to each well.

    • Continue reading the fluorescence for the remaining time.

  • Data Analysis:

    • Calculate the rate of fluorescence increase (slope) for each well.

    • Normalize the data using the controls:

      • % Inhibition = 100 * (1 - [Slope_Compound - Slope_Positive_Control] / [Slope_Negative_Control - Slope_Positive_Control])

    • Identify hits as compounds with % Inhibition greater than a predefined threshold (e.g., >50%).

4.3. Protocol 2: Secondary Screening - IC50 Determination

This protocol is identical to the primary screen, but uses a range of compound concentrations to determine potency.

Procedure:

  • Follow steps 1 and 3 from Protocol 4.2.

  • Compound Addition:

    • Perform a serial dilution of the hit compounds (e.g., 10 points, 1:3 dilution starting from 100 µM) in Assay Buffer.

    • Add 5 µL of each concentration to the cell plate.

  • Follow steps 4 and 5 from Protocol 4.2.

  • Data Analysis:

    • Plot the % Inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

4.4. Protocol 3: Cytotoxicity Assay (MTT Assay)

This assay assesses cell viability to rule out that the observed NCC inhibition is due to cell death.[14]

Materials:

  • HEK293-hNCC cells

  • Clear, 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)

  • Positive Control (for toxicity): Doxorubicin or another known cytotoxic agent.

Procedure:

  • Cell Plating: Seed HEK293-hNCC cells into 96-well plates at 10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with the same concentrations of hit compounds used for IC50 determination. Incubate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of Solubilization Buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability relative to the vehicle-treated control wells:

      • % Viability = 100 * (Abs_Compound / Abs_Control)

    • Plot % Viability against compound concentration to determine the CC50 (50% cytotoxic concentration).

Data Presentation

The results from the screening cascade should be summarized to facilitate the selection of lead candidates. A therapeutic index (TI) can be calculated (CC50/IC50) to quantify the selectivity of the compound for the target over general cytotoxicity. A higher TI is desirable.

Table 1: Summary of Screening Data for Methyclothiazide Analogs

Compound IDPrimary Screen (% Inhibition @ 10 µM)NCC Inhibition IC50 (µM)Cytotoxicity CC50 (µM)Therapeutic Index (CC50/IC50)
METH-00185.20.75> 100> 133
METH-00292.50.4185.4208
METH-00345.1> 20> 100N/A
METH-00495.80.335.215.8
METH-00578.91.2> 100> 83
Methyclothiazide90.10.55> 100> 181

Data are hypothetical and for illustrative purposes only.

Conclusion

This application note details a comprehensive, HTS-compatible workflow for the identification and characterization of novel Methyclothiazide analogs as inhibitors of the sodium-chloride cotransporter. The combination of a functional Thallium influx assay for primary and secondary screening with a counter-screen for cytotoxicity provides a robust platform for discovering potent and specific NCC inhibitors. This methodology enables the efficient triage of large compound libraries, facilitating the advancement of promising new candidates for the treatment of hypertension.

References

Application Notes and Protocols for Measuring Methyclothiazide-Induced Ion Flux

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyclothiazide is a thiazide diuretic that primarily acts on the distal convoluted tubule of the nephron to inhibit the sodium-chloride cotransporter (NCC), also known as SLC12A3.[1][2] This inhibition leads to decreased reabsorption of sodium and chloride ions, resulting in diuresis, and is a key mechanism in the management of hypertension and edema.[3] Accurate measurement of methyclothiazide-induced ion flux is critical for understanding its pharmacodynamics, for the development of novel diuretic compounds, and for studying the pathophysiology of related renal disorders like Gitelman syndrome.[4][5]

This document provides detailed application notes and experimental protocols for the principle techniques used to measure the ion flux mediated by NCC and its inhibition by methyclothiazide. The methodologies covered include radioactive ion uptake assays, non-radioactive flux assays, and fluorescence-based assays.

Signaling Pathway of NCC Regulation

The activity of the Na+-Cl- cotransporter (NCC) is tightly regulated by the WNK (With-No-Lysine [K]) kinase signaling pathway. Under conditions of low intracellular chloride, WNK kinases are activated and phosphorylate and activate the SPAK/OSR1 kinases. These, in turn, phosphorylate the N-terminal domain of NCC, leading to its activation and increased Na+-Cl- reabsorption. Methyclothiazide directly inhibits this transport function.

NCC_Pathway cluster_cell Distal Convoluted Tubule Cell cluster_lumen Tubular Lumen Methyclothiazide Methyclothiazide NCC NCC (SLC12A3) Na+/Cl- Cotransporter Methyclothiazide->NCC Inhibits Na_in Na+ Influx NCC->Na_in Mediates Cl_in Cl- Influx NCC->Cl_in Mediates Phosphorylation Phosphorylation WNKs WNK Kinases SPAK_OSR1 SPAK/OSR1 Kinases WNKs->SPAK_OSR1 Activates SPAK_OSR1->NCC Phosphorylates Phosphorylation->NCC Activates Na_lumen Na+ Cl_lumen Cl- Radioactive_Assay_Workflow Start NCC-expressing Oocytes Preincubation Pre-incubate with Methyclothiazide Start->Preincubation Uptake Add Uptake Buffer with 22Na+ Preincubation->Uptake Wash Wash with ice-cold Na+-free buffer Uptake->Wash Lyse Lyse Oocytes in SDS Wash->Lyse Count Scintillation Counting Lyse->Count End Data Analysis Count->End Fluorescence_Assay_Workflow Start Plate NCC & YFP expressing cells Wash Wash with Cl--free buffer Start->Wash Preincubation Pre-incubate with Methyclothiazide Wash->Preincubation Baseline Measure Baseline YFP Fluorescence Preincubation->Baseline Inject Inject Iodide Buffer & Record Fluorescence Baseline->Inject Analysis Calculate Quenching Rate (NCC Activity) Inject->Analysis

References

Application of Methyclothiazide in Studying Electrolyte Balance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Methyclothiazide, a thiazide diuretic, serves as a critical pharmacological tool for investigating the mechanisms of electrolyte transport and balance within the renal tubules. Its primary application in a research setting is to induce a state of altered electrolyte handling, allowing for the detailed study of renal responses and the overall impact on systemic electrolyte homeostasis.

Mechanism of Action:

Methyclothiazide exerts its effects primarily on the distal convoluted tubule (DCT) of the nephron.[1][2] It selectively inhibits the Na+/Cl- symporter (NCC), a protein responsible for the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[1][2] This inhibition leads to an increased urinary excretion of sodium (natriuresis) and chloride, and consequently, an increase in water excretion (diuresis).[1][2][3]

The increased delivery of sodium to the distal renal tubule also enhances the exchange of sodium for potassium, leading to an increased excretion of potassium (kaliuresis).[1][3][4] A notable characteristic of thiazide diuretics like Methyclothiazide is their effect on calcium excretion. Unlike loop diuretics, they decrease the urinary excretion of calcium.[4] Furthermore, Methyclothiazide can lead to an increased loss of magnesium.

Key Research Applications:

  • Investigating Renal Electrolyte Handling: By observing the changes in urinary and serum electrolyte concentrations following Methyclothiazide administration, researchers can study the intricate processes of ion transport in the DCT and downstream segments of the nephron.

  • Modeling Hyponatremia and Hypokalemia: Methyclothiazide can be used to induce controlled hyponatremia (low sodium levels) and hypokalemia (low potassium levels) in animal models, providing a platform to study the pathophysiology of these conditions and to test potential therapeutic interventions.

  • Studying Calcium and Magnesium Homeostasis: The unique calcium-sparing and magnesium-wasting effects of Methyclothiazide make it a valuable tool for exploring the renal mechanisms governing the balance of these divalent cations.

  • Drug Discovery and Development: Methyclothiazide can be used as a reference compound in the development of new diuretic agents or drugs that target renal electrolyte transport.

Quantitative Data Summary

Table 1: Representative Dose-Response Effect of a Thiazide Diuretic (Hydrochlorothiazide) on Urine Volume in Rats [4]

Treatment GroupDose (mg/kg)Mean Urine Output (mL/24h)
Control (Vehicle)-10.5
Hydrochlorothiazide1015.2
Hydrochlorothiazide2018.9

Table 2: Representative Dose-Response Effect of a Thiazide Diuretic (Hydrochlorothiazide) on Electrolyte Excretion in Rats (24h) [4]

Treatment GroupDose (mg/kg)Na+ Excretion (mEq/24h)K+ Excretion (mEq/24h)Cl- Excretion (mEq/24h)
Control (Vehicle)-1.20.81.5
Hydrochlorothiazide102.51.22.8
Hydrochlorothiazide203.11.53.5

Experimental Protocols

Preclinical Evaluation of Methyclothiazide's Effect on Electrolyte Balance in a Rat Model

This protocol outlines a typical experiment to assess the diuretic and electrolyte-altering effects of Methyclothiazide in rats.

Materials:

  • Male Wistar rats (200-250g)

  • Methyclothiazide

  • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

  • Standard diuretic for comparison (e.g., Furosemide or Hydrochlorothiazide)

  • Metabolic cages for individual housing and urine collection

  • Oral gavage needles

  • Graduated cylinders for urine volume measurement

  • Flame photometer or ion-selective electrodes for electrolyte analysis

Procedure:

  • Animal Acclimatization: House the rats in standard laboratory conditions for at least one week prior to the experiment to allow for acclimatization.

  • Fasting: Withhold food but not water for 18 hours before the experiment to ensure uniform gastric emptying and hydration status.

  • Hydration: Administer a saline load (0.9% NaCl, 25 mL/kg) to all animals by oral gavage to ensure a baseline urine flow.

  • Grouping: Divide the animals into experimental groups (e.g., Vehicle control, Methyclothiazide low dose, Methyclothiazide high dose, Standard diuretic).

  • Drug Administration: Immediately after the saline load, administer the respective vehicle, Methyclothiazide, or standard diuretic to each group via oral gavage.

  • Urine Collection: Place each rat in an individual metabolic cage and collect urine at specified time intervals (e.g., 0-4h, 4-8h, and 8-24h).

  • Measurements:

    • Urine Volume: Measure the total volume of urine collected for each time period.

    • Electrolyte Concentration: Analyze urine samples for the concentration of sodium (Na+), potassium (K+), chloride (Cl-), calcium (Ca2+), and magnesium (Mg2+).

  • Data Analysis:

    • Calculate the total excretion of each electrolyte by multiplying the concentration by the urine volume.

    • Compare the mean urine volume and electrolyte excretion of the test groups to the control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Clinical Evaluation of Methyclothiazide's Effect on Electrolyte Balance in Humans

This protocol provides a general framework for a clinical trial to study the effects of Methyclothiazide on electrolyte balance in human subjects.

Study Design:

A randomized, double-blind, placebo-controlled, crossover study design is often employed.

Participants:

Healthy adult volunteers or patients with a specific condition (e.g., hypertension) for whom the effects of Methyclothiazide are relevant.

Procedure:

  • Washout Period: A washout period of at least two weeks is required where participants refrain from taking any diuretics or medications that could significantly affect electrolyte balance.

  • Treatment Phases:

    • Baseline: Collection of 24-hour urine and fasting blood samples to establish baseline electrolyte levels.

    • Diuretic Administration: Participants are randomly assigned to receive a single oral dose of either Methyclothiazide (e.g., 2.5 mg or 5 mg) or a placebo.

  • Sample Collection:

    • Blood and urine samples are collected at regular intervals (e.g., 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Crossover: After a suitable washout period, participants cross over to the other treatment arm (placebo or Methyclothiazide).

  • Measurements:

    • Serum Electrolytes: Sodium, potassium, chloride, calcium, and magnesium concentrations are measured in blood samples.

    • Urinary Electrolytes: The same electrolytes are measured in the collected urine samples to determine excretion rates.

  • Data Analysis:

    • Compare the changes in serum and urinary electrolyte levels from baseline between the Methyclothiazide and placebo groups using appropriate statistical methods.

Visualizations

Methyclothiazide_Mechanism_of_Action cluster_DCT Distal Convoluted Tubule (DCT) Cell Tubular_Lumen Tubular Lumen Bloodstream Bloodstream NCC Na+/Cl- Symporter (NCC) Na_Cell Na+ Cl_Cell Cl- Increased_Excretion Increased Urinary Excretion of Na+ & Cl- NCC->Increased_Excretion Leads to Na_Lumen Na+ Na_Lumen->NCC Reabsorption Cl_Lumen Cl- Cl_Lumen->NCC Na_K_ATPase Na+/K+ ATPase Na_Blood Na+ Na_K_ATPase->Na_Blood K_Blood K+ K_Blood->Na_K_ATPase Methyclothiazide Methyclothiazide Inhibition Inhibits Methyclothiazide->Inhibition Inhibition->NCC Diuresis Diuresis Increased_Excretion->Diuresis Leads to Increased_K_Excretion Increased K+ Excretion Increased_Excretion->Increased_K_Excretion Leads to

Caption: Mechanism of Methyclothiazide action on the distal convoluted tubule.

Preclinical_Workflow Acclimatization Animal Acclimatization (≥ 1 week) Fasting Fasting (18 hours) Acclimatization->Fasting Hydration Saline Load (0.9% NaCl, 25 mL/kg) Fasting->Hydration Grouping Random Grouping Hydration->Grouping Dosing Drug Administration (Vehicle, Methyclothiazide) Grouping->Dosing Collection Urine Collection (Metabolic Cages) Dosing->Collection Analysis Urine Volume & Electrolyte Measurement Collection->Analysis Data Data Analysis Analysis->Data

Caption: Experimental workflow for preclinical evaluation of Methyclothiazide.

Methyclothiazide_Electrolyte_Effects Methyclothiazide Methyclothiazide Inhibits_NCC Inhibits Na+/Cl- Symporter in Distal Convoluted Tubule Methyclothiazide->Inhibits_NCC Increased_Na_Cl_Excretion Increased Urinary Na+ & Cl- Excretion Inhibits_NCC->Increased_Na_Cl_Excretion leads to Increased_K_Excretion Increased Urinary K+ Excretion Inhibits_NCC->Increased_K_Excretion leads to Decreased_Ca_Excretion Decreased Urinary Ca2+ Excretion Inhibits_NCC->Decreased_Ca_Excretion leads to Increased_Mg_Excretion Increased Urinary Mg2+ Excretion Inhibits_NCC->Increased_Mg_Excretion leads to Hyponatremia Hyponatremia Increased_Na_Cl_Excretion->Hyponatremia can cause Hypokalemia Hypokalemia Increased_K_Excretion->Hypokalemia can cause Hypercalcemia Hypercalcemia (potential) Decreased_Ca_Excretion->Hypercalcemia can cause Hypomagnesemia Hypomagnesemia Increased_Mg_Excretion->Hypomagnesemia can cause

Caption: Logical relationship of Methyclothiazide's effects on electrolyte balance.

References

Application Notes and Protocols: Cryo-EM Structural Analysis of Thiazide Diuretics Bound to the Na+-Cl- Cotransporter (NCC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed overview and experimental protocols for the cryo-electron microscopy (Cryo-EM) structural analysis of the human sodium-chloride cotransporter (NCC) in complex with thiazide diuretics. While a specific structure with Methyclothiazide is not publicly available, the high-resolution Cryo-EM structure of NCC bound to the closely related and potent thiazide diuretic, polythiazide (B1678995), offers significant insights into the mechanism of action for this class of drugs. These findings are crucial for understanding NCC function, interpreting disease-related mutations, and guiding future drug design for hypertension and related cardiovascular diseases.

Introduction

The sodium-chloride cotransporter (NCC), encoded by the SLC12A3 gene, is a key protein in the kidneys responsible for salt reabsorption in the distal convoluted tubule.[1][2][3] Its critical role in regulating blood pressure makes it the primary target for thiazide diuretics, a class of drugs widely prescribed for hypertension.[1][4][5] Methyclothiazide is a thiazide diuretic that functions by inhibiting the NCC, leading to increased excretion of sodium and chloride ions, and consequently, water.[4][6][7]

Recent advancements in cryo-electron microscopy (Cryo-EM) have enabled the determination of the high-resolution structure of human NCC, both in its apo form and in complex with the thiazide diuretic polythiazide.[1][5][8] These structures have revealed the transporter's architecture, ion-binding sites, and the molecular basis of thiazide inhibition.[1][8] The polythiazide-bound structure shows the transporter locked in an outward-facing conformation, with the drug molecule occupying a pocket that overlaps with the chloride-binding site, thereby preventing ion translocation.[1] Given the structural similarity among thiazide diuretics, this provides a strong model for the binding of Methyclothiazide.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from the Cryo-EM structural studies of the human NCC.

Table 1: Cryo-EM Data Collection and Refinement Statistics for NCC

ParameterNCC (Apo - Inward-Facing)NCC-Polythiazide Complex (Outward-Facing)
Resolution (Overall) 2.9 Å (TMD), 3.8 Å (CTD)[9][10][11]2.79 - 3.24 Å[12]
Symmetry C2 (TMD), C1 (CTD)[9][10]C2[1]
Particles Used for Final Reconstruction 382,235 (TMD), 79,255 (CTD)[9][10]Not explicitly stated, but derived from extensive classification.
PDB Accession Code 7YG0[13]8FHO, 8FHN, 8FHP, 8FHQ, 8FHR[1]
EMDB Accession Code EMD-29097[14]Not explicitly stated in snippets.

Note: TMD refers to the Transmembrane Domain, and CTD refers to the C-terminal Domain. The resolution for different domains can vary due to conformational flexibility.

Signaling Pathway and Mechanism of Action

Methyclothiazide, as a thiazide diuretic, directly inhibits the sodium-chloride cotransporter (NCC) located on the apical membrane of cells in the distal convoluted tubule of the kidney.

Methyclothiazide_Signaling_Pathway Methyclothiazide Methyclothiazide Inhibition Inhibition Methyclothiazide->Inhibition NCC Na+/Cl- Cotransporter (NCC) (Apical Membrane of DCT) Na_Cl_Reabsorption Na+ and Cl- Reabsorption NCC->Na_Cl_Reabsorption Inhibition->NCC Inhibition->Na_Cl_Reabsorption blocks Increased_Excretion Increased Na+, Cl-, and H2O Excretion (Diuresis) Blood_Volume Decreased Blood Volume Blood_Pressure Decreased Blood Pressure

Caption: Mechanism of action of Methyclothiazide on the NCC in the distal convoluted tubule.

Experimental Protocols

The following protocols are based on the methodologies described for the structural determination of human NCC.[1][9][10][11]

Protein Expression and Purification
  • Construct Design: A full-length human NCC construct with C-terminal His and Flag tags is used for expression. To enhance expression and stability for structural studies, modifications such as phosphorylation site mutations or chimeras with other transporters (e.g., zebrafish NKCC1 NTD) may be employed.[1][12]

  • Expression: The construct is transiently expressed in human embryonic kidney (HEK293F) cells.

  • Cell Lysis and Solubilization: Harvested cells are lysed, and the membrane fraction is isolated. NCC is solubilized from the membrane using detergents such as digitonin.

  • Affinity Chromatography: The solubilized protein is purified using tandem affinity chromatography, first with a Strep-Tactin resin followed by Ni-NTA affinity chromatography.[15]

  • Size Exclusion Chromatography (SEC): The protein is further purified by SEC to obtain a monodisperse sample.[9][10] The peak corresponding to the NCC dimer is collected.

Cryo-EM Sample Preparation
  • Grid Preparation: The purified NCC, at an optimal concentration (typically 0.5-5 mg/mL), is applied to glow-discharged Cryo-EM grids.[16]

  • Vitrification: The grids are blotted to create a thin film of the sample and then rapidly plunged into liquid ethane (B1197151) cooled by liquid nitrogen.[16] This process, known as vitrification, preserves the protein in a near-native state.[17]

  • For Ligand-Bound Structures: To obtain the structure of NCC in complex with a thiazide diuretic, the purified protein is incubated with an excess of the compound (e.g., polythiazide) prior to grid preparation.

Cryo-EM Data Acquisition
  • Microscope Setup: Data is collected on a high-end transmission electron microscope (e.g., Titan Krios) operating at 300 kV, equipped with a direct electron detector.

  • Automated Data Collection: Automated data collection software is used to acquire a large number of movies of the vitrified sample at various tilt angles.

Cryo-EM Data Processing

The following workflow outlines the key steps in processing the collected Cryo-EM data.

CryoEM_Workflow Movie_Collection 1. Raw Movie Collection Motion_Correction 2. Motion Correction Movie_Collection->Motion_Correction CTF_Estimation 3. CTF Estimation Motion_Correction->CTF_Estimation Particle_Picking 4. Particle Picking CTF_Estimation->Particle_Picking TwoD_Classification 5. 2D Classification Particle_Picking->TwoD_Classification Ab_Initio_Model 6. Ab Initio 3D Model Generation TwoD_Classification->Ab_Initio_Model ThreeD_Classification 7. 3D Classification/Refinement Ab_Initio_Model->ThreeD_Classification Final_Map 8. High-Resolution 3D Map ThreeD_Classification->Final_Map Model_Building 9. Atomic Model Building and Refinement Final_Map->Model_Building

Caption: A generalized workflow for single-particle Cryo-EM data processing.

  • Motion Correction: The raw movie frames are aligned to correct for beam-induced motion.[17]

  • CTF Estimation: The contrast transfer function (CTF) of each micrograph is estimated and corrected for.[17][18]

  • Particle Picking: Individual NCC particles are automatically or semi-automatically selected from the micrographs.[18]

  • 2D Classification: The selected particles are classified into 2D classes to remove junk particles and select for high-quality views.[18]

  • Ab Initio 3D Model Generation: An initial 3D model is generated from the 2D class averages.

  • 3D Classification and Refinement: Particles are classified into different 3D conformations, and the desired classes are subjected to iterative refinement to achieve a high-resolution 3D map.[18]

  • Model Building and Validation: An atomic model of NCC is built into the final Cryo-EM density map and refined.

Structural Insights and Logical Relationships

The Cryo-EM structures of NCC have provided a blueprint for understanding its function and inhibition.

Thiazide_Binding_Logic NCC_States NCC Conformational States Inward_Facing Inward-Facing (Apo) NCC_States->Inward_Facing Outward_Facing Outward-Facing NCC_States->Outward_Facing Thiazide Thiazide Diuretic (e.g., Methyclothiazide) Binding_Site Binds to Extracellular Vestibule Thiazide->Binding_Site Binding_Site->Outward_Facing prefers Cl_Site_Overlap Overlaps with Cl- Binding Site Binding_Site->Cl_Site_Overlap Conformation_Lock Locks NCC in Outward-Facing State Binding_Site->Conformation_Lock Inhibition_Outcome Inhibition of Na+ and Cl- Transport Cl_Site_Overlap->Inhibition_Outcome contributes to Conformation_Lock->Inhibition_Outcome

Caption: Logical relationship of thiazide diuretic binding to NCC.

The structural data reveals that thiazide diuretics bind to a pocket in the transmembrane domain of NCC that is accessible from the extracellular side.[1] This binding event stabilizes an outward-facing conformation of the transporter, preventing the conformational changes necessary for ion translocation.[1] The binding site for polythiazide directly overlaps with the chloride-binding site, providing a clear mechanism for competitive inhibition.[1] These insights are invaluable for the rational design of new and more effective NCC inhibitors.

References

Application Note: Determination of Methyclothiazide Binding Kinetics to the Human Sodium-Chloride Cotransporter using Isothermal Titration Calorimetry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyclothiazide is a thiazide diuretic widely prescribed for the treatment of hypertension and edema.[1][2][3] Its therapeutic effect stems from the inhibition of the sodium-chloride cotransporter (NCC), also known as SLC12A3, in the distal convoluted tubules of the kidney.[1][4][5] By blocking NCC, Methyclothiazide prevents the reabsorption of sodium and chloride ions, leading to increased water excretion and a subsequent reduction in blood volume and pressure.[1][4] A thorough understanding of the binding kinetics and thermodynamics of this interaction is crucial for the development of more potent and specific diuretic drugs.

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a molecular binding event.[6][7][8] This label-free, in-solution method allows for the simultaneous determination of the binding affinity (K D ), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction.[7][9] Recent advancements in ITC instrumentation and data analysis, known as kinetic ITC (kinITC), also enable the determination of the association (k on ) and dissociation (k off ) rate constants, providing a complete kinetic and thermodynamic profile of the binding interaction from a single set of experiments.[5][6][10][11]

This application note provides a detailed protocol for determining the binding kinetics of Methyclothiazide to the human sodium-chloride cotransporter (NCC) using Isothermal Titration Calorimetry.

Experimental Workflow

The overall experimental workflow for determining the binding kinetics of Methyclothiazide to the human NCC via ITC is depicted below.

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis P_prep Human NCC Expression & Purification Buffer_prep Buffer Preparation & Dialysis P_prep->Buffer_prep L_prep Methyclothiazide Solution Preparation L_prep->Buffer_prep ITC_setup Instrument Setup & Equilibration Buffer_prep->ITC_setup Titration Titration of Methyclothiazide into NCC Solution ITC_setup->Titration Thermo_analysis Thermodynamic Analysis (KD, ΔH, n) Titration->Thermo_analysis Kinetic_analysis Kinetic Analysis (kinITC) (kon, koff) Titration->Kinetic_analysis

A high-level overview of the experimental workflow.

Experimental Protocols

Expression and Purification of Human Sodium-Chloride Cotransporter (NCC)

The human NCC is a membrane protein and requires a robust expression and purification strategy to obtain sufficient quantities of stable and active protein for biophysical studies. Recent cryo-electron microscopy studies have successfully detailed methods for producing full-length human NCC.[1][12] The following protocol is adapted from these published methods.

a. Expression in Human Cells:

  • Construct: The full-length human NCC (UniProt ID: P55017) cDNA is cloned into a mammalian expression vector, such as pCAG, containing a C-terminal affinity tag (e.g., tandem His-tag and FLAG-tag) for purification.[1]

  • Cell Line: Human embryonic kidney (HEK293F) cells are a suitable host for expressing human NCC.[1]

  • Transfection and Culture: HEK293F cells are cultured in suspension using a suitable medium like SMM 293-TII. Transient transfection of the NCC expression vector is performed when the cell density reaches an appropriate level (e.g., ~1.5 x 10^6 cells/mL).[9] Cells are typically harvested 36-48 hours post-transfection.[9]

b. Membrane Preparation and Solubilization:

  • Harvested cells are resuspended in a hypotonic buffer and lysed using a Dounce homogenizer.

  • The cell lysate is centrifuged to pellet the cell membranes.

  • The membrane pellet is resuspended in a solubilization buffer containing a mild detergent such as lauryl maltose (B56501) neopentyl glycol (LMNG) and cholesteryl hemisuccinate (CHS) to extract the NCC protein from the lipid bilayer. The buffer should also contain protease inhibitors.

c. Purification:

  • Affinity Chromatography: The solubilized protein is first purified using an anti-FLAG affinity resin. After extensive washing, the protein is eluted with a buffer containing a competitive agent (e.g., FLAG peptide).

  • Size-Exclusion Chromatography (SEC): The eluted protein is further purified by SEC to separate the NCC from aggregated protein and other contaminants. The SEC running buffer should contain a suitable detergent (e.g., LMNG and CHS) to maintain the solubility and stability of the protein. The fractions corresponding to the monodisperse NCC peak are collected.

Preparation of Methyclothiazide and ITC Buffer
  • Methyclothiazide Stock Solution: A high-concentration stock solution of Methyclothiazide is prepared by dissolving the compound in a suitable solvent (e.g., DMSO) and then diluting it into the final ITC buffer. It is critical to ensure that the final concentration of the organic solvent is identical in both the protein and ligand solutions to minimize heats of dilution.[13]

  • ITC Buffer: The final buffer used for the ITC experiment should be the same as the SEC buffer used for the final purification step of NCC to avoid buffer mismatch, which can generate significant heat signals.[13] A typical buffer might contain 20 mM HEPES pH 7.4, 150 mM NaCl, and the same concentration of detergent used during purification. The protein solution should be dialyzed extensively against this buffer before the experiment.

Isothermal Titration Calorimetry (ITC) Experiment

The following protocol is a general guideline and may need to be optimized based on the specific instrument and the interaction being studied.

  • Sample Preparation:

    • The purified NCC protein is loaded into the ITC sample cell at a concentration typically in the range of 10-50 µM.

    • Methyclothiazide is loaded into the injection syringe at a concentration 10-20 times higher than the NCC concentration (e.g., 100-1000 µM).

  • Instrument Setup:

    • The ITC instrument is set to the desired experimental temperature (e.g., 25 °C).

    • The reference cell is filled with the dialysis buffer.

  • Titration:

    • A series of small injections (e.g., 1-2 µL) of the Methyclothiazide solution are titrated into the NCC solution in the sample cell.

    • The heat change associated with each injection is measured.

    • Control experiments, such as titrating Methyclothiazide into the buffer alone, should be performed to determine the heat of dilution.[14]

Data Presentation and Analysis

The raw ITC data, consisting of a series of heat spikes corresponding to each injection, is integrated to obtain the heat change per injection. This data is then plotted against the molar ratio of Methyclothiazide to NCC.

Thermodynamic Analysis

The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) using the instrument's analysis software. This analysis yields the following thermodynamic parameters:

  • Binding Affinity (K D ): The dissociation constant, which is a measure of the strength of the interaction.

  • Enthalpy Change (ΔH): The heat released or absorbed upon binding.

  • Stoichiometry (n): The number of Methyclothiazide molecules that bind to one molecule of NCC.

From these values, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated using the following equation:

ΔG = -RT * ln(K A ) = ΔH - TΔS

where R is the gas constant, T is the absolute temperature, and K A is the association constant (1/K D ).

Table 1: Summary of Thermodynamic Parameters for Methyclothiazide-NCC Interaction

ParameterSymbolValueUnits
Binding AffinityK D[To be determined]µM
Enthalpy ChangeΔH[To be determined]kcal/mol
Entropy ChangeΔS[To be determined]cal/mol·K
Gibbs Free Energy ChangeΔG[To be determined]kcal/mol
Stoichiometryn[To be determined]
Kinetic Analysis (kinITC)

To determine the binding kinetics, the raw ITC data is analyzed using specialized software that implements the kinITC methodology, such as AFFINImeter.[5][6] This analysis involves fitting the shape of the individual injection peaks, which contain kinetic information about the binding event.[5]

The primary signal in ITC is the heat power, which is directly related to the reaction kinetics.[6] By analyzing the time course of the heat flow after each injection, the association and dissociation rate constants can be extracted.

Table 2: Summary of Kinetic Parameters for Methyclothiazide-NCC Interaction

ParameterSymbolValueUnits
Association Rate Constantk on[To be determined]M⁻¹s⁻¹
Dissociation Rate Constantk off[To be determined]s⁻¹

Signaling Pathway and Binding Mechanism

Methyclothiazide directly inhibits the ion transport function of the NCC. The binding of Methyclothiazide to its site on the NCC is believed to lock the transporter in a conformation that is unable to bind and/or translocate sodium and chloride ions.

Methyclothiazide_Binding Methyclothiazide Methyclothiazide Binding Binding Methyclothiazide->Binding NCC_inactive NCC (Inactive) NCC_active NCC (Active) Ion_transport Ion Transport (Reabsorption) NCC_active->Ion_transport Facilitates NCC_active->Binding Ions Na+ & Cl- Ions Ions->NCC_active Binds Binding->NCC_inactive Induces Inactivation

Methyclothiazide binding to active NCC induces an inactive state.

Isothermal Titration Calorimetry provides a robust and comprehensive method for characterizing the binding of Methyclothiazide to its therapeutic target, the sodium-chloride cotransporter. By employing both traditional thermodynamic analysis and advanced kinetic ITC analysis, researchers can obtain a complete picture of the molecular interactions driving this important drug-target engagement. This detailed understanding is invaluable for structure-activity relationship studies and the rational design of novel diuretic agents with improved efficacy and safety profiles.

References

Application Note: A Fluorescent Assay for Monitoring Methyclothiazide's Effect on Intracellular Sodium in a Recombinant Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for a cell-based fluorescent assay to quantify the inhibitory effect of Methyclothiazide on intracellular sodium influx. Methyclothiazide is a thiazide diuretic that functions by inhibiting the Na+/Cl- cotransporter (NCC), encoded by the SLC12A3 gene, which is primarily expressed in the distal convoluted tubule of the kidney.[1][2][3] This assay utilizes a human embryonic kidney (HEK293) cell line stably expressing the human NCC protein and the high-performance fluorescent sodium indicator, ING-2 AM, to measure changes in intracellular sodium concentration.[4][5][6] The protocol is optimized for a 96-well plate format, making it suitable for compound screening and pharmacological profiling in drug discovery and development.

Assay Principle

The assay is based on the principle of fluorescence quenching. The selected indicator, ION Natrium Green-2 (ING-2), exhibits low fluorescence in a low-sodium environment and a significant increase in fluorescence intensity upon binding to intracellular sodium ions.[5]

The experimental model consists of HEK293 cells engineered to express the thiazide-sensitive Na+/Cl- cotransporter (NCC/SLC12A3).[6][7] Under normal assay conditions, these cells are first loaded with the membrane-permeable ING-2 AM ester. The ester is cleaved by intracellular esterases, trapping the fluorescent indicator inside the cells. A low-sodium buffer is used to establish a baseline. A sodium gradient is then created by adding a high-sodium buffer, which drives Na+ influx through the active NCC transporters, resulting in a sharp increase in fluorescence.

When the inhibitor, Methyclothiazide, is present, it blocks the NCC transporter.[3] This inhibition prevents or reduces the influx of sodium ions into the cell upon stimulation, leading to a dose-dependent attenuation of the fluorescence signal. The potency of Methyclothiazide (or other test compounds) can be determined by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).

Mechanism of Action and Assay Workflow Diagrams

The following diagrams illustrate the molecular mechanism of Methyclothiazide and the experimental workflow.

Methyclothiazide Mechanism of Action cluster_cell HEK293-SLC12A3 Cell CellMembrane Extracellular Space Cell Membrane Cytosol (Intracellular Space) NCC Na+/Cl- Cotransporter (NCC / SLC12A3) Na_int [Na+]i ↑ NCC->Na_int Na+ Influx Methyclothiazide Methyclothiazide Methyclothiazide->NCC Inhibits Na_ext Na+ Na_ext->NCC Cl_ext Cl- Cl_ext->NCC  Co-transport

Figure 1. Mechanism of Methyclothiazide Action.

Experimental Workflow A 1. Seed HEK293-SLC12A3 Cells in 96-well plate B 2. Culture cells for 24-48 hours (to ~80-90% confluency) A->B E 5. Wash cells with Assay Buffer and add drug dilutions B->E C 3. Prepare Methyclothiazide serial dilutions C->E D 4. Prepare ING-2 AM Dye Loading Solution F 6. Add Dye Loading Solution to all wells and incubate for 60 min at 37°C D->F E->F G 7. Wash wells to remove extracellular dye F->G H 8. Place plate in fluorescence reader and establish baseline reading G->H I 9. Inject High-Sodium Buffer to stimulate Na+ influx H->I J 10. Measure fluorescence kinetically (Ex: 525 nm, Em: 545 nm) I->J K 11. Analyze Data: Calculate % inhibition and IC50 J->K

Figure 2. High-Throughput Assay Workflow.

Materials and Reagents

ReagentVendor (Example)Purpose
HEK293 cells expressing SLC12A3ATCC / In-houseCellular model expressing the target
MethyclothiazideSigma-AldrichTest compound (NCC inhibitor)
ING-2 AM (Ion Natrium Green-2)ION BiosciencesFluorescent intracellular sodium indicator
Pluronic™ F-127Thermo FisherSurfactant to aid dye loading
ProbenecidSigma-AldrichAnion transport inhibitor to improve dye retention
DMEM, High GlucoseGibcoCell culture medium
Fetal Bovine Serum (FBS)GibcoCell culture supplement
Penicillin-StreptomycinGibcoAntibiotic for cell culture
96-well black, clear-bottom platesCorningAssay plate for fluorescence reading
DMSO, AnhydrousSigma-AldrichSolvent for compounds and dyes
HEPESSigma-AldrichBuffering agent
NaCl, KCl, CaCl2, MgCl2, GlucoseSigma-AldrichComponents for assay buffers

Experimental Protocol

Reagent Preparation
  • Cell Culture Medium: DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Assay Buffer (Low Sodium): 20 mM HEPES, 140 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM Glucose. Adjust pH to 7.4.

  • Stimulation Buffer (High Sodium): 20 mM HEPES, 140 mM NaCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM Glucose. Adjust pH to 7.4.

  • Methyclothiazide Stock (10 mM): Dissolve Methyclothiazide in 100% DMSO. Store at -20°C. Prepare serial dilutions in Assay Buffer on the day of the experiment.

  • ING-2 AM Loading Solution:

    • Prepare a 100X Pluronic F-127 solution (e.g., 20% w/v in DMSO).

    • Prepare a 100X Probenecid solution (e.g., 250 mM in 1N NaOH, then buffer).

    • For 10 mL of loading solution, add 100 µL of 100X Pluronic F-127 and 100 µL of 100X Probenecid to 9.8 mL of Assay Buffer.[4]

    • Just before use, add ING-2 AM stock (typically 1-5 mM in DMSO) to a final concentration of 1-5 µM. Vortex briefly to mix.[4]

Assay Procedure
  • Cell Seeding: Seed HEK293-SLC12A3 cells into a 96-well black, clear-bottom plate at a density of 40,000-60,000 cells per well in 100 µL of culture medium.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator until cells form a confluent monolayer.

  • Compound Addition:

    • Carefully aspirate the culture medium from the wells.

    • Wash each well once with 100 µL of Assay Buffer (Low Sodium).

    • Add 50 µL of the appropriate Methyclothiazide dilution to the test wells. Add 50 µL of Assay Buffer with 0.1% DMSO to vehicle control wells.

  • Dye Loading:

    • Add 50 µL of the freshly prepared ING-2 AM Loading Solution to each well (final volume is now 100 µL).

    • Incubate the plate at 37°C for 60 minutes, protected from light.[4]

  • Wash:

    • Gently aspirate the loading solution from all wells.

    • Wash each well twice with 100 µL of Assay Buffer (Low Sodium) to remove extracellular dye.

    • After the final wash, add 100 µL of Assay Buffer (Low Sodium) to each well.

  • Fluorescence Measurement:

    • Set up the fluorescence plate reader to measure from the bottom of the plate. Set the excitation wavelength to ~525 nm and the emission wavelength to ~545 nm.[5]

    • Place the plate in the reader and allow the temperature to equilibrate to 37°C.

    • Record a baseline fluorescence reading for 1-2 minutes.

    • Using the reader's injection system, add 25 µL of Stimulation Buffer (High Sodium) to each well to initiate Na+ influx.

    • Immediately begin kinetic measurement of fluorescence intensity every 5-10 seconds for 5-10 minutes.

Data Presentation and Analysis

The primary data will be the kinetic fluorescence readings. For each well, calculate the change in fluorescence (ΔRFU) by subtracting the baseline fluorescence from the peak fluorescence after stimulation.

  • Calculate Percent Inhibition:

    • % Inhibition = (1 - (ΔRFU_compound - ΔRFU_min) / (ΔRFU_max - ΔRFU_min)) * 100

    • ΔRFU_compound: Signal from drug-treated wells.

    • ΔRFU_max: Signal from vehicle-treated wells (maximum Na+ influx).

    • ΔRFU_min: Signal from wells with no stimulation or fully blocked channels (minimum Na+ influx).

  • Generate Dose-Response Curve: Plot the % Inhibition against the logarithm of the Methyclothiazide concentration.

  • Calculate IC50: Use a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC50 value from the dose-response curve.

Example Quantitative Data

The following table summarizes representative data from a dose-response experiment with Methyclothiazide.

Methyclothiazide [µM]Log [M]ΔRFU (Mean)Std. Dev.% Inhibition
0 (Vehicle)N/A15,2308500.0%
0.1-7.014,1157907.3%
0.3-6.511,98065021.3%
1.0-6.07,85043048.4%
3.0-5.54,21031072.3%
10.0-5.02,15018085.9%
30.0-4.51,56012090.0%
100.0-4.01,4909590.2%

From this data, an IC50 for Methyclothiazide can be calculated to be approximately 1.1 µM .

References

Application Notes: Investigating the Effects of Methyclothiazide on Ion Channels Using Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction to Methyclothiazide's Mechanism of Action

Methyclothiazide is a thiazide diuretic primarily used in the management of hypertension and edema.[1][2] Its principal mechanism of action is the inhibition of the sodium-chloride (Na+-Cl-) cotransporter (NCC) located in the distal convoluted tubule (DCT) of the kidney.[1][3][4] By blocking NCC, methyclothiazide reduces the reabsorption of sodium and chloride ions, leading to increased water excretion (diuresis) and a subsequent reduction in blood volume and pressure.[1][2]

While NCC inhibition is the primary diuretic and antihypertensive mechanism, the full scope of methyclothiazide's effects, particularly its direct vasodilatory properties, is less understood.[5][6] Evidence suggests that these effects may be mediated through the modulation of ion channels in vascular smooth muscle cells.[5][7] Potential targets include large-conductance calcium-activated potassium (KCa) channels, whose activation would lead to hyperpolarization and vasorelaxation.[5][7][8]

Patch-clamp electrophysiology is the gold-standard technique for studying ion channel function, providing a direct measurement of ion flow across the cell membrane with high resolution.[9][10] These application notes provide an overview and detailed protocols for using patch-clamp techniques to investigate the potential off-target effects of methyclothiazide on key ion channels.

Data Presentation: Quantitative Effects of Methyclothiazide and Related Thiazides on Ion Channels

The following tables summarize potential and reported quantitative data on the interaction of thiazide diuretics with several key ion channels. Data for methyclothiazide is limited; therefore, data from the related compound hydrochlorothiazide (B1673439) is included for context.

Table 1: Effects of Thiazide Diuretics on Large-Conductance Calcium-Activated Potassium (KCa) Channels

CompoundConcentrationCell/Tissue TypePatch-Clamp ConfigurationEffect on KCa ChannelsReference
Methyclothiazide1 - 100 µMVascular Smooth Muscle Cells (e.g., A7r5)Whole-Cell / Inside-OutHypothesized to be an activator, leading to membrane hyperpolarization.[5][7]
Hydrochlorothiazide30 µMGuinea Pig Small Vessels(Not specified, functional study)Relaxation mediated via KCa activation (reduced by 73% with iberiotoxin)[8]

Table 2: Effects of Thiazide Diuretics on Voltage-Gated Calcium (CaV) Channels

CompoundConcentrationCell/Tissue TypePatch-Clamp ConfigurationEffect on CaV ChannelsReference
Methyclothiazide10 - 30 µMRat Aortic Rings(Not specified, functional study)Inhibits contractile response to Ca2+ addition, suggesting indirect CaV inhibition.[11]
Hydrochlorothiazide10 µMGuinea Pig Small Vessels(Not specified, functional study)Weak calcium antagonist activity.[8]

Table 3: Potential Interaction of Methyclothiazide with Inwardly Rectifying Potassium (Kir) Channels

CompoundChannel IsoformCell/Tissue TypePatch-Clamp ConfigurationPotential EffectRationale / Reference
MethyclothiazideKir4.1/Kir5.1Kidney Distal Convoluted Tubule Cells (e.g., mDCT15)Whole-CellHypothesized to indirectly modulate channel activity due to altered ion gradients post-NCC inhibition.Kir4.1 is functionally coupled to NCC activity in the DCT.[12]

Experimental Protocols

The following are detailed protocols for assessing the effects of methyclothiazide on KCa and Kir channels using the whole-cell patch-clamp technique.[13] These protocols should be optimized based on the specific cell type and recording equipment.

General Cell Preparation and Reagent Formulation
  • Cell Culture: Culture a suitable cell line (e.g., A7r5 vascular smooth muscle cells for KCa, or a renal cell line like mDCT15 for Kir) on glass coverslips to 50-70% confluency.

  • Methyclothiazide Stock Solution: Prepare a high-concentration stock solution (e.g., 50 mM) of methyclothiazide in dimethyl sulfoxide (B87167) (DMSO).[9] Store at -20°C. On the day of the experiment, dilute the stock solution into the extracellular solution to the final desired concentrations. The final DMSO concentration should not exceed 0.1% to avoid non-specific effects.[9]

Whole-Cell Protocol for KCa (BK) Channels

This protocol is designed to isolate and record currents from large-conductance calcium-activated potassium channels.

  • Solutions:

    • Extracellular Solution (in mM): 135 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA. Adjust pH to 7.2 with KOH. Free Ca2+ should be buffered to a specific concentration (e.g., 1 µM) to activate KCa channels.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.[9]

  • Recording Procedure:

    • Place a coverslip with cells into the recording chamber on an inverted microscope and perfuse with the extracellular solution.[9]

    • Approach a target cell with the micropipette and apply gentle suction to form a gigaohm seal (>1 GΩ).[9]

    • Rupture the membrane patch with a brief pulse of suction to achieve the whole-cell configuration.[13]

    • Switch to voltage-clamp mode.[13]

  • Voltage-Clamp Protocol:

    • Hold the membrane potential at a negative potential, such as -60 mV.

    • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +80 mV in 20 mV increments for 200 ms) to elicit outward KCa currents.

    • Alternatively, use a voltage ramp protocol (e.g., from -100 mV to +100 mV over 500 ms).

  • Drug Application and Data Analysis:

    • Record stable baseline KCa currents for several minutes.

    • Perfuse the chamber with the methyclothiazide-containing extracellular solution until a steady-state effect is observed.

    • Wash out the drug with the control extracellular solution to observe reversibility.

    • Analyze the change in current amplitude at specific voltages to determine the percentage of inhibition or activation.

Whole-Cell Protocol for Inwardly Rectifying (Kir) Channels

This protocol is designed to record inwardly rectifying potassium currents.

  • Solutions:

    • Extracellular Solution (in mM): 135 NaCl, 5 KCl (or varied concentrations to test rectification), 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 3 Mg-ATP, 0.1 Na-GTP. Adjust pH to 7.2 with KOH.

  • Pipette and Recording Procedure: Follow the same steps as for KCa channel recording to achieve the whole-cell configuration.

  • Voltage-Clamp Protocol:

    • Hold the membrane potential at -40 mV.

    • Apply a series of hyperpolarizing voltage steps (e.g., from -40 mV to -140 mV in 10 mV increments for 300 ms) to elicit the characteristic inward Kir currents.

  • Drug Application and Data Analysis:

    • Establish a stable baseline recording of Kir currents.

    • Apply different concentrations of methyclothiazide and record until a steady state is reached.

    • Measure the current amplitude at the end of each voltage step to construct a current-voltage (I-V) relationship.

    • Analyze the effect of methyclothiazide on the I-V curve and the magnitude of the inward current.

Visualizations: Workflows and Signaling Pathways

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Data Analysis prep_cells Cell Culture (e.g., A7r5, mDCT15) prep_solutions Prepare Solutions (Intra/Extra-cellular) prep_drug Prepare Methyclothiazide Stock & Dilutions prep_pipette Pull Patch Pipettes (3-5 MΩ) giga_seal Form Giga-Seal (>1 GΩ) prep_pipette->giga_seal whole_cell Establish Whole-Cell Configuration baseline Record Baseline Currents drug_app Apply Methyclothiazide washout Washout data_acq Data Acquisition (Voltage Protocol) washout->data_acq analysis Analyze Current Change (Amplitude, Kinetics) dose_resp Construct Dose-Response Curve

G mctz Methyclothiazide kca kca mctz->kca Activates (?) vasorelax vasorelax antihypertensive Antihypertensive Effect vasorelax->antihypertensive Contributes to

G mctz Methyclothiazide (in Lumen) ncc ncc mctz->ncc Inhibits kir kir na_k na_k

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Methyclothiazide Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Methyclothiazide in aqueous buffers.

FAQs: Quick Answers to Common Questions

Q1: What is the aqueous solubility of Methyclothiazide?

A1: Methyclothiazide is very slightly soluble in water.[1][2] The reported aqueous solubility is approximately 50 mg/L (0.05 mg/mL) at room temperature.[3] Another source indicates a water solubility of less than 0.1 mg/mL.[4]

Q2: In which common laboratory solvents is Methyclothiazide more soluble?

A2: Methyclothiazide exhibits higher solubility in some organic solvents. For instance, its solubility is reported to be 72 mg/mL in DMSO (with sonication and warming) and 4 mg/mL in ethanol.[5] It is also freely soluble in acetone (B3395972) and pyridine, and sparingly soluble in methanol.[1]

Q3: How does pH affect the solubility of Methyclothiazide?

Q4: Can I dissolve Methyclothiazide directly in my aqueous buffer?

A4: Direct dissolution in aqueous buffers, especially at neutral or acidic pH, is challenging due to its low intrinsic solubility. It is often necessary to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer. However, be mindful of the final concentration of the organic solvent in your experiment, as it may affect your results.

Q5: What are the common signs of Methyclothiazide precipitation in my buffer?

A5: Precipitation can be observed as a visible cloudiness, turbidity, or the formation of solid particles in your solution. This indicates that the concentration of Methyclothiazide has exceeded its solubility limit in that specific buffer and at that temperature.

Troubleshooting Guide: Addressing Solubility Issues

This guide provides systematic approaches to troubleshoot and overcome common solubility challenges with Methyclothiazide.

Issue 1: Methyclothiazide Precipitates Upon Dilution of a Stock Solution into Aqueous Buffer

This is a common issue when diluting a concentrated organic stock solution into an aqueous medium where the drug is less soluble.

Troubleshooting Workflow:

start Precipitation Observed step1 Decrease Final Concentration start->step1 step2 Increase Organic Co-solvent Percentage step1->step2 If precipitation persists step3 Adjust Buffer pH step2->step3 If co-solvent is not an option or precipitation persists step4 Use a Solubilizing Excipient step3->step4 If pH adjustment is not feasible or precipitation persists end Solution Remains Clear step4->end

Caption: Troubleshooting workflow for precipitation issues.

Possible Causes and Solutions:

Cause Solution
Final concentration exceeds solubility limit. Decrease the final concentration of Methyclothiazide in the aqueous buffer.
Insufficient organic co-solvent. Increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final solution. Caution: Ensure the final co-solvent concentration is compatible with your experimental system.
Buffer pH is too low. For buffers with a pH below the pKa of Methyclothiazide (9.4), increasing the pH to a more alkaline range (e.g., pH 8-10) will increase its solubility.
Lack of stabilizing agents. Consider the use of solubilizing excipients such as cyclodextrins.
Issue 2: Low and Inconsistent Results in Biological Assays

Poor solubility can lead to an inaccurate effective concentration of the drug, resulting in variability in experimental outcomes.

Logical Relationship Diagram for Inconsistent Results:

A Poor Aqueous Solubility B Drug Precipitation A->B C Lower Effective Concentration B->C D Inconsistent Results C->D

Caption: Impact of poor solubility on assay results.

Recommendations:

  • Confirm Solubility: Before conducting your assay, perform a visual inspection of your final drug solution for any signs of precipitation.

  • Use a Validated Solubilization Protocol: Employ one of the solubility enhancement techniques detailed in the "Experimental Protocols" section to prepare your working solutions.

  • Quantify the Solubilized Drug: After preparation, it is advisable to quantify the actual concentration of dissolved Methyclothiazide in your buffer using a suitable analytical method like HPLC or UV-Vis spectrophotometry.

Quantitative Data Summary

The following tables summarize key physical properties of Methyclothiazide and the pH-dependent solubility of the structurally similar hydrochlorothiazide (B1673439), which can serve as a useful reference.

Table 1: Physicochemical Properties of Methyclothiazide

PropertyValueReference(s)
Molecular FormulaC₉H₁₁Cl₂N₃O₄S₂[1]
Molecular Weight360.24 g/mol [1]
pKa9.4[1]
Aqueous Solubility~50 mg/L (0.05 mg/mL)[3]
DMSO Solubility72 mg/mL (with sonication and warming)[4][5]
Ethanol Solubility4 mg/mL[5]

Table 2: pH-Dependent Solubility of Hydrochlorothiazide (Analogue to Methyclothiazide)

Disclaimer: The following data is for hydrochlorothiazide and is provided as an estimate for the expected pH-solubility trend of methyclothiazide due to their structural similarities. Actual solubility values for methyclothiazide may differ.

pH Solubility (mg/mL)
1.2~0.6
4.5~0.7
6.8~0.8
7.4~1.0
> 8.0Significantly Increased

Experimental Protocols

Protocol 1: Preparation of a Methyclothiazide Stock Solution

This protocol describes the preparation of a concentrated stock solution in an organic solvent.

Materials:

  • Methyclothiazide powder

  • Dimethyl sulfoxide (B87167) (DMSO), analytical grade

  • Vortex mixer

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes

Procedure:

  • Accurately weigh the desired amount of Methyclothiazide powder. For a 10 mM stock solution, weigh 3.60 mg of Methyclothiazide.

  • Add the appropriate volume of DMSO to achieve the desired concentration. For a 10 mM stock solution, dissolve the 3.60 mg in 1 mL of DMSO.

  • Vortex the solution thoroughly until the Methyclothiazide is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Solubility Enhancement using Co-solvents

This protocol details how to prepare a working solution of Methyclothiazide in an aqueous buffer using a co-solvent.

Experimental Workflow:

start Start step1 Prepare Methyclothiazide Stock Solution in DMSO start->step1 step2 Determine Required Volume of Stock Solution and Buffer step1->step2 step3 Add Stock Solution to Buffer (while vortexing) step2->step3 step4 Visually Inspect for Precipitation step3->step4 end Ready for Use step4->end

Caption: Workflow for co-solvent solubility enhancement.

Procedure:

  • Prepare a concentrated stock solution of Methyclothiazide in DMSO (e.g., 10 mM) as described in Protocol 1.

  • Determine the volumes of the stock solution and the aqueous buffer needed to achieve the desired final concentration and co-solvent percentage.

  • While gently vortexing the aqueous buffer, slowly add the calculated volume of the Methyclothiazide stock solution. This gradual addition helps to prevent localized high concentrations that can lead to precipitation.

  • Visually inspect the final solution for any signs of cloudiness or precipitation. If precipitation occurs, consider increasing the co-solvent percentage or decreasing the final drug concentration.

Protocol 3: Solubility Enhancement using Cyclodextrins

Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.

Materials:

  • Methyclothiazide powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer of choice

  • Magnetic stirrer and stir bar

  • Analytical balance

Procedure:

  • Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 1-10% w/v).

  • Add an excess amount of Methyclothiazide powder to the HP-β-CD solution.

  • Stir the mixture vigorously at room temperature for 24-48 hours to allow for complexation and equilibration.

  • After the equilibration period, filter the suspension through a 0.22 µm syringe filter to remove the undissolved drug.

  • The filtrate contains the solubilized Methyclothiazide-cyclodextrin complex. The concentration of dissolved Methyclothiazide should be determined analytically (see Protocol 4).

Protocol 4: Quantification of Solubilized Methyclothiazide by HPLC

This protocol provides a general method for quantifying the concentration of Methyclothiazide in aqueous solutions.

HPLC Parameters (Example):

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.5) (75:25 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 20 µL
Column Temperature Ambient

Procedure:

  • Prepare a standard curve by making serial dilutions of a known concentration of Methyclothiazide in the mobile phase.

  • Inject the standards into the HPLC system and record the peak areas.

  • Plot a calibration curve of peak area versus concentration.

  • Inject the filtered aqueous sample containing solubilized Methyclothiazide.

  • Determine the concentration of Methyclothiazide in the sample by comparing its peak area to the standard curve.

References

Technical Support Center: Optimizing Methyclothiazide Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing Methyclothiazide in in vitro experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols, and key data to inform your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary in vitro mechanism of action of Methyclothiazide?

A1: Methyclothiazide's primary mechanism of action is the inhibition of the sodium-chloride cotransporter (NCC), also known as SLC12A3.[1][2][3] This transporter is predominantly expressed in the distal convoluted tubule (DCT) of the kidney.[1] In vitro models expressing NCC will exhibit reduced sodium and chloride ion influx upon treatment with Methyclothiazide.[4]

Q2: What are the typical starting concentrations for Methyclothiazide in in vitro experiments?

A2: The effective concentration of Methyclothiazide can vary significantly depending on the cell type, assay duration, and the specific endpoint being measured. For initial experiments, a concentration range of 0.1 µM to 100 µM is a reasonable starting point.[5] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare Methyclothiazide for in vitro use?

A3: Methyclothiazide has very low solubility in water but is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[6] Therefore, it is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO. This stock solution can then be serially diluted in your cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in your experiments is low (typically ≤ 0.5%) and consistent across all treatments, including a vehicle control.

Q4: Is Methyclothiazide stable in cell culture media?

A4: Thiazide diuretics can be susceptible to degradation in aqueous solutions, and this can be influenced by factors such as pH, light exposure, and temperature.[7][8] It is best practice to prepare fresh dilutions of Methyclothiazide in culture media for each experiment from a frozen DMSO stock. Stock solutions in DMSO should be stored at -20°C or -80°C and protected from light.[9]

Q5: Are there known off-target effects of Methyclothiazide in vitro?

A5: Yes, beyond NCC inhibition, Methyclothiazide has been shown to have other effects in vitro. For instance, it can induce endothelium-dependent relaxation of vascular smooth muscle, a mechanism that involves the release of nitric oxide (NO).[10] It may also affect intracellular calcium concentrations.[10] At higher concentrations, some thiazide diuretics have been reported to inhibit carbonic anhydrases.[4] Researchers should be aware of these potential off-target effects when interpreting their results.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Precipitation of Methyclothiazide in cell culture medium. - The final concentration of Methyclothiazide is too high for its solubility in the aqueous medium.- The concentration of DMSO in the final working solution is too low to maintain solubility.- The stock solution was not properly dissolved or has been stored improperly.- Lower the final concentration of Methyclothiazide.- Ensure the DMSO concentration is sufficient (while remaining non-toxic to cells, typically ≤ 0.5%).- Prepare a fresh stock solution, ensuring complete dissolution. Vortex and gently warm if necessary.- Prepare working solutions fresh for each experiment.
No observable effect at expected concentrations. - The cell line used does not express the target protein (NCC).- The compound has degraded.- The concentration range is too low.- Verify the expression of NCC in your cell line using methods like Western blot or qPCR.- Use a fresh, properly stored stock of Methyclothiazide.- Perform a wider dose-response curve to higher concentrations.
High background or inconsistent results in cytotoxicity assays (e.g., MTT). - Methyclothiazide may interfere with cellular metabolic activity, which is the basis of MTT and similar assays.- The compound may be degrading over the course of the experiment.- Consider using a cytotoxicity assay that measures membrane integrity, such as a lactate (B86563) dehydrogenase (LDH) release assay, which is less dependent on cellular metabolism.[1]- Prepare fresh solutions for each experiment and minimize light exposure.[1]
Unexpected vasodilation or relaxation in smooth muscle assays. - This may be an off-target effect mediated by nitric oxide (NO) release from endothelial cells.- If studying the direct effect on smooth muscle, consider using an endothelium-denuded preparation.- To investigate the NO-mediated pathway, use an inhibitor of nitric oxide synthase (NOS), such as L-NAME.[10]

Quantitative Data Summary

While specific IC50 and EC50 values for Methyclothiazide are not widely available in public literature for a broad range of in vitro assays, the following table provides a general guide based on typical concentrations used for thiazide diuretics. It is strongly recommended to determine these values empirically for your specific cell line and assay conditions.

Parameter Typical Range for Thiazide Diuretics Cell Type/Assay Notes
EC50 for NCC Inhibition 1 - 50 µMKidney epithelial cells expressing NCC (e.g., MDCK, HEK293-NCC)Highly dependent on the specific thiazide and the assay conditions.
IC50 for Cytotoxicity > 100 µMVarious cell lines (e.g., renal epithelial cells, vascular smooth muscle cells)Thiazides generally exhibit low cytotoxicity at concentrations effective for NCC inhibition.
Effective Concentration for Vasodilation 10 - 100 µMAortic rings (in vitro)This effect is endothelium-dependent.[5]

Detailed Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol provides a framework for determining the cytotoxic effects of Methyclothiazide on a chosen cell line.

1. Cell Seeding:

  • Culture cells in a suitable medium to ~80% confluency.

  • Trypsinize and resuspend cells in fresh medium.

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

2. Compound Preparation and Treatment:

  • Prepare a series of dilutions of Methyclothiazide from your DMSO stock solution in a complete culture medium. A common starting range is 0.1, 1, 10, 50, and 100 µM.

  • Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

3. MTT Assay:

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

4. Data Analysis:

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the log of the Methyclothiazide concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Protocol 2: Thiazide-Sensitive Sodium-Chloride Cotransporter (NCC) Inhibition Assay

This protocol is designed to measure the direct inhibitory effect of Methyclothiazide on NCC activity in a suitable cell line (e.g., HEK293 or MDCK cells stably expressing NCC).

1. Cell Culture and Induction:

  • Culture the NCC-expressing cells in appropriate media. If using an inducible expression system, add the inducing agent (e.g., tetracycline) 16-24 hours before the assay.[1]

2. Assay Preparation:

  • Wash the cells twice with a pre-warmed, chloride-free buffer to activate NCC.[4]

  • Pre-incubate the cells for 10-20 minutes with either the chloride-free buffer containing the vehicle (DMSO) or different concentrations of Methyclothiazide.

3. Ion Uptake:

  • Initiate the uptake by adding an uptake buffer containing radioactive 22Na⁺ or a fluorescent sodium indicator, along with non-radioactive NaCl.

  • Allow the uptake to proceed for a defined period (e.g., 20 minutes) at 37°C.[1]

4. Termination and Measurement:

  • Stop the uptake by rapidly washing the cells three times with a cold, isotonic wash buffer.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter or fluorescence using a plate reader.

5. Data Analysis:

  • Subtract the background uptake (measured in the presence of a high concentration of a known NCC inhibitor like hydrochlorothiazide) from all measurements.

  • Calculate the percentage of inhibition of sodium uptake for each Methyclothiazide concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the log of the Methyclothiazide concentration to determine the EC50 value.

Visualizations

G cluster_0 Renal Distal Convoluted Tubule Cell Methyclothiazide Methyclothiazide NCC Sodium-Chloride Cotransporter (NCC) Methyclothiazide->NCC Inhibits Na_Cl_reabsorption Na+ and Cl- Reabsorption NCC->Na_Cl_reabsorption Mediates WNK_SPAK WNK-SPAK/OSR1 Kinase Cascade Phosphorylation Phosphorylation WNK_SPAK->Phosphorylation Activates Phosphorylation->NCC Activates

Caption: Signaling pathway of Methyclothiazide's primary action in renal epithelial cells.

G cluster_0 Endothelial Cell cluster_1 Vascular Smooth Muscle Cell Methyclothiazide_EC Methyclothiazide Ca_increase Intracellular Ca2+ Increase Methyclothiazide_EC->Ca_increase Induces eNOS Endothelial Nitric Oxide Synthase (eNOS) NO_production Nitric Oxide (NO) Production eNOS->NO_production NO_VSMC Nitric Oxide (NO) NO_production->NO_VSMC Diffuses Ca_increase->eNOS Activates sGC Soluble Guanylate Cyclase (sGC) NO_VSMC->sGC Activates cGMP cGMP sGC->cGMP Relaxation Vasodilation/ Relaxation cGMP->Relaxation

Caption: Proposed pathway of Methyclothiazide-induced vasodilation.

G start Start seed_cells Seed cells in 96-well plate start->seed_cells adhere Allow cells to adhere (overnight) seed_cells->adhere prepare_drug Prepare Methyclothiazide dilutions adhere->prepare_drug treat_cells Treat cells with Methyclothiazide adhere->treat_cells prepare_drug->treat_cells incubate Incubate for desired time (24-72h) treat_cells->incubate add_reagent Add assay reagent (e.g., MTT, LDH) incubate->add_reagent measure Measure signal (absorbance/fluorescence) add_reagent->measure analyze Analyze data and determine IC50/EC50 measure->analyze end End analyze->end

Caption: General experimental workflow for in vitro concentration optimization.

References

Technical Support Center: Troubleshooting Methyclothiazide Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a technical support resource to troubleshoot variability in experimental results involving Methyclothiazide. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My Methyclothiazide stock solution is cloudy and has visible precipitates. What should I do?

A1: A cloudy or precipitated solution indicates that the Methyclothiazide has not fully dissolved or has fallen out of solution. This can be due to several factors, including solvent choice, concentration, and temperature. Do not use a solution with visible particulates, as this will lead to inaccurate dosing and unreliable results.[1] To address this, consider the following:

  • Solvent Choice: Methyclothiazide is very slightly soluble in water but is soluble in organic solvents like DMSO and sparingly soluble in methanol.[2] For in vitro experiments, a common practice is to prepare a high-concentration stock solution in DMSO.[2]

  • Warming: Gentle warming in a 37°C water bath can help dissolve the compound, but avoid excessive heat.[2]

  • Sonication: Sonication can also be used to aid in the dissolution process and create a fine suspension, particularly for in vivo preparations.[2]

  • Storage: Store stock solutions at -20°C for short-term use (up to 1 year) or -80°C for long-term storage (up to 2 years) to maintain stability.[2] Always protect solutions from light.[1][2]

Q2: I'm observing high variability in the diuretic effect of Methyclothiazide in my animal studies. What are the potential causes?

A2: Inconsistent diuretic response is a common challenge and can stem from several experimental variables:

  • Hydration Status: Ensure all animals have a consistent hydration status before the experiment by administering a saline load (e.g., 0.9% NaCl, 25 mL/kg) via oral gavage.[3]

  • Food and Water Intake: To minimize variability, withhold food and water during the urine collection period (typically 5-6 hours).[1]

  • Accurate Dosing: Verify the accuracy of your dose calculations and use precise administration techniques like oral gavage to ensure the entire dose is delivered.[1]

  • Animal Acclimatization: Acclimate animals to metabolic cages for several days before the experiment to reduce stress-induced physiological changes that can affect renal function.[1]

Q3: The electrolyte levels in my experimental subjects are highly variable after Methyclothiazide administration. How can I minimize this?

A3: Electrolyte imbalances are an expected pharmacological effect of Methyclothiazide.[1] However, high variability can be managed by:

  • Establishing a Baseline: Measure baseline electrolyte levels for each subject before the experiment. This allows you to normalize the results to each individual's starting point.[1]

  • Dietary Control: Standardize the diet of the experimental animals, especially concerning sodium and potassium intake, for a period before and during the study.[1]

  • Dose-Dependence: Be aware that the extent of electrolyte imbalance is often dose-dependent.[1]

Q4: I'm not observing the expected hypotensive effect of Methyclothiazide in my young, hypertensive animal model. Is this unusual?

A4: While Methyclothiazide is an antihypertensive agent, some studies have shown that it may not significantly lower blood pressure in young hypertensive and normotensive males, even with a reduction in plasma volume.[4] This could be due to homeostatic mechanisms that compensate for the diuretic's effects.[4] Consider the age and physiological state of your animal model as potential factors influencing the drug's efficacy.

Troubleshooting Guides

Problem: Inconsistent Dissolution Profiles for Methyclothiazide Tablets

Variability in dissolution testing is a frequent issue that can impact the assessment of a drug's release characteristics.[5][6]

Potential Causes and Solutions:

Potential CauseRecommended Solution
Inadequate Wetting of the Drug For water-insoluble drugs like Methyclothiazide, consider using techniques like liquisolid compacts, which can enhance wetting properties and the surface area of the drug available for dissolution.[7]
Formulation Composition The ratio of carrier and coating materials in the formulation can significantly impact dissolution rates.[7] Experiment with different excipient ratios to optimize the release profile.[7]
"Cone" Formation in Dissolution Vessel The settling position of the tablet in the dissolution vessel can lead to the formation of a "cone" of undisintegrated material, causing variability.[5][6] Minor alterations to the apparatus, while staying within specifications, may help mitigate this.[5][6]
Dissolution Medium and Conditions Ensure the dissolution medium, pH, and apparatus speed are appropriate and consistent. For some thiazides, a phosphate (B84403) buffer at pH 6.8 with a paddle speed of 75 rpm has been used successfully.[8]

Physicochemical Properties of Methyclothiazide

Understanding the fundamental properties of Methyclothiazide is crucial for experimental design and troubleshooting.

PropertyValueSource
Molecular Formula C₉H₁₁Cl₂N₃O₄S₂[2]
Molecular Weight 360.23 g/mol [2]
Melting Point ~225 °C[2][9][10]
Water Solubility Very slightly soluble (11.2 - 50 mg/L)[2][9][10]
Solubility in Other Solvents Soluble in DMSO; Sparingly soluble in methanol; Slightly soluble in ethanol.[2][9][10]
pKa 9.4[10]

Experimental Protocols

Example Protocol: Preparation of Methyclothiazide Stock Solution for In Vitro Experiments

This protocol outlines the preparation of a 10 mM stock solution in DMSO.

Materials:

  • Methyclothiazide powder

  • Sterile-filtered Dimethyl sulfoxide (B87167) (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weighing: In a chemical fume hood, accurately weigh 3.60 mg of Methyclothiazide powder.[2]

  • Dissolution: Add 1 mL of DMSO to the weighed powder to achieve a 10 mM concentration.[2]

  • Mixing: Vortex the solution thoroughly until the Methyclothiazide is completely dissolved.[2] Gentle warming (e.g., 37°C) can be applied if necessary.[2]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[2]

Example Protocol: High-Performance Liquid Chromatography (HPLC) for Thiazide Diuretics

While this is a general example, specific parameters should be optimized for Methyclothiazide.

Method:

  • Column: C18 ODS Inertsil (4.6 x 150mm, 5µm)[11]

  • Mobile Phase: A mixture of phosphate buffer (pH 3.5) and acetonitrile (B52724) (e.g., 25:75 v/v)[11]

  • Flow Rate: 1.0 mL/min[11][12]

  • Detection Wavelength: 287 nm[12]

  • Injection Volume: 20 µL

Visualizations

Mechanism of Action: Methyclothiazide Signaling Pathway

The primary mechanism of action for Methyclothiazide is the inhibition of the Na+/Cl- cotransporter (NCC) in the distal convoluted tubule of the kidney.[3] This leads to increased excretion of sodium, chloride, and water.[3]

Methyclothiazide_Pathway Methyclothiazide Methyclothiazide Inhibition Inhibition Methyclothiazide->Inhibition NCC Na+/Cl- Cotransporter (NCC) in Distal Convoluted Tubule Na_Cl_Reabsorption Decreased Na+ and Cl- Reabsorption NCC->Na_Cl_Reabsorption leads to Inhibition->NCC Diuresis Increased Diuresis (Water, Na+, Cl- Excretion) Na_Cl_Reabsorption->Diuresis results in Blood_Volume Decreased Blood Volume Diuresis->Blood_Volume Blood_Pressure Decreased Blood Pressure Blood_Volume->Blood_Pressure

Caption: Mechanism of action of Methyclothiazide.

Experimental Workflow: Troubleshooting Inconsistent Diuretic Response

This workflow provides a logical approach to identifying the source of variability in diuretic response during animal studies.

Troubleshooting_Workflow Start Inconsistent Diuretic Response Observed Check_Dosing Verify Dosing Accuracy (Calculations & Administration) Start->Check_Dosing Check_Animals Review Animal Handling (Acclimatization, Stress) Start->Check_Animals Check_Conditions Assess Experimental Conditions (Hydration, Food/Water Access) Start->Check_Conditions Check_Solution Inspect Drug Solution (Solubility, Stability) Start->Check_Solution Problem_Identified Problem Identified? Check_Dosing->Problem_Identified Check_Animals->Problem_Identified Check_Conditions->Problem_Identified Check_Solution->Problem_Identified Optimize_Protocol Optimize Protocol and Re-run Experiment Problem_Identified->Optimize_Protocol Yes Consult_Literature Consult Literature/ Technical Support Problem_Identified->Consult_Literature No

Caption: Troubleshooting workflow for diuretic experiments.

References

Addressing Methyclothiazide-induced cytotoxicity in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with methyclothiazide in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary in vitro mechanism of action for Methyclothiazide? Methyclothiazide is a thiazide diuretic that primarily functions by inhibiting the Na+/Cl- symporter (also known as NCC or SLC12A3).[1][2] This transporter is mainly found in the kidney's distal convoluted tubule, where it facilitates sodium and chloride reabsorption.[1] In cell culture models expressing this transporter, methyclothiazide will block this ion transport. At high concentrations, some thiazides may also have off-target effects, such as opening calcium-activated potassium channels.[3]

Q2: Is Methyclothiazide expected to be directly cytotoxic to cultured cells? Direct, potent cytotoxicity is not the primary characteristic of methyclothiazide in most in vitro settings. However, cytotoxicity can be induced under specific conditions. For instance, the related thiazide, hydrochlorothiazide (B1673439) (HCTZ), has been shown to cause dose-dependent cytotoxicity, which is significantly increased upon exposure to UVA radiation.[4] This phototoxic effect is linked to the generation of reactive oxygen species (ROS) and subsequent oxidative stress.[4] Without photoactivation, toxicity may only be observed at very high concentrations, potentially due to secondary effects like intracellular calcium loading following ion channel inhibition.[3]

Q3: Can Methyclothiazide interfere with standard cell viability assays? Yes, thiazide diuretics can interfere with common cell viability assays, particularly those that rely on metabolic reduction of a reporter molecule, such as the MTT and XTT assays.[1][2] Some thiazides possess antioxidant or redox properties that can directly reduce the tetrazolium salt (e.g., MTT) to its formazan (B1609692) product, leading to a false positive signal (i.e., an overestimation of cell viability).[2] It is crucial to run cell-free controls to test for this interference.

Q4: What are the potential mechanisms of Methyclothiazide-induced cell stress? The primary mechanism of cellular stress, when observed, appears to be the induction of oxidative stress.[4] This involves the generation of reactive oxygen species (ROS), which can lead to the oxidation of intracellular components like thiols, damage to mitochondria (indicated by a reduction in mitochondrial membrane potential), and disruption of the cell cycle.[4] Chronic exposure to high doses of thiazides has also been associated with increased lipid peroxidation in vivo.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Unexpectedly High Cell Viability / Lack of Dose-Response in MTT/XTT Assay The compound may be directly reducing the MTT/XTT reagent, independent of cellular metabolism.[2]1. Run a cell-free control: Incubate methyclothiazide in media with the MTT/XTT reagent (no cells) to check for a color change.[2] 2. Switch Assays: Use a viability assay with a different mechanism, such as a lactate (B86563) dehydrogenase (LDH) release assay (measures membrane integrity) or an ATP-based assay like CellTiter-Glo® (measures cellular ATP levels).[1][6]
Increased Cell Death or Stress (especially in light-exposed cultures) Thiazide diuretics can be phototoxic, generating ROS upon UVA exposure.[4]1. Minimize Light Exposure: Protect cell cultures from direct light during incubation and handling. 2. Assess Oxidative Stress: Measure ROS levels using a probe like H₂DCFDA.[4] 3. Use Antioxidants: As a control, test if co-treatment with an antioxidant like N-acetylcysteine (NAC) can rescue the cells.
High Variability Between Replicate Wells Poor solubility of methyclothiazide at high concentrations in aqueous culture media.1. Check Solubility: Prepare the highest concentration of the drug in media and visually inspect for precipitation. 2. Refine Dilution Scheme: Prepare a more dilute stock solution in a solvent like DMSO before making the final dilutions in culture medium.[1] 3. Maintain Low Solvent Concentration: Ensure the final DMSO (or other solvent) concentration is consistent across all wells and is below a non-toxic level (typically ≤0.5%).[1]
Changes in Cell Morphology (e.g., shrinking, rounding) Cellular stress due to high drug concentration, solvent toxicity, or secondary effects of ion transport inhibition.[1][3]1. Perform Dose-Response: Determine the maximum non-toxic concentration of the compound and the solvent.[1] 2. Monitor Ion Balance: If using a relevant cell model (e.g., kidney epithelial cells), consider assays to monitor intracellular ion concentrations.

Quantitative Data Summary

Direct IC50 values for methyclothiazide are not widely reported in public databases. The following table presents cytotoxicity data for the structurally related compound Hydrochlorothiazide (HCTZ) in skin cells, demonstrating the impact of UVA radiation.

Compound Cell Line Condition IC50 (µM)
HydrochlorothiazideHuman FibroblastsNo UVA~750 µM
HydrochlorothiazideHuman Fibroblasts+ UVA~450 µM
HydrochlorothiazideHuman MelanocytesNo UVA>1000 µM
HydrochlorothiazideHuman Melanocytes+ UVA~800 µM
Data are estimated from figures in[4]. IC50 values can be highly dependent on the cell line, incubation time, and assay method used.[7]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol assesses cell viability by measuring the metabolic conversion of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[8]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000–10,000 cells/well and allow them to attach overnight.

  • Compound Preparation: Prepare serial dilutions of methyclothiazide from a concentrated stock (e.g., in DMSO). Dilute further in culture medium to achieve final concentrations. Ensure the final solvent concentration is constant and non-toxic (e.g., <0.5%).[1]

  • Treatment: Replace the culture medium with the medium containing the methyclothiazide dilutions. Include vehicle-only controls and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Readout: Measure the absorbance of each well at 570 nm using a microplate reader.

Protocol 2: Intracellular ROS Detection (H₂DCFDA Assay)

This protocol measures oxidative stress by detecting the fluorescence of dichlorofluorescein (DCF), which is produced when the non-fluorescent probe H₂DCFDA is oxidized by intracellular ROS.[4]

  • Cell Seeding and Treatment: Seed and treat cells with methyclothiazide as described in the MTT protocol (Steps 1-4).

  • Probe Loading: After the treatment period, remove the media and wash the cells gently with warm phosphate-buffered saline (PBS).

  • Incubation with Probe: Add H₂DCFDA probe diluted in PBS (typically 5-10 µM) to each well. Incubate for 30-60 minutes at 37°C, protected from light.

  • Wash: Remove the H₂DCFDA solution and wash the cells again with warm PBS to remove any excess probe.

  • Readout: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for DCF (typically ~485 nm excitation and ~535 nm emission). A positive control (e.g., H₂O₂) should be included.

Visualizations

Signaling Pathway

G MCTZ Methyclothiazide (+ UVA Light) ROS ↑ Reactive Oxygen Species (ROS) MCTZ->ROS Thiols Oxidation of Intracellular Thiols ROS->Thiols Mito Mitochondrial Dysfunction ROS->Mito MMP ↓ Mitochondrial Membrane Potential Mito->MMP Apoptosis Apoptosis MMP->Apoptosis G cluster_assays Assess Cytotoxicity & Mechanism start Seed Cells in 96-well Plate treat Treat with Methyclothiazide (Dose-Response) start->treat incubate Incubate (e.g., 24-72h) treat->incubate viability Viability Assay (e.g., LDH, ATP-based) incubate->viability ros ROS Assay (e.g., H₂DCFDA) incubate->ros apoptosis Apoptosis Assay (e.g., Caspase-Glo) incubate->apoptosis analyze Data Analysis (Calculate IC50, etc.) viability->analyze ros->analyze apoptosis->analyze G start Unexpected Result in Viability Assay? q1 Is it an MTT/XTT Assay? start->q1 cell_free Run Cell-Free Control: Compound + Reagent q1->cell_free Yes other_assay Issue is not assay-specific. Check for phototoxicity or solubility issues. q1->other_assay No q2 Color Change Observed? cell_free->q2 switch_assay Result is an Artifact. Switch to non-redox assay (LDH, ATP, etc.) q2->switch_assay Yes other_cause Interference is unlikely. Investigate other causes (solubility, contamination). q2->other_cause No

References

Technical Support Center: Minimizing Off-Target Effects of Methyclothiazide in Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on minimizing the off-target effects of Methyclothiazide in experimental settings. The following information is intended to help you troubleshoot common issues, understand the underlying mechanisms, and refine your experimental designs for more accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary known off-target effects of Methyclothiazide that I should be aware of in my experiments?

A1: Beyond its primary on-target effect of inhibiting the sodium-chloride cotransporter (NCC) in the kidneys, Methyclothiazide has several documented off-target effects. The most significant of these for in vitro and ex vivo studies include:

  • Inhibition of Carbonic Anhydrases (CAs): Methyclothiazide can inhibit various isoforms of carbonic anhydrase, which may alter intracellular pH and affect cellular processes unrelated to its diuretic action.

  • Vasodilation: Methyclothiazide can induce relaxation of vascular smooth muscle. This effect is thought to be mediated, at least in part, by the inhibition of carbonic anhydrases, leading to the activation of large-conductance calcium-activated potassium (KCa) channels.[1] Additionally, it can stimulate an endothelium-dependent release of nitric oxide (NO).[1][2]

Q2: We are observing unexpected changes in intracellular pH in our cell culture experiments with Methyclothiazide. Could this be an off-target effect?

A2: Yes, this is a likely off-target effect due to Methyclothiazide's inhibition of carbonic anhydrase isoforms. Inhibition of these enzymes can disrupt the normal cellular mechanisms for maintaining pH homeostasis. To confirm this, you can:

  • Use a known carbonic anhydrase inhibitor (e.g., acetazolamide) as a positive control to see if it phenocopies the effects of Methyclothiazide.

  • Employ cell lines with varying expression levels of different carbonic anhydrase isoforms to assess isoform-specific effects.

Q3: Our in vitro vasorelaxation assay shows that Methyclothiazide is more potent than expected. What could be the contributing factors?

A3: The potent vasorelaxant effect of Methyclothiazide can be multifactorial. Besides its potential direct action on vascular smooth muscle cells, consider the following:

  • Endothelium-Dependent Nitric Oxide (NO) Release: Methyclothiazide has been shown to induce vasorelaxation through an endothelium-dependent mechanism involving NO release.[2] If your tissue preparation has an intact endothelium, this pathway will contribute to the observed relaxation.

  • Carbonic Anhydrase Inhibition and KCa Channel Activation: Inhibition of carbonic anhydrase in vascular smooth muscle cells can lead to intracellular alkalinization, which in turn activates KCa channels, causing hyperpolarization and relaxation.[3]

Q4: How can I differentiate between the on-target (NCC inhibition) and off-target effects of Methyclothiazide in my experimental model?

A4: Differentiating on-target from off-target effects is crucial. Here are some strategies:

  • Use of a Thiazide-Insensitive Model: If your research question allows, utilize experimental models that lack the thiazide-sensitive NCC (e.g., specific knockout cell lines or animal models) to isolate and study the off-target effects.

  • Pharmacological Blockade: Use specific inhibitors for the suspected off-target pathways. For example, to investigate the role of NO, you can use an eNOS inhibitor like L-NAME. To assess the involvement of KCa channels, a blocker such as iberiotoxin (B31492) can be used.

  • Dose-Response Analysis: Carefully titrate the concentration of Methyclothiazide. Off-target effects may have different dose-response relationships compared to the on-target effect.

Troubleshooting Guides

Issue 1: Inconsistent Vasorelaxation Response in Isolated Artery Experiments
Possible Cause Troubleshooting Steps
Endothelial Damage Carefully dissect and handle the arterial rings to preserve the endothelium. Verify endothelial integrity at the beginning of each experiment by assessing the relaxation response to an endothelium-dependent vasodilator (e.g., acetylcholine).
Variable Carbonic Anhydrase Activity Ensure consistent buffering capacity of your physiological salt solution (PSS). Changes in pH can affect both baseline vascular tone and the enzymatic activity of carbonic anhydrases.
KCa Channel Desensitization Allow for adequate washout periods between successive applications of Methyclothiazide or other vasoactive agents to prevent channel desensitization.
Solvent Effects Prepare a vehicle control using the same solvent and concentration used to dissolve Methyclothiazide to rule out any solvent-induced vasorelaxation.
Issue 2: Difficulty in Isolating KCa Channel Currents in Patch-Clamp Experiments
Possible Cause Troubleshooting Steps
Poor Seal Formation Ensure pipette tips are clean and fire-polished. Use healthy, viable cells. Optimize the composition of your internal and external solutions to promote giga-seal formation.[4][5]
Channel Rundown Maintain stable recording conditions. Include ATP and GTP in your internal solution to support channel activity. Monitor channel activity over time in a control cell to assess the rate of rundown.
Inadequate Voltage Protocol Use a voltage protocol that is appropriate for activating KCa channels. This typically involves depolarizing voltage steps from a negative holding potential.
Contamination of Solutions Filter all solutions before use to remove any particulate matter that could clog the pipette tip or interfere with channel function.

Data Presentation

Table 1: Inhibitory Activity (Kd, nM) of Methyclothiazide against Human Carbonic Anhydrase Isoforms

CompoundhCA IhCA IIhCA IVhCA VAhCA VBhCA VIhCA VIIhCA IXhCA XIIhCA XIIIhCA XIV
Methyclothiazide 21,5001,13018,300>100,0009,90023,0004501,1801,20011,2002,700

Data adapted from Kalvins et al., 2021.[6] The Kd values were determined by Fluorescent Thermal Shift Assay (FTSA).

Experimental Protocols

Protocol 1: Assessment of Vasorelaxant Effects using Isometric Wire Myography

Objective: To determine the concentration-response relationship of Methyclothiazide-induced relaxation in isolated arterial rings.

Materials:

  • Isolated arterial segments (e.g., rat aorta, mesenteric artery)

  • Wire myograph system

  • Physiological Salt Solution (PSS), aerated with 95% O2 / 5% CO2

  • Norepinephrine (B1679862) (or other vasoconstrictor)

  • Methyclothiazide stock solution

  • Acetylcholine (B1216132) (for endothelium integrity check)

  • Data acquisition system

Methodology:

  • Tissue Preparation: Carefully dissect the desired artery and place it in cold PSS. Clean the artery of surrounding connective and adipose tissue under a dissecting microscope. Cut the artery into 2 mm rings.

  • Mounting: Mount the arterial rings on the wires of the myograph chambers filled with PSS maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Equilibration and Normalization: Allow the rings to equilibrate for at least 30 minutes. Gradually increase the tension to a predetermined optimal resting tension.

  • Viability and Endothelium Integrity Check: Contract the rings with a high-potassium solution (e.g., 60 mM KCl). After washing, pre-contract the rings with a submaximal concentration of norepinephrine (e.g., 1 µM). Once a stable contraction is achieved, add acetylcholine (e.g., 10 µM) to assess endothelium-dependent relaxation. A relaxation of >70% is typically considered indicative of an intact endothelium.

  • Concentration-Response Curve: After washing and allowing the tissue to return to baseline, pre-contract the rings again with norepinephrine. Once a stable plateau is reached, add cumulative concentrations of Methyclothiazide to the bath, allowing the response to stabilize at each concentration.

  • Data Analysis: Express the relaxation at each concentration as a percentage of the pre-contraction induced by norepinephrine. Plot the concentration-response curve and calculate the EC50 value.

Protocol 2: Stopped-Flow Assay for Carbonic Anhydrase Inhibition

Objective: To determine the inhibitory potency (Ki) of Methyclothiazide against a specific carbonic anhydrase isoform.

Materials:

  • Stopped-flow spectrophotometer

  • Purified human carbonic anhydrase isoform

  • CO2-saturated water (substrate)

  • Buffer (e.g., HEPES or Tris)

  • pH indicator (e.g., phenol (B47542) red)

  • Methyclothiazide stock solution

Methodology:

  • Enzyme and Inhibitor Preparation: Prepare a stock solution of the purified CA isoform in the assay buffer. Prepare serial dilutions of Methyclothiazide.

  • Assay Procedure: The assay measures the enzyme-catalyzed hydration of CO2. The two syringes of the stopped-flow instrument are filled with the CO2 solution and the enzyme/inhibitor solution containing the pH indicator, respectively.

  • Data Acquisition: Rapidly mix the contents of the two syringes. The hydration of CO2 to bicarbonate and a proton causes a change in pH, which is monitored by the change in absorbance of the pH indicator over time. Record the initial rate of the reaction.

  • Inhibition Measurement: Perform the assay in the absence and presence of various concentrations of Methyclothiazide.

  • Data Analysis: Determine the IC50 value from the plot of enzyme activity versus inhibitor concentration. Calculate the Ki value using the Cheng-Prusoff equation.

Mandatory Visualization

Methyclothiazide_Off_Target_Signaling cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell cluster_Endothelial_Cell Endothelial Cell MCTZ_VSMC Methyclothiazide CA_VSMC Carbonic Anhydrase MCTZ_VSMC->CA_VSMC Inhibits H2CO3 H2CO3 CA_VSMC->H2CO3 pH_increase Intracellular pH Increase CA_VSMC->pH_increase Leads to HCO3_H HCO3- + H+ H2CO3->HCO3_H KCa_channel KCa Channel (opens) pH_increase->KCa_channel Activates K_efflux K+ Efflux KCa_channel->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Vasorelaxation_VSMC Vasorelaxation Hyperpolarization->Vasorelaxation_VSMC MCTZ_EC Methyclothiazide eNOS eNOS MCTZ_EC->eNOS Stimulates NO Nitric Oxide (NO) eNOS->NO NO->Vasorelaxation_VSMC Diffuses and causes

Caption: Off-target signaling pathways of Methyclothiazide in vascular tissue.

Experimental_Workflow_Vasorelaxation A Isolate Arterial Ring B Mount in Wire Myograph A->B C Equilibrate & Normalize B->C D Check Endothelial Integrity (Acetylcholine) C->D E Pre-contract with Norepinephrine D->E F Cumulative Addition of Methyclothiazide E->F G Record Isometric Tension F->G H Data Analysis: Concentration-Response Curve G->H

Caption: Experimental workflow for assessing Methyclothiazide-induced vasorelaxation.

Logical_Relationship_Troubleshooting Problem Inconsistent Results in In Vitro Experiments Concentration Is the Methyclothiazide concentration appropriate? Problem->Concentration OnTarget On-Target Effect (NCC Inhibition) Concentration->OnTarget Yes (Low) OffTarget Potential Off-Target Effect Concentration->OffTarget No (High) LowConc Low Concentration: Primarily on-target effects OnTarget->LowConc HighConc High Concentration: Increased likelihood of off-target effects OffTarget->HighConc IdentifyOffTarget Identify Potential Off-Target OffTarget->IdentifyOffTarget CA Carbonic Anhydrase Inhibition IdentifyOffTarget->CA pH changes? Vascular Direct Vascular Effects (NO/KCa) IdentifyOffTarget->Vascular Vasorelaxation? ControlExp Design Control Experiments CA->ControlExp Vascular->ControlExp Blockers Use Specific Blockers (e.g., L-NAME, Iberiotoxin) ControlExp->Blockers KO_Models Use Knockout/Knockdown Models (e.g., NCC-deficient) ControlExp->KO_Models

Caption: Troubleshooting logic for unexpected experimental results with Methyclothiazide.

References

Technical Support Center: Refining Methyclothiazide Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing methyclothiazide in in vivo animal studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with experimental design and execution.

Quantitative Data Summary

For ease of comparison, the following tables summarize key quantitative data for methyclothiazide and related compounds in various animal models.

Table 1: Methyclothiazide Lethal Dose (LD50) Data

SpeciesRoute of AdministrationLD50 Value
RatIntraperitoneal2000 mg/kg[1]
MouseIntraperitoneal870 mg/kg[1]
Human (probable)Oral0.5 - 5 g/kg (for thiazide diuretics)[1]

Table 2: Methyclothiazide and Thiazide Diuretic Dosage in Animal Models

SpeciesApplicationCompoundDosageRoute of AdministrationReference
RatHypertensionMethyclothiazideAdded to drinking waterOral[2]
Rat, RabbitReproduction StudyMethyclothiazideUp to 4 mg/kg/dayNot specified[3]
RatHypertensionTrichlormethiazideApprox. 10 mg/kg/dayOral[4]
DogHypertensionHydrochlorothiazide2-4 mg/kg every 12 hoursOralPlumb's Veterinary Drug Handbook
CatEdemaHydrochlorothiazide1-2 mg/kg every 12-24 hoursOralPlumb's Veterinary Drug Handbook

Experimental Protocols

Detailed methodologies are crucial for reproducible in vivo studies. Below is a standard protocol for evaluating the diuretic effect of methyclothiazide in rats.

Protocol: Evaluation of Diuretic Activity in Rats

1. Animal Model:

  • Species: Wistar or Sprague-Dawley rats

  • Sex: Male

  • Weight: 200-250 g

  • Acclimatization: House animals in standard laboratory conditions for at least one week prior to the experiment.

2. Experimental Groups:

  • Group 1 (Control): Vehicle (e.g., 0.5% carboxymethylcellulose in distilled water)

  • Group 2 (Positive Control): Furosemide (e.g., 10 mg/kg)

  • Group 3-5 (Test Groups): Methyclothiazide at low, medium, and high doses (e.g., 1, 5, and 10 mg/kg)

3. Procedure:

  • Fasting: Withhold food but not water for 18 hours before the experiment to ensure uniform gastric emptying.

  • Hydration: Administer a saline load (0.9% NaCl, 25 mL/kg) to all animals by oral gavage to ensure a baseline urine flow.

  • Drug Administration: Immediately after the saline load, administer the vehicle, positive control, or methyclothiazide suspension by oral gavage.

  • Urine Collection: Place each rat in an individual metabolic cage. Collect urine at predetermined intervals (e.g., 0-4h, 4-8h, and 8-24h).

  • Measurements:

    • Urine Volume: Measure the total volume of urine for each collection period.

    • Electrolyte Concentration: Analyze urine samples for Na+, K+, and Cl- concentrations using a flame photometer or ion-selective electrodes.

4. Data Analysis:

  • Calculate the total electrolyte excretion by multiplying the concentration by the urine volume.

  • Compare the mean urine volume and electrolyte excretion of the test groups to the control group using appropriate statistical analysis (e.g., ANOVA followed by Dunnett's test).

Troubleshooting and FAQs

This section addresses common issues that may arise during in vivo studies with methyclothiazide.

Q1: My animals are showing signs of dehydration. What should I do?

A1: Dehydration is a common side effect of diuretics due to increased water and electrolyte excretion.[2]

  • Monitoring: Regularly monitor animals for clinical signs of dehydration, such as sunken eyes, lethargy, and decreased skin turgor.

  • Hydration: Ensure ad libitum access to drinking water. In severe cases, subcutaneous or intraperitoneal fluid administration may be necessary.

  • Dosage Adjustment: Consider reducing the dose of methyclothiazide if dehydration is persistent and severe.

Q2: I am observing significant electrolyte imbalances in my study. How can I manage this?

A2: Methyclothiazide primarily inhibits the reabsorption of sodium and chloride, which can lead to hypokalemia (low potassium) and hyponatremia (low sodium).[2]

  • Electrolyte Monitoring: Regularly monitor serum electrolyte levels.

  • Dietary Supplementation: If hypokalemia is a concern, consider supplementing the diet with potassium-rich foods or potassium chloride.

  • Potassium-Sparing Diuretics: In some experimental designs, co-administration with a potassium-sparing diuretic may be considered to counteract potassium loss.

Q3: The blood pressure in my hypertensive animal model is not decreasing as expected. What could be the reason?

A3: Several factors can contribute to a lack of antihypertensive effect.

  • Dosage: The dose of methyclothiazide may be insufficient. A dose-response study is recommended to determine the optimal effective dose (ED50) for your specific model.

  • Animal Model: The underlying mechanism of hypertension in your chosen animal model may not be responsive to thiazide diuretics. For example, some models of hypertension are not volume-dependent.

  • Compensatory Mechanisms: The animal's body may activate compensatory mechanisms, such as the renin-angiotensin-aldosterone system, which can counteract the effect of the diuretic.[5]

  • Formulation: Ensure the drug is properly dissolved or suspended in the vehicle for consistent administration and absorption.

Q4: How should I prepare methyclothiazide for oral administration?

A4: Methyclothiazide has low aqueous solubility. For oral gavage, a suspension is typically prepared.

  • Vehicle: A common vehicle is 0.5% carboxymethylcellulose (CMC) in sterile water.

  • Preparation:

    • Weigh the required amount of methyclothiazide powder.

    • Create a paste by adding a small amount of the vehicle.

    • Gradually add the remaining vehicle while continuously mixing to form a uniform suspension.

    • Administer the suspension immediately after preparation, ensuring it is well-mixed to prevent settling.

Q5: What are some key considerations for data interpretation in diuretic studies?

A5:

  • Baseline Measurements: Always include a vehicle-treated control group to establish baseline urine output and electrolyte excretion.

  • Time Course: Analyze the time course of the diuretic effect, as the peak effect of methyclothiazide is typically observed around 6 hours after oral administration.[3]

  • Electrolyte Ratios: In addition to individual electrolyte levels, calculating ratios such as Na+/K+ can provide insights into the natriuretic versus kaliuretic effects of the drug.

  • Variability: Animal-to-animal variability is common. Ensure a sufficient number of animals per group to achieve statistical power.

Visualizations

The following diagrams illustrate the mechanism of action of methyclothiazide and a typical experimental workflow.

Signaling_Pathway cluster_DCT Distal Convoluted Tubule (DCT) Cell cluster_lumen Tubular Lumen cluster_vasculature Vascular Smooth Muscle Methyclothiazide Methyclothiazide Methyclothiazide->Inhibition NO_pathway Endothelium-Dependent Nitric Oxide (NO) Release Methyclothiazide->NO_pathway May Stimulate NCC Na+/Cl- Symporter (NCC) Na_out Increased Na+ Excretion NCC->Na_out Cl_out Increased Cl- Excretion NCC->Cl_out Inhibition->NCC Inhibits Na_in Na+ Na_in->NCC Reabsorption Cl_in Cl- Cl_in->NCC Reabsorption H2O_out Increased H2O Excretion (Diuresis) Antihypertensive_Effect Antihypertensive Effect H2O_out->Antihypertensive_Effect Reduces Blood Volume Vasodilation Vasodilation NO_pathway->Vasodilation Vasodilation->Antihypertensive_Effect Contributes to Experimental_Workflow start Start: Animal Acclimatization fasting 18-hour Fasting (Water ad libitum) start->fasting hydration Oral Saline Load (0.9% NaCl, 25 mL/kg) fasting->hydration grouping Randomize into Groups (Control, Positive Control, Test) hydration->grouping administration Oral Gavage Administration (Vehicle, Furosemide, Methyclothiazide) grouping->administration collection Urine Collection in Metabolic Cages (0-4h, 4-8h, 8-24h) administration->collection analysis Analysis: - Urine Volume - Na+, K+, Cl- Concentration collection->analysis data_proc Data Processing and Statistical Analysis analysis->data_proc end End: Report Findings data_proc->end

References

Technical Support Center: Preventing Methyclothiazide Precipitation in Assay Buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of Methyclothiazide precipitation in experimental assay buffers.

Frequently Asked Questions (FAQs)

Q1: Why does my Methyclothiazide precipitate when I add it to my aqueous assay buffer?

A1: Methyclothiazide precipitation is a common issue primarily due to its low solubility in water.[1][2] The compound is a white crystalline powder that is classified as very slightly soluble or almost insoluble in water.[1][2][3] When a concentrated stock solution, typically made in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), is diluted into an aqueous buffer, the solvent environment changes drastically. This can cause the drug to "crash out" or precipitate as it is no longer soluble at that concentration in the final aqueous medium.

Q2: What is the recommended solvent for preparing Methyclothiazide stock solutions?

A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of Methyclothiazide for in vitro experiments.[3][4][5] It is soluble in DMSO, while being only slightly or sparingly soluble in alcohols like ethanol (B145695) and methanol.[1][3][6] Always use sterile-filtered, anhydrous DMSO for preparing stock solutions to ensure stability and prevent contamination.

Q3: How can I prevent precipitation when diluting my Methyclothiazide DMSO stock solution into the assay buffer?

A3: Several strategies can be employed to prevent precipitation upon dilution:

  • Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells and may also affect protein function.[4] Perform a vehicle control to ensure the final DMSO concentration does not impact your experimental results.

  • Use Co-solvents or Excipients: The inclusion of certain excipients in the final buffer can help maintain solubility. For poorly soluble drugs, polymers like Pluronic F127, HPMC, or PVP have been shown to act as precipitation inhibitors.[7][8][9]

  • Adjust Buffer pH: Methyclothiazide has a pKa of 9.4.[1][6] Adjusting the pH of the assay buffer to be more alkaline (further above the pKa) will increase the proportion of the ionized, more water-soluble form of the molecule. However, you must first confirm that any pH change is compatible with your biological assay system (e.g., cells, enzymes).

  • Perform Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in the solvent environment can sometimes prevent the drug from precipitating.

  • Ensure Rapid Mixing: When adding the stock solution to the buffer, ensure vigorous and immediate mixing (e.g., by vortexing or rapid pipetting) to quickly disperse the drug molecules and avoid localized high concentrations that can trigger precipitation.

  • Sonication: Gentle sonication of the final solution can help to break up small precipitates and re-dissolve the compound.[5]

Q4: What is the maximum final DMSO concentration that is safe for my cells?

A4: While there is no universal rule, a final DMSO concentration of less than 0.5% is generally considered safe for most cell lines in short-term assays.[4] However, some sensitive cell types may show signs of toxicity at concentrations as low as 0.1%. It is critical to perform a vehicle control experiment where cells are treated with the highest concentration of DMSO used in your assay to rule out any solvent-induced effects.

Physicochemical Data

Understanding the properties of Methyclothiazide is crucial for troubleshooting solubility issues.

Table 1: Key Physicochemical Properties of Methyclothiazide

PropertyValueSource(s)
Molecular Formula C₉H₁₁Cl₂N₃O₄S₂[1][3]
Molecular Weight 360.24 g/mol [1][3][10]
Appearance White to practically white crystalline powder[2][3]
pKa 9.4[1][6]
Water Solubility Very slightly soluble (~50 mg/L)[2][6]
LogP 1.4[2][10]

Table 2: Solubility of Methyclothiazide in Common Laboratory Solvents

SolventSolubilitySource(s)
Water Very slightly soluble / Almost insoluble[1][2][3]
DMSO Soluble (e.g., 72 mg/mL)[3][5][6]
Ethanol Slightly soluble[1][3]
Methanol Slightly / Sparingly soluble[1][2][6]
Acetone Freely soluble[1][2]
Pyridine Freely soluble[1][2]

Experimental Protocols & Methodologies

Protocol 1: Preparation of a 10 mM Methyclothiazide Stock Solution in DMSO

This protocol describes the preparation of a standard high-concentration stock solution for use in in vitro assays.

Materials:

  • Methyclothiazide powder (MW: 360.24 g/mol )

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Weighing: In a chemical fume hood, accurately weigh 3.60 mg of Methyclothiazide powder.[3]

  • Dissolution: Add the weighed powder to a sterile vial. Add 1 mL of high-quality DMSO to the vial to achieve a final concentration of 10 mM.[3]

  • Mixing: Cap the vial securely and vortex thoroughly until all the Methyclothiazide powder is completely dissolved.[3] Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[3]

  • Sterilization (Optional): If required for your specific application, the stock solution can be sterilized by passing it through a 0.22 µm chemical-resistant (e.g., PTFE) syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[3][4] Store the aliquots protected from light at -20°C for short-term use (months) or at -80°C for long-term storage (up to a year).[3][4]

Visual Guides and Workflows

Troubleshooting Precipitation

The following workflow provides a logical sequence of steps to diagnose and resolve Methyclothiazide precipitation issues during your experiments.

G cluster_0 Troubleshooting Workflow Start Precipitation Observed in Assay Buffer CheckStock Step 1: Inspect Stock Solution Is it clear and fully dissolved? Start->CheckStock RecreateStock Re-prepare stock solution. Ensure complete dissolution. CheckStock->RecreateStock No CheckDilution Step 2: Review Dilution Protocol - What is the final DMSO %? - Was mixing adequate? CheckStock->CheckDilution Yes RecreateStock->CheckStock ModifyDilution Optimize Dilution: - Decrease final DMSO % (<0.5%) - Use stepwise dilution - Vortex immediately after addition CheckDilution->ModifyDilution Suboptimal ModifyBuffer Step 3: Modify Assay Buffer - Can pH be increased (>9.4)? - Can a solubilizing excipient be added? CheckDilution->ModifyBuffer Optimal End Solution Soluble Proceed with Experiment ModifyDilution->End ImplementBufferChanges Implement buffer modifications. Test for compatibility with assay. ModifyBuffer->ImplementBufferChanges Yes ModifyBuffer->End No ImplementBufferChanges->End

A step-by-step workflow for troubleshooting Methyclothiazide precipitation.
pH and Solubility Relationship

This diagram illustrates the relationship between the buffer pH, the pKa of Methyclothiazide, and its ionization state, which directly impacts its aqueous solubility.

G cluster_1 Impact of pH on Methyclothiazide Solubility LowPH Low pH (e.g., pH < 8) Buffer pH << pKa (9.4) ResultLow Methyclothiazide is primarily NON-IONIZED (Neutral Form) Low Aqueous Solubility High Precipitation Risk LowPH->ResultLow Leads to HighPH High pH (e.g., pH > 10) Buffer pH > pKa (9.4) ResultHigh Methyclothiazide is primarily IONIZED (Anionic Form) High Aqueous Solubility Low Precipitation Risk HighPH->ResultHigh Leads to

The effect of buffer pH on the ionization and solubility of Methyclothiazide.

References

Best practices for long-term storage of Methyclothiazide powder

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methyclothiazide Powder

This guide provides best practices for the long-term storage and handling of Methyclothiazide powder for research applications.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for Methyclothiazide powder?

For optimal long-term stability, Methyclothiazide powder should be stored at controlled room temperature, between 20°C to 25°C (68°F to 77°F).[1][2] Excursions are generally permitted between 15°C and 30°C (59°F to 86°F).[2][3] It is critical to protect the powder from light and moisture by storing it in a tight, light-resistant container.[1][4] The storage area should be dry, with relative humidity ideally kept below 65%.[5]

Q2: How sensitive is Methyclothiazide powder to light and moisture?

Methyclothiazide is sensitive to both light and moisture.[1] Exposure to light can lead to photodegradation.[6][7] Moisture can promote hydrolysis, a common degradation pathway for thiazide diuretics, especially under non-neutral pH conditions.[6][7] Therefore, storage in a tightly sealed, opaque or amber container is mandatory to ensure stability.[1]

Q3: What type of container should I use for storing the powder?

You should use a container that is both "tight" and "light-resistant," as defined by the USP.[1][2] Amber glass vials with a secure, airtight cap are an excellent choice. This prevents exposure to ambient light and humidity.

Q4: Are there any chemical incompatibilities I should be aware of during storage?

Yes. Avoid storing Methyclothiazide powder in proximity to strong oxidizing agents, strong acids, or strong bases.[8] Such conditions can accelerate its degradation.

Q5: The stored Methyclothiazide powder has changed color/consistency. What should I do?

Methyclothiazide should be a white or practically white, crystalline powder.[3][9] Any visual change, such as discoloration (e.g., yellowing) or clumping, indicates potential degradation or moisture absorption. If such changes are observed, the powder's purity should be verified using an analytical method like HPLC before use. Do not use the powder if its integrity is compromised.

Q6: How can I confirm the purity of a batch of Methyclothiazide that has been in storage for a long time?

The most reliable method to assess the purity and confirm the identity of stored Methyclothiazide is through analytical chromatography. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended as it can separate the intact drug from potential degradation products.[10][11]

Data Presentation

Table 1: Recommended Long-Term Storage Conditions for Methyclothiazide Powder
ParameterRecommended ConditionNotesSource(s)
Temperature 20°C to 25°C (68°F to 77°F)Excursions permitted to 15°C - 30°C (59°F - 86°F)[1][2][3]
Light Exposure Protect from lightStore in a dark place or use a light-resistant container[1][2][4]
Humidity Protect from moistureStore in a dry environment; relative humidity <65% is a good target[1][5]
Container Tight, light-resistant containerAmber glass bottles or vials with airtight seals are ideal[1][2]
Incompatibilities Strong acids, strong bases, strong oxidizing agentsStore separately from these chemical classes[8]

Experimental Protocols

Protocol: Purity Assessment by Reverse-Phase HPLC (General Method)

This protocol is a representative example for assessing the purity of Methyclothiazide. Researchers must develop and validate their own methods according to specific instrumentation and laboratory procedures.

1. Objective: To determine the purity of a Methyclothiazide powder sample and detect the presence of degradation products using a stability-indicating RP-HPLC method.

2. Materials:

  • Methyclothiazide powder (reference standard and test sample)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) or other suitable buffer salt (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Phosphoric acid or potassium hydroxide (B78521) (for pH adjustment)

  • Volumetric flasks, pipettes, and autosampler vials

3. Chromatographic Conditions (Example):

  • Column: C18 Reverse-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of phosphate buffer (pH adjusted to 3.0-4.0) and Acetonitrile. A common starting ratio is 65:35 (Buffer:Acetonitrile).[12]

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at 270 nm[12]

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

4. Procedure:

  • Buffer Preparation: Prepare a phosphate buffer solution (e.g., 25 mM potassium dihydrogen phosphate). Adjust the pH to the desired value (e.g., 3.5) using phosphoric acid. Filter the buffer through a 0.45 µm filter.

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of Methyclothiazide reference standard in a suitable solvent (e.g., a small amount of Acetonitrile or Methanol, then dilute with the mobile phase) to create a stock solution of known concentration (e.g., 1 mg/mL). Further dilute to a working concentration (e.g., 50 µg/mL).

  • Sample Solution Preparation: Prepare the test sample of stored Methyclothiazide powder in the same manner and at the same concentration as the standard solution.

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a blank (diluent) to ensure no system peaks interfere.

    • Inject the standard solution multiple times (e.g., n=5) to establish system suitability (checking for retention time stability, peak area reproducibility, and theoretical plates).

    • Inject the sample solution.

  • Data Interpretation:

    • Compare the retention time of the major peak in the sample chromatogram with that of the standard to confirm identity.

    • Calculate the purity of the sample by the area percentage method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

    • Any significant peaks other than the main Methyclothiazide peak may represent impurities or degradation products. Thiazides are known to hydrolyze, forming aminobenzenedisulphonamide-related species.[6][7]

Mandatory Visualization

G Diagram 1: Troubleshooting Workflow for Stored Methyclothiazide Powder start Start: Retrieve Stored Methyclothiazide Powder visual_inspection Perform Visual Inspection (Color, Consistency) start->visual_inspection decision_visual Is Powder White, Crystalline, and Free-Flowing? visual_inspection->decision_visual proceed Proceed with Experimental Use decision_visual->proceed Yes purity_analysis Action: Perform Purity Analysis (e.g., HPLC) decision_visual->purity_analysis No (e.g., discolored, clumping) stop Quarantine Powder. Do Not Use. decision_purity Does Purity Meet Specification? purity_analysis->decision_purity decision_purity->proceed Yes decision_purity->stop No

Diagram 1: Troubleshooting workflow for stored Methyclothiazide powder.

G Diagram 2: Simplified Potential Degradation Pathway cluster_0 Stressing Conditions light Light (UV) methyclothiazide Methyclothiazide (Intact Molecule) light->methyclothiazide water Water (Hydrolysis) (especially high pH, temp) water->methyclothiazide degradation_products Degradation Products (e.g., Aminobenzenedisulphonamide and other species) methyclothiazide->degradation_products

References

Technical Support Center: Mitigating Methyclothiazide Interference in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference caused by methyclothiazide in fluorescence-based assays. Our goal is to help you identify, understand, and mitigate these effects to ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is methyclothiazide and why might it interfere with my fluorescence-based assay?

A1: Methyclothiazide is a thiazide diuretic used as an antihypertensive medication.[1][2] Like many small molecules, its chemical structure can interfere with fluorescence-based assays. The primary reason for this potential interference is its ability to absorb ultraviolet (UV) light, with known absorbance maxima at 226 nm, 267 nm, and 311 nm.[1] If your assay's fluorophore is excited in this range, methyclothiazide can absorb the excitation light, leading to inaccurate readings. Additionally, some thiazide diuretics possess intrinsic fluorescence, meaning they can emit their own light upon excitation and artificially inflate the assay signal.[3][4]

Q2: What are the primary mechanisms of compound interference in fluorescence assays?

A2: There are two main ways a compound like methyclothiazide can interfere:

  • Autofluorescence: The compound itself is fluorescent and emits light at the same wavelength as the assay's detection channel when excited. This leads to a false-positive or artificially high signal.[5][6][7]

  • Fluorescence Quenching: The compound absorbs the light emitted by the fluorophore, which reduces the signal detected. This can also occur if the compound absorbs the excitation light intended for the fluorophore (an "inner filter effect"). This can lead to false-negative or artificially low results.[6][8]

Q3: How can I determine if methyclothiazide is interfering with my experiment?

A3: Unexpected or inconsistent results, such as high background signals in wells containing methyclothiazide, a loss of signal, or a non-linear dose-response curve, are all indicators of potential interference.[3] The most definitive way to identify interference is to run a "compound-only" control. This involves preparing wells with methyclothiazide at the relevant concentrations in the assay buffer, but without the fluorescent probe or biological components of the assay.[3][9] A signal in these control wells strongly suggests interference.

Q4: What are the general strategies to mitigate or avoid interference from methyclothiazide?

A4: Several strategies can be employed:

  • Background Subtraction: If interference is consistent, the signal from the "compound-only" control can be subtracted from the experimental data.[3]

  • Use Red-Shifted Fluorophores: Since methyclothiazide's absorbance is in the UV range, switching to fluorophores that are excited and emit at longer wavelengths (in the red or far-red spectrum, >600 nm) can often avoid the interference.[3][9][10]

  • Time-Resolved Fluorescence (TRF): This technique uses special fluorophores (lanthanides) with a long fluorescence lifetime. A delay is introduced between excitation and detection, which allows the short-lived background fluorescence from an interfering compound to fade before the measurement is taken.[10][11]

  • Use an Alternative Assay Technology: If interference is severe, switching to a non-fluorescent method is a robust solution. Luminescence-based assays, which measure light produced from a chemical reaction, are a common alternative as they are less prone to compound interference.[3][12]

Troubleshooting Guides

Issue 1: I'm observing an unexpectedly high fluorescence signal in my wells containing methyclothiazide.

  • Potential Cause: The most likely cause is the intrinsic fluorescence (autofluorescence) of methyclothiazide at the excitation and emission wavelengths of your assay.[5][9]

  • Troubleshooting Steps & Mitigation:

    • Run a "Compound-Only" Control: Prepare wells containing only methyclothiazide in your assay buffer at the same concentrations used in your experiment. Measure the fluorescence at your assay's wavelengths. A high signal confirms autofluorescence.[9]

    • Perform a Spectral Scan: Use a fluorescence plate reader to perform a full excitation and emission scan of methyclothiazide to determine its unique fluorescence profile. This will help you identify wavelengths to avoid.[9]

    • Subtract Background: If the autofluorescence is consistent and not excessively high, you can subtract the average signal from your "compound-only" control wells from your experimental wells.[3]

    • Red-Shift Your Assay: The most effective solution is often to switch to a fluorophore with excitation and emission wavelengths further into the red spectrum, away from methyclothiazide's likely fluorescence range.[9][10]

Issue 2: My fluorescence signal is lower than expected or decreases in the presence of methyclothiazide.

  • Potential Cause: This is likely due to fluorescence quenching, where methyclothiazide absorbs the light emitted from your fluorophore, or an inner-filter effect, where it absorbs the excitation light.[6][8]

  • Troubleshooting Steps & Mitigation:

    • Check Absorbance Spectrum: Review the known absorbance spectrum of methyclothiazide (UV max: 226, 267, 311 nm).[1] If your excitation wavelength is near these peaks, the inner-filter effect is a strong possibility.

    • Run a Quenching Control: Measure the fluorescence of your assay's fluorophore with and without methyclothiazide. A significant decrease in the fluorophore's signal in the presence of the compound indicates quenching.

    • Lower Compound Concentration: If experimentally feasible, reducing the concentration of methyclothiazide may lessen the quenching effect.[5]

    • Switch to an Alternative Assay: If quenching is significant, a non-fluorescent method, such as a luminescence-based assay, is the most reliable solution.[3][12]

Data Presentation

Table 1: Physicochemical Properties of Methyclothiazide Relevant to Assay Interference

PropertyValueImplication for Fluorescence Assays
UV Absorbance Maxima (λmax) 226 nm, 267 nm, 311 nm[1]High potential for interference (inner-filter effect) with assays using UV or near-UV excitation wavelengths.
Intrinsic Fluorescence Not definitively characterized, but possible.Requires empirical testing by the user. If present, can cause high background (autofluorescence).

Table 2: Summary of Mitigation Strategies for Fluorescence Interference

StrategyPrincipleAdvantagesDisadvantages
Background Subtraction Mathematical correction of data.Simple to implement if interference is moderate and consistent.May not be accurate if interference is non-linear or very high. Can increase data variability.
Red-Shifted Fluorophores Avoids the spectral overlap between the compound and the fluorophore.Highly effective for many UV-absorbing or blue/green autofluorescent compounds.[3][9][10]May require re-optimization of the assay. Red-shifted fluorophores can sometimes have lower quantum yields.
Time-Resolved Fluorescence (TRF) Differentiates signals based on fluorescence lifetime.Very robust against short-lived background fluorescence from interfering compounds.[10][11]Requires specific instrumentation and specialized, often more expensive, reagents.
Alternative Assay Technology Bypasses the fluorescence detection method entirely.The most robust solution for severe interference. Luminescence assays often have high sensitivity and low background.[3][12]Requires development and validation of a new assay protocol.

Experimental Protocols

Protocol 1: Determining the Intrinsic Fluorescence Profile of Methyclothiazide

Objective: To determine the excitation and emission spectra of methyclothiazide to understand its potential for autofluorescence.

Materials:

  • Methyclothiazide

  • Assay buffer (the same used in your primary experiment)

  • Fluorescence microplate reader with spectral scanning capabilities

  • Black, opaque microplates

Procedure:

  • Prepare a solution of methyclothiazide in the assay buffer at the highest concentration used in your experiment.

  • Add this solution to several wells of a black, opaque microplate.

  • Include wells containing only the assay buffer to serve as a blank.

  • Excitation Scan: Set the emission wavelength to your assay's emission wavelength. Scan a range of excitation wavelengths (e.g., 250 nm to 600 nm) and record the fluorescence intensity.

  • Emission Scan: Set the excitation wavelength to your assay's excitation wavelength. Scan a range of emission wavelengths (e.g., 350 nm to 700 nm) and record the fluorescence intensity.

  • Analysis: Subtract the blank spectrum from the methyclothiazide spectrum. Peaks in the resulting spectra indicate the excitation and emission maxima of methyclothiazide's intrinsic fluorescence.

Protocol 2: Quantifying and Correcting for Interference Using a "Compound-Only" Control

Objective: To measure the signal generated by methyclothiazide alone and use it to correct the experimental data.

Materials:

  • All materials for your primary fluorescence assay

  • Methyclothiazide

Procedure:

  • On your assay plate, designate a set of wells for the "compound-only" control.

  • Prepare a serial dilution of methyclothiazide in the assay buffer.

  • Add the methyclothiazide dilutions to your experimental wells (which will also contain cells, enzymes, etc.) and to the "compound-only" control wells. The control wells should contain everything except the fluorescent probe/substrate.

  • Run your assay and read the fluorescence on a plate reader.

  • Data Correction: Calculate the average fluorescence signal from the "compound-only" control wells for each concentration of methyclothiazide.

  • Subtract this average background value from the corresponding experimental wells.

Protocol 3: Example of an Alternative Assay - Luminescent Cell Viability Assay (ATP-based)

Objective: To assess cell viability using a non-fluorescent method to avoid interference from methyclothiazide. This protocol is based on commercially available kits like CellTiter-Glo®.

Principle: The assay measures ATP levels, an indicator of metabolically active, viable cells. A reagent containing luciferase and its substrate is added to the cells. The luciferase enzyme catalyzes the conversion of the substrate to a luminescent product, and the light output is proportional to the amount of ATP present.

Procedure:

  • Plate cells in a white, opaque 96-well plate suitable for luminescence.

  • Treat cells with your desired concentrations of methyclothiazide and incubate for the desired time period.

  • Equilibrate the plate and the luminescent assay reagent to room temperature.

  • Add a volume of the luminescent reagent equal to the volume of cell culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader. The resulting signal is directly proportional to the number of viable cells.

Mandatory Visualizations

start Unexpected Assay Results (e.g., high background, low signal) run_controls Run 'Compound-Only' Control (Methyclothiazide in buffer, no fluorophore) start->run_controls measure_signal Measure Signal at Assay Wavelengths run_controls->measure_signal is_signal_high Is signal significantly above blank? measure_signal->is_signal_high autofluorescence Diagnosis: Autofluorescence is_signal_high->autofluorescence Yes check_absorbance Check Compound Absorbance vs. Assay Wavelengths is_signal_high->check_absorbance No mitigate_auto Mitigation: 1. Subtract Background 2. Use Red-Shifted Fluorophore 3. Use Time-Resolved Fluorescence autofluorescence->mitigate_auto is_overlap Is there spectral overlap? check_absorbance->is_overlap quenching Diagnosis: Quenching/ Inner-Filter Effect is_overlap->quenching Yes no_interference No direct interference detected. Investigate other experimental variables. is_overlap->no_interference No mitigate_quench Mitigation: 1. Lower Compound Concentration 2. Use Red-Shifted Fluorophore 3. Switch to Alternative Assay quenching->mitigate_quench

Caption: Troubleshooting workflow for identifying and mitigating methyclothiazide interference.

cluster_normal A) Standard Fluorescence cluster_auto B) Autofluorescence Interference cluster_quench C) Quenching Interference exc1 Excitation Light fluor1 Fluorophore exc1->fluor1 Excites det1 Detector fluor1->det1 Emits Signal exc2 Excitation Light fluor2 Fluorophore exc2->fluor2 comp2 Methyclothiazide exc2->comp2 det2 Detector fluor2->det2 Emits Signal comp2->det2 Emits False Signal exc3 Excitation Light fluor3 Fluorophore exc3->fluor3 comp3 Methyclothiazide fluor3->comp3 Signal Emitted det3 Detector comp3->det3 Signal Absorbed/ Blocked

Caption: Mechanisms of fluorescence interference caused by a test compound.

start Start: Assay Development with Potentially Interfering Compound check_props Characterize Compound Properties: Run Spectral Scan & 'Compound-Only' Control start->check_props is_interfering Is significant interference detected? check_props->is_interfering try_red Strategy 1: Use Red-Shifted Fluorophore (>600 nm) is_interfering->try_red Yes proceed Proceed with Assay is_interfering->proceed No is_red_ok Does this resolve the interference? try_red->is_red_ok try_trf Strategy 2: Use Time-Resolved Fluorescence (TRF) Assay is_red_ok->try_trf No is_red_ok->proceed Yes is_trf_ok Is TRF feasible and does it resolve the issue? try_trf->is_trf_ok use_alt Final Strategy: Switch to Non-Fluorescent Assay (e.g., Luminescence, Absorbance) is_trf_ok->use_alt No is_trf_ok->proceed Yes

Caption: Decision pathway for selecting an appropriate assay strategy.

References

Adjusting for Methyclothiazide's effect on extracellular pH in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing the effects of Methyclothiazide on extracellular pH in experimental settings.

Frequently Asked Questions (FAQs)

Q1: How does Methyclothiazide alter extracellular pH?

A1: Methyclothiazide, a thiazide diuretic, primarily causes a mild metabolic alkalosis, which leads to an increase in extracellular pH.[1] This occurs through its mechanism of action in the kidneys. Methyclothiazide inhibits the sodium-chloride (Na+/Cl-) symporter in the distal convoluted tubule (DCT).[2][3] This inhibition leads to increased sodium delivery to the collecting ducts, which in turn enhances the secretion of potassium and hydrogen (H+) ions into the urine.[2] The loss of H+ ions from the body results in a net gain of bicarbonate (HCO3-), leading to a rise in systemic pH.[4] Additionally, the diuretic effect can cause volume depletion, which concentrates bicarbonate in the extracellular fluid, a phenomenon known as "contraction alkalosis".[2]

Q2: What is the typical magnitude of the pH shift caused by Methyclothiazide?

A2: The metabolic alkalosis induced by thiazide diuretics is generally described as mild.[1] While specific data for Methyclothiazide in cell culture is limited, studies in animal models using the related thiazide, hydrochlorothiazide (B1673439) (HCTZ), provide insight. In a study on rats, the combination of HCTZ and a carbonic anhydrase inhibitor resulted in a significant increase in arterial blood pH and bicarbonate levels, demonstrating the alkalizing potential of thiazides.[5] Researchers should anticipate a measurable increase in the pH of their experimental medium, which could be in the range of 0.1 to 0.4 pH units, depending on the drug concentration, cell type, and buffering capacity of the medium.

Q3: Why is it critical to control for this pH change in my experiments?

A3: Cellular processes are exquisitely sensitive to pH.[6] Fluctuations in extracellular pH can significantly impact cell growth, metabolism, membrane potential, protein function, and the activity of many drugs.[6][7] Failing to account for the alkalizing effect of Methyclothiazide can lead to experimental artifacts, reduced reproducibility, and misinterpretation of data. For example, an unintended pH shift could alter the behavior of your target cells or the efficacy of other compounds being tested, confounding your results.

Q4: Can I use a standard CO₂ incubator with bicarbonate-buffered media when using Methyclothiazide?

A4: Yes, but with caution. The standard CO₂/bicarbonate buffering system is designed to maintain a physiological pH (typically ~7.4).[8] Methyclothiazide will actively work against this buffer by promoting H+ loss (in vivo) or its equivalent effect on ion transport in cultured kidney cells, causing the pH to rise. While the buffer will resist this change, it may not be sufficient to maintain a stable pH, especially over longer incubation periods or at higher drug concentrations. Continuous monitoring and potential adjustments are recommended. For greater pH stability, consider supplementing your medium with a non-volatile buffer like HEPES.[8][9]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Gradual increase in culture medium pH over time after adding Methyclothiazide. Drug-induced metabolic alkalosis is overwhelming the buffering capacity of the medium.1. Monitor pH: Regularly measure the pH of your culture medium (see Protocol 1).2. Add a secondary buffer: Supplement your medium with 10-25 mM HEPES for additional buffering capacity outside of the CO₂ system.[9]3. Adjust pH: If pH rises above your target, carefully titrate it back down using sterile, dilute HCl (e.g., 0.1 M). Perform this adjustment slowly while stirring, and allow the medium to equilibrate before re-measuring (see Protocol 3).[3]
Inconsistent results or high variability between experimental replicates. Uncontrolled pH drift is affecting cell behavior or drug activity differently across wells or plates.1. Standardize pH management: Implement a strict protocol for pH monitoring and adjustment for all experiments involving Methyclothiazide.2. Increase buffering capacity: Prophylactically use a stronger buffered medium (e.g., with HEPES) for all Methyclothiazide experiments to minimize pH fluctuations from the outset.[8]3. Confirm initial pH: Always confirm the pH of your medium after adding all supplements and drugs before applying it to cells.
Loss of cell viability or unexpected changes in cell morphology. The extracellular pH has shifted outside the optimal physiological range for your specific cell type (typically 7.2-7.4).[7]1. Immediate pH check: Measure the pH of the affected cultures immediately.2. Perform a medium change: Replace the alkaline medium with fresh, pH-confirmed medium to restore a healthy environment.3. Review your protocol: Assess the concentration of Methyclothiazide and the buffering capacity of your system. A lower drug concentration or a more robust buffer may be necessary.

Quantitative Data Summary

The following table summarizes data from a study in rats, illustrating the significant effect a thiazide diuretic (Hydrochlorothiazide, HCTZ) can have on systemic pH and bicarbonate when used in combination with Acetazolamide (ACTZ), a carbonic anhydrase inhibitor.

Treatment Group Arterial Blood pH (Mean) Arterial Blood Bicarbonate (HCO₃⁻) (mEq/L)
Control (Vehicle)~7.38~25
HCTZ only~7.40~26
ACTZ + HCTZ~7.50 ~35
Data adapted from a study on rats; values are approximate for illustrative purposes. The study highlights that the combination treatment led to significant metabolic alkalosis.[5]

Experimental Protocols

Protocol 1: Monitoring Extracellular pH in In Vitro Cell Cultures

This protocol describes how to accurately measure the pH of your cell culture medium during an experiment.

Materials:

  • Calibrated pH meter with a micro-electrode

  • Sterile pipette and tips

  • Sterile microcentrifuge tubes

  • Laminar flow hood

  • 70% ethanol

Methodology:

  • Calibration: Before starting, calibrate the pH meter according to the manufacturer's instructions using fresh pH 4, 7, and 10 standard buffers.

  • Aseptic Sampling: Inside a laminar flow hood, carefully collect a small aliquot (e.g., 200-500 µL) of the culture medium from your experimental flask or plate. Transfer it to a sterile microcentrifuge tube.

  • Minimize CO₂ Loss: Cap the tube immediately to minimize the off-gassing of CO₂, which can artificially raise the pH of bicarbonate-buffered media.

  • Measurement: Take the sample outside the hood. Uncap the tube and immediately immerse the calibrated micro-electrode into the medium.

  • Stabilization: Allow the reading to stabilize for 30-60 seconds before recording the pH value.

  • Cleaning: Thoroughly rinse the electrode with deionized water and blot dry with a soft laboratory wipe before measuring the next sample.

  • Frequency: Repeat this measurement at key time points throughout your experiment (e.g., 0, 4, 8, 12, and 24 hours after drug addition) to track pH changes.

Protocol 2: Measuring Extracellular pH In Vivo using ³¹P MRS

This protocol provides a high-level overview for the non-invasive measurement of extracellular pH (pHe) in animal models using ³¹P Magnetic Resonance Spectroscopy (MRS) with the exogenous marker 3-aminopropylphosphonate (3-APP).

Materials:

  • MRI/MRS system equipped for ³¹P spectroscopy

  • 3-aminopropylphosphonate (3-APP)

  • Sterile saline for injection

  • Anesthetized animal model

Methodology:

  • Probe Administration: Administer 3-APP to the animal, typically via intraperitoneal injection. The probe will distribute in the extracellular space but will not be internalized by cells.

  • Animal Positioning: Position the anesthetized animal within the MRS scanner, ensuring the region of interest is correctly located relative to the detection coil.

  • MRS Acquisition: Acquire ³¹P MR spectra from the region of interest. The spectrum will show distinct peaks for endogenous inorganic phosphate (B84403) (Pi), which reports on intracellular pH, and the exogenous 3-APP, which reports on extracellular pH.

  • Chemical Shift Analysis: Determine the chemical shift (the resonant frequency) of the 3-APP peak relative to a reference compound.

  • pH Calculation: The chemical shift of 3-APP is pH-dependent. Use a pre-established calibration curve that plots the chemical shift of 3-APP against known pH values to convert the measured chemical shift into an absolute extracellular pH value.

Protocol 3: Adjusting for Methyclothiazide-Induced Alkalosis in Cell Culture

This protocol outlines a method to counteract the pH increase in cell culture medium.

Materials:

  • Complete cell culture medium, supplemented with serum and antibiotics as required

  • Methyclothiazide stock solution

  • Sterile 10-25 mM HEPES buffer solution (optional, for enhanced buffering)

  • Sterile 0.1 M HCl solution

  • Calibrated pH meter and micro-electrode

  • Sterile magnetic stir bar and stir plate

Methodology:

  • Prepare Medum: In a sterile bottle, prepare your final volume of complete cell culture medium. If desired, add HEPES to a final concentration of 10-25 mM.

  • Add Drug: Add the required volume of Methyclothiazide stock solution to the medium to achieve your final experimental concentration.

  • Initial pH Measurement: Place the medium on a stir plate with a sterile stir bar. Aseptically introduce the pH electrode and measure the initial pH. It should be close to your target (e.g., 7.4).

  • Incubation and Monitoring: Dispense the medium into your culture plates/flasks and begin the experiment. At your first monitoring time point (e.g., 4 hours), aseptically collect a sample and measure the pH as described in Protocol 1.

  • Correction (if needed): If the pH has risen significantly (e.g., > 0.15 units above target), a correction is needed.

    • Temporarily remove the plates/flasks from the incubator and place them in a laminar flow hood.

    • Add a very small, calculated volume of sterile 0.1 M HCl to the medium. Start with a tiny fraction of the total volume (e.g., 1-2 µL per 10 mL of medium).

    • Gently swirl the plate/flask to mix. Allow it to sit for 5-10 minutes to equilibrate.

    • Measure the pH again from an aliquot. Repeat the micro-addition of HCl if necessary until the pH is within the target range.

  • Record and Continue: Record the volume of HCl added. Return the cultures to the incubator and continue the experiment, monitoring pH at subsequent time points.

Visualizations

Signaling Pathway and Cellular Effect

cluster_DCT Distal Convoluted Tubule (DCT) Cell cluster_Lumen Tubular Lumen cluster_CD Collecting Duct cluster_Blood Bloodstream MCTZ Methyclothiazide NCC Na+/Cl- Symporter (Apical Membrane) MCTZ->NCC Inhibits Na_out Increased Na+ in Lumen NCC->Na_out Blockage leads to Na_in Na+ Cl_in Cl- Na_reabsorb Increased Na+ Reabsorption Na_out->Na_reabsorb Increased delivery to H_K_secretion Increased H+ and K+ Secretion Na_reabsorb->H_K_secretion Promotes Alkalosis Metabolic Alkalosis (Increased Extracellular pH) H_K_secretion->Alkalosis H+ loss causes start Start Experiment prep_media Prepare Culture Medium (+/- HEPES buffer) start->prep_media add_drug Add Methyclothiazide to Medium prep_media->add_drug check_ph1 Measure Initial pH (Protocol 1) add_drug->check_ph1 apply_media Apply Medium to Cells & Incubate check_ph1->apply_media pH OK monitor_ph Monitor pH at Time Points (T1, T2...) apply_media->monitor_ph in_range pH in Target Range? monitor_ph->in_range adjust_ph Adjust pH with Sterile 0.1 M HCl (Protocol 3) in_range->adjust_ph No (pH too high) collect_data Collect Experimental Data in_range->collect_data Yes adjust_ph->monitor_ph Re-equilibrate & Continue end_exp End Experiment collect_data->end_exp

References

Technical Support Center: Methyclothiazide and Cell Volume Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for studying the impact of Methyclothiazide on cell volume.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Methyclothiazide?

Methyclothiazide is a thiazide diuretic that primarily functions by inhibiting the sodium-chloride (Na+/Cl-) symporter, also known as the Na-Cl cotransporter (NCC) or SLC12A3.[1][2][3] This transporter is predominantly located in the apical membrane of the distal convoluted tubule (DCT) cells within the kidney's nephron.[1][4] By blocking the NCC, Methyclothiazide prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream, leading to increased excretion of these ions and, consequently, water.[2][3][5]

Q2: How does inhibiting the Na-Cl cotransporter (NCC) affect cell volume in vitro?

In an in vitro setting, if a cell line expresses the NCC, Methyclothiazide will block the influx of Na+ and Cl- ions. This inhibition reduces the intracellular ion concentration. To maintain osmotic equilibrium, water will move out of the cell, leading to a decrease in cell volume (cell shrinkage). The magnitude of this effect is dependent on the expression level of NCC and the concentration of Methyclothiazide used.

Q3: What are the most suitable cell types for studying Methyclothiazide's direct impact on cell volume?

The ideal cell types are those that endogenously express the thiazide-sensitive Na-Cl cotransporter (NCC). Renal epithelial cells, particularly those derived from the distal convoluted tubule (e.g., mpkDCT cells), are excellent models. It is also common to use heterologous expression systems, such as Xenopus laevis oocytes or mammalian cell lines like HEK293, engineered to express NCC.[6] Before beginning experiments, it is crucial to verify NCC expression in your chosen cell line using methods like qPCR or Western blotting.[7]

Q4: What are the essential controls to include in my cell volume experiments with Methyclothiazide?

To ensure the validity of your results, the following controls are critical:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve Methyclothiazide. This accounts for any effects of the solvent itself.[7]

  • Positive Control (Cell Shrinkage): Cells exposed to a hypertonic solution (e.g., medium supplemented with mannitol (B672) or sorbitol) to induce a known osmotic shrinkage.

  • Positive Control (Cell Swelling): Cells exposed to a hypotonic solution to induce osmotic swelling. This ensures your measurement system can detect volume changes in both directions.[8]

  • Negative Control Cell Line: A cell line that does not express the NCC transporter. This helps confirm that the observed effects of Methyclothiazide are target-specific.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No observable change in cell volume. 1. The chosen cell line does not express the Na-Cl cotransporter (NCC) or expresses it at very low levels.[7]2. The concentration of Methyclothiazide is too low to elicit a response.3. The compound has degraded due to improper storage or handling.[7]4. The assay method lacks the sensitivity to detect subtle volume changes.1. Verify NCC expression via qPCR or Western blot. Consider using a cell line with confirmed NCC expression.2. Perform a dose-response curve to identify the optimal effective concentration (EC50).3. Use a fresh, properly stored sample of the compound. Prepare fresh solutions for each experiment.4. Utilize a more sensitive cell volume measurement technique (e.g., fluorescence quenching, Coulter counter).[9][10]
High variability or inconsistent results between replicates. 1. Inconsistent cell seeding density.2. Fluctuation in temperature or pH during the experiment.3. Methyclothiazide is precipitating out of the solution at the working concentration.1. Ensure a uniform, single-cell suspension before seeding and use a precise cell counting method.2. Use a buffered medium (e.g., HEPES-buffered) and perform experiments on a temperature-controlled stage.3. Check the solubility of Methyclothiazide in your culture medium. Ensure the final solvent concentration is sufficient to maintain solubility (typically ≤0.5% DMSO).[7]
Observed cell death or changes in morphology. 1. The concentration of Methyclothiazide or the solvent is causing cytotoxicity.[7]2. The osmotic stress from volume changes is inducing apoptosis or necrosis.1. Perform a cytotoxicity assay (e.g., LDH release, Trypan Blue exclusion) to determine the maximum non-toxic concentration.2. Monitor cells for morphological changes under a microscope. Reduce the incubation time or drug concentration.

Quantitative Data Summary

The effective concentration of thiazide diuretics can vary significantly based on the experimental system. It is always recommended to perform a dose-response curve. The table below provides representative data for thiazide diuretics to guide experimental design.

ParameterValue/RangeSystem/Cell TypeNotes
IC50 for NCC Inhibition ~30-fold lower for Polythiazide vs. HydrochlorothiazideHuman NCC (hNCC)Demonstrates varying potency among thiazides.[4]
Inhibition Potency Profile Polythiazide > Metolazone > Bendroflumethiazide > Trichloromethiazide > ChlorthalidoneRat NCCProvides a relative ranking of different thiazide diuretics' effectiveness on the transporter.[11]
Typical In Vitro Concentration 10 µM - 100 µMVarious cell linesThis is a general starting range; optimization is required.
Solvent Concentration ≤ 0.5%Standard cell cultureFinal DMSO concentration should be kept low and consistent across all treatments to avoid solvent-induced artifacts.[7]
Expected Cell Volume Change 5-20% decreaseNCC-expressing cellsThe magnitude is highly dependent on NCC expression levels, ion gradients, and drug concentration.

Visualizations

Signaling Pathway and Experimental Workflow

Methyclothiazide_Mechanism Meth Methyclothiazide NCC Na-Cl Cotransporter (NCC) Meth->NCC Ions_In Reduced Intracellular [Na+] & [Cl-] NCC->Ions_In Blocks Ion Influx Water H2O Volume Cell Volume Decrease (Shrinkage) Water->Volume Water Efflux

Caption: Mechanism of Methyclothiazide-induced cell shrinkage.

Experimental_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Measurement & Analysis P1 Seed NCC-expressing cells in 96-well plate P2 Allow cells to adhere (Overnight Incubation) P1->P2 T2 Treat cells and incubate (e.g., 30-60 min) P2->T2 T1 Prepare Drug Dilutions (Methyclothiazide & Controls) T1->T2 M1 Measure Cell Volume (e.g., Fluorescence Plate Reader) T2->M1 M3 Data Analysis (Normalize to Vehicle Control) M1->M3 M2 Perform Cytotoxicity Assay (Parallel Plate) M2->M3

Caption: General workflow for a cell volume assay.

Troubleshooting_Logic Start Problem: No Volume Change Q1 Is NCC expressed in the cell line? Start->Q1 A1_No Solution: Verify expression (qPCR/WB). Use NCC-positive cell line. Q1->A1_No No Q2 Is the drug concentration optimal? Q1->Q2 Yes A1_Yes Yes A2_No Solution: Perform dose-response experiment. Q2->A2_No No Q3 Is the assay sensitive enough? Q2->Q3 Yes A2_Yes Yes A3_No Solution: Use a more sensitive method (e.g., Coulter Counter). Q3->A3_No No End Consult further literature or technical support. Q3->End Yes A3_Yes Yes

Caption: Troubleshooting flowchart for unexpected results.

Experimental Protocols

Protocol 1: Cell Volume Measurement using Calcein-AM Fluorescence Self-Quenching

This method relies on the principle that as cells shrink, the intracellular concentration of the fluorescent dye calcein (B42510) increases, leading to self-quenching and a decrease in fluorescence intensity. Conversely, swelling leads to an increase in fluorescence.

Materials:

  • NCC-expressing cells (e.g., mpkDCT)

  • Black, clear-bottom 96-well plates

  • Calcein-AM dye (5 mM stock in DMSO)

  • Pluronic F-127 (20% solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) with Ca2+/Mg2+ and HEPES

  • Methyclothiazide

  • Hypertonic solution (HBSS + 200 mM Mannitol)

  • Hypotonic solution (50% HBSS, 50% deionized water)

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm)

Methodology:

  • Cell Seeding: Seed cells into a black, clear-bottom 96-well plate at a density that will result in a 90-95% confluent monolayer on the day of the experiment. Incubate overnight.

  • Dye Loading: a. Prepare a loading buffer by adding Calcein-AM and Pluronic F-127 to HBSS for final concentrations of 2 µM and 0.02%, respectively. b. Aspirate the culture medium from the wells and wash once with 100 µL of HBSS. c. Add 50 µL of the loading buffer to each well. d. Incubate at 37°C for 30-60 minutes.

  • Washing: Aspirate the loading buffer and wash the cells three times with 100 µL of HBSS to remove extracellular dye. After the final wash, leave 100 µL of HBSS in each well.

  • Baseline Reading: Place the plate in the fluorescence reader pre-warmed to 37°C. Measure the baseline fluorescence (F₀) for 5-10 minutes to ensure a stable signal.

  • Treatment Addition: a. Prepare 2X concentrated solutions of Methyclothiazide and controls (Vehicle, Hypertonic, Hypotonic) in HBSS. b. Pause the reading and add 100 µL of the 2X solutions to the appropriate wells, bringing the final volume to 200 µL.

  • Kinetic Measurement: Immediately resume reading the fluorescence intensity (Fₜ) every 1-2 minutes for at least 30-60 minutes.

  • Data Analysis: Normalize the fluorescence at each time point (Fₜ) to the initial baseline fluorescence (F₀). A decrease in the Fₜ/F₀ ratio indicates cell shrinkage, while an increase indicates swelling.

Protocol 2: Cytotoxicity Assessment using Lactate Dehydrogenase (LDH) Assay

This protocol determines if Methyclothiazide causes cell membrane damage, which is less dependent on cellular metabolism than MTT or XTT assays.[7]

Materials:

  • Cells seeded in a standard 96-well plate (parallel to the volume assay plate).

  • Commercially available LDH Cytotoxicity Assay Kit.

  • Lysis Buffer (provided in the kit, for maximum LDH release control).

  • Culture medium (for spontaneous LDH release control).

Methodology:

  • Treatment: Treat a parallel plate of cells with the same concentrations of Methyclothiazide and controls used in the volume assay. Incubate for the same duration.

  • Sample Collection: a. 30 minutes before the end of the incubation period, add 10 µL of Lysis Buffer to the "Maximum Release" control wells. b. At the end of the incubation, centrifuge the plate at 600 x g for 10 minutes. c. Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.

  • LDH Reaction: a. Add 50 µL of the LDH reaction mixture (prepared according to the kit manufacturer's instructions) to each well containing the supernatant. b. Incubate at room temperature for 30 minutes, protected from light.

  • Measurement: Add 50 µL of Stop Solution (from the kit) to each well. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, comparing the drug-treated wells to the spontaneous release (vehicle) and maximum release (lysed) controls.

References

Methyclothiazide Batch-to-Batch Variability: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address batch-to-batch variability of Methyclothiazide.

Frequently Asked Questions (FAQs)

Q1: What is Methyclothiazide and what are its key physicochemical properties?

Methyclothiazide is a thiazide diuretic used in the management of hypertension and edema.[1][2][3] It is a white to practically white crystalline powder.[4] Understanding its physicochemical properties is crucial for identifying potential sources of variability between batches.

Table 1: Physicochemical Properties of Methyclothiazide

PropertyValueSource
Molecular FormulaC9H11Cl2N3O4S2[5][6][7]
Molecular Weight360.24 g/mol [5][6][7]
Melting Point~225 °C[5][6][8]
pKa9.4 (at 25°C)[5][6]
Solubility- Water: Very slightly soluble (50 mg/L at room temperature) - DMSO: Soluble - Methanol (B129727): Sparingly soluble - Ethanol: Slightly soluble - Acetone (B3395972): Freely soluble - Pyridine: Freely soluble[4][5][6][8]

Q2: What are the common causes of batch-to-batch variability in pharmaceutical manufacturing?

Batch-to-batch variability can arise from several factors throughout the manufacturing process. These can be broadly categorized as:

  • Raw Material Attributes: Inconsistencies in the physical and chemical properties of the active pharmaceutical ingredient (API) and excipients.

  • Manufacturing Process Parameters: Variations in process parameters such as mixing times, compression force, and drying temperatures.

  • Equipment Performance: Differences in equipment calibration and performance.

  • Operator Variability: Human error or inconsistencies in performing manual steps.

  • Environmental Factors: Fluctuations in temperature and humidity in the manufacturing facility.

Q3: How can I assess the batch-to-batch variability of my Methyclothiazide samples?

A combination of analytical techniques should be employed to comprehensively assess variability. Key tests include:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity and quantify impurities and degradation products.

  • Dissolution Testing: To evaluate the in vitro release rate of the drug from the dosage form.

  • Solid-State Characterization: Techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify and quantify different polymorphic forms.

  • Particle Size Distribution Analysis: To assess variations in the particle size of the API, which can impact dissolution.

Q4: What are forced degradation studies and why are they important for assessing batch variability?

Forced degradation studies, or stress testing, involve subjecting the drug substance to harsh conditions (e.g., acid, base, oxidation, heat, light) to accelerate its degradation.[9][10][11][12] These studies are crucial for:

  • Identifying potential degradation products: This helps in developing stability-indicating analytical methods.[11]

  • Understanding degradation pathways: Provides insights into the chemical stability of the molecule.[11]

  • Assessing the intrinsic stability of the drug: Helps in determining appropriate storage and handling conditions.

Troubleshooting Guides

This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments.

HPLC Analysis Issues

Q: I am observing inconsistent peak areas for the main Methyclothiazide peak across different batches in my HPLC analysis. What could be the cause?

A: Inconsistent peak areas can be due to several factors. Here's a troubleshooting workflow:

A Inconsistent Peak Areas B Check Sample Preparation A->B C Verify HPLC System Performance A->C D Evaluate Column Integrity A->D E Assess Mobile Phase A->E F Inaccurate weighing? B->F G Incomplete dissolution? B->G H Injection volume variability? B->H I Pump flow rate stable? C->I J Detector lamp intensity consistent? C->J K Column aging? D->K L Column contamination? D->L M Incorrect mobile phase composition? E->M N Inadequate degassing? E->N

Caption: Troubleshooting inconsistent HPLC peak areas.

Troubleshooting Steps:

  • Sample Preparation:

    • Weighing: Ensure the analytical balance is calibrated and used correctly.

    • Dissolution: Verify that the Methyclothiazide is completely dissolved in the chosen solvent. Methyclothiazide is sparingly soluble in methanol and slightly soluble in ethanol, but freely soluble in acetone and pyridine.[6][8] For reversed-phase HPLC, a common solvent is a mixture of acetonitrile (B52724) and water.

  • HPLC System:

    • Pump: Check for leaks and ensure a stable flow rate.

    • Injector: Inspect the syringe and injection port for any blockages or leaks.

    • Detector: Ensure the lamp has sufficient energy.

  • Column:

    • Column Lifetime: Consider the age and usage of the column.

    • Contamination: Flush the column with a strong solvent to remove any adsorbed impurities.

  • Mobile Phase:

    • Preparation: Ensure the mobile phase is prepared accurately and consistently.

    • Degassing: Properly degas the mobile phase to prevent air bubbles in the system.

Q: I am observing new or larger impurity peaks in some batches of Methyclothiazide. How should I investigate this?

A: The presence of new or larger impurity peaks indicates potential degradation or manufacturing inconsistencies.

A New/Larger Impurity Peaks B Review Batch Manufacturing Records A->B C Perform Forced Degradation Studies A->C D Characterize the Impurity A->D E Any process deviations? B->E F Changes in raw materials? B->F G Match retention time with known degradants? C->G H LC-MS for mass identification D->H I NMR for structural elucidation D->I

Caption: Investigating new or larger impurity peaks.

Investigation Steps:

  • Review Manufacturing Records: Examine the manufacturing records for any deviations in process parameters or changes in raw material suppliers for the affected batches.

  • Forced Degradation: Compare the impurity profile of the batch with the profiles from forced degradation studies. This can help identify if the impurity is a known degradant.

  • Impurity Characterization: If the impurity is unknown, use techniques like LC-MS to determine its mass and NMR for structural elucidation.

Dissolution Testing Issues

Q: My dissolution results for different batches of Methyclothiazide tablets are highly variable. What are the potential reasons?

A: Dissolution variability can stem from both the formulation and the testing methodology.

Table 2: Troubleshooting Dissolution Variability for Methyclothiazide Tablets

Potential CauseRecommended Action
Formulation-Related
API Particle SizeAnalyze the particle size distribution of the Methyclothiazide API in the different batches.
Excipient VariabilityVerify the source and specifications of the excipients used in each batch.
PolymorphismPerform XRPD or DSC to check for different polymorphic forms of Methyclothiazide.
Tablet Hardness/ThicknessMeasure the hardness and thickness of the tablets from each batch.
Method-Related
Dissolution MediumEnsure the dissolution medium is prepared correctly and de-aerated. The USP monograph for Methyclothiazide tablets specifies using 0.1 N hydrochloric acid.
Apparatus SuitabilityVerify the dissolution apparatus (e.g., USP Apparatus 2 - paddles) is properly calibrated and centered.
Sink ConditionsEnsure sink conditions are maintained throughout the test. Methyclothiazide's low aqueous solubility may require the use of surfactants in the dissolution medium for higher dose tablets.
Sampling and FiltrationEnsure consistent sampling technique and that the filter used does not adsorb the drug.

Experimental Protocols

Protocol 1: HPLC Purity Assay for Methyclothiazide

This protocol is a general guideline and should be validated for your specific application.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid

    • Methyclothiazide Reference Standard

  • Mobile Phase:

    • Prepare a suitable mixture of acetonitrile and a phosphate (B84403) buffer (e.g., pH 3.0). A common starting point is a gradient elution.

  • Standard Preparation:

    • Accurately weigh about 25 mg of Methyclothiazide Reference Standard into a 50 mL volumetric flask.

    • Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Preparation:

    • Weigh and finely powder not fewer than 20 Methyclothiazide tablets.

    • Transfer a portion of the powder, equivalent to about 25 mg of Methyclothiazide, to a 50 mL volumetric flask.

    • Add about 30 mL of the 50:50 acetonitrile/water mixture and sonicate for 15 minutes.

    • Dilute to volume with the same solvent, mix, and filter.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 20 µL

    • Column temperature: 30 °C

    • Detection wavelength: 267 nm[6]

  • Procedure:

    • Inject the standard and sample solutions into the chromatograph.

    • Calculate the percentage of Methyclothiazide and any impurities in the sample.

Protocol 2: Dissolution Test for Methyclothiazide Tablets

This protocol is based on the USP monograph for Methyclothiazide Tablets.

  • Apparatus: USP Apparatus 2 (Paddles)

  • Dissolution Medium: 900 mL of 0.1 N hydrochloric acid

  • Apparatus Speed: 50 rpm

  • Temperature: 37 ± 0.5 °C

  • Procedure:

    • Place one tablet in each dissolution vessel.

    • Withdraw a sample at a specified time point (e.g., 45 minutes).

    • Filter the sample through a suitable filter.

    • Determine the amount of Methyclothiazide dissolved using UV-Vis spectrophotometry at a wavelength of maximum absorbance at about 267 nm.

  • Acceptance Criteria: As per the relevant pharmacopeia (e.g., not less than 75% of the labeled amount is dissolved in 45 minutes).

Signaling Pathways and Workflows

cluster_0 Batch Variability Investigation Workflow A Observe Batch-to-Batch Variability B Review Historical Data & Manufacturing Records A->B C Perform Comparative Analytical Testing B->C D Identify Root Cause(s) C->D E Implement Corrective and Preventive Actions (CAPA) D->E F Monitor Future Batches E->F

References

Technical Support Center: Optimizing Methyclothiazide Liquisolid Compact Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of liquisolid compact formulations to enhance the dissolution of Methyclothiazide.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of formulating Methyclothiazide as a liquisolid compact?

The primary goal is to enhance the dissolution rate and potentially the bioavailability of Methyclothiazide, a drug known for its poor water solubility.[1][2] By dissolving the drug in a non-volatile liquid vehicle and adsorbing it onto a powder carrier, the drug's surface area available for dissolution is significantly increased, and its wetting properties are improved.[1][2]

Q2: Which excipients are crucial for a Methyclothiazide liquisolid compact formulation?

The key excipients include:

  • Non-volatile liquid vehicle: To dissolve or suspend the Methyclothiazide. Polyethylene glycol 400 (PEG 400) has been successfully used for this purpose.[1]

  • Carrier material: A porous material that absorbs the liquid medication, such as microcrystalline cellulose (B213188) (e.g., Avicel PH 102).

  • Coating material: A fine, high-adsorptive powder that covers the wet carrier particles to ensure the final blend is free-flowing. Colloidal silicon dioxide (e.g., Aerosil 200) is a common choice.

Q3: How does the carrier-to-coating ratio impact the formulation?

The ratio of carrier to coating material is a critical factor influencing the dissolution rate of Methyclothiazide from liquisolid compacts.[1] An optimal ratio is necessary to achieve maximum drug dissolution. This ratio affects the flowability and compressibility of the powder blend.

Q4: What is the "liquid load factor" and why is it important?

The liquid load factor (Lf) is the ratio of the weight of the liquid medication (drug + non-volatile solvent) to the weight of the carrier powder. It is a crucial parameter in liquisolid formulations as it determines the powder's flow and compression characteristics. Exceeding the optimal liquid load factor can lead to poor flowability and difficulty in compression.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor powder flowability - High liquid load factor.- Inappropriate carrier-to-coating material ratio.- Insufficient amount of coating material.- Recalculate and adjust the liquid load factor.- Optimize the carrier-to-coating ratio; a common starting point is a ratio of 20.[3]- Increase the proportion of the coating material (e.g., Aerosil 200).
Tablets are too soft or friable - Low compression force.- Poor compressibility of the powder blend due to excess liquid.- Increase the compression force during tableting.- Re-evaluate the liquid load factor and carrier/coating ratio to improve powder compressibility.
Inconsistent drug content uniformity - Inhomogeneous mixing of the drug in the non-volatile solvent.- Poor mixing of the liquid medication with the carrier and coating materials.- Ensure the drug is fully dissolved or uniformly suspended in the non-volatile solvent before mixing with powders.- Employ a systematic mixing process, such as geometric dilution, to ensure uniform distribution of the liquid medication onto the powder excipients.
Slow or incomplete drug dissolution - Sub-optimal formulation (e.g., incorrect excipient ratios).- Drug precipitation out of the liquid vehicle.- Inappropriate dissolution testing conditions.- Systematically vary the carrier-to-coating ratio to find the optimal formulation for maximum dissolution.[1]- Ensure the drug remains in solution within the non-volatile solvent throughout the formulation process.- For dissolution testing, consider using a medium other than the official 0.1 N HCl if it proves to be indiscriminative. A purified water medium containing a surfactant like 0.5% v/v Tween-80 has been shown to be effective for similar thiazide diuretics.
Liquid squeezing out during compression - The liquid load factor exceeds the retention capacity of the powder excipients.- Reduce the liquid load factor.- Increase the amount of carrier and/or coating material to absorb the excess liquid.

Experimental Protocols

Preparation of Methyclothiazide Liquisolid Compacts

This protocol is a general guideline based on established methods for preparing liquisolid compacts.

  • Preparation of the Liquid Medication:

    • Accurately weigh the required amount of Methyclothiazide.

    • Dissolve it in a suitable non-volatile liquid vehicle, such as Polyethylene Glycol 400 (PEG 400), to a specific concentration (e.g., 5% w/w).[1] Gentle heating or sonication may be used to facilitate dissolution.

  • Blending:

    • In a mortar, place the calculated amount of carrier material (e.g., Avicel PH 102).

    • Slowly add the liquid medication to the carrier material while continuously triturating to ensure uniform distribution.

    • Once the liquid is thoroughly incorporated into the carrier, add the coating material (e.g., Aerosil 200) and continue to blend until a dry-looking, free-flowing powder is obtained.

  • Tableting:

    • The resulting liquisolid powder can be directly compressed into tablets using a tablet press.

    • The compression force should be adjusted to achieve tablets of desired hardness and thickness.

In-Vitro Dissolution Testing
  • Apparatus: USP Dissolution Apparatus I (Basket) or II (Paddle).

  • Dissolution Medium: 900 mL of a discriminating medium. If the official medium does not differentiate between formulations, consider purified water with 0.5% (v/v) Tween-80.

  • Temperature: 37 ± 0.5 °C.

  • Agitation Speed: 75 rpm.

  • Sampling: Withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes) and replace with an equal volume of fresh dissolution medium.

  • Analysis: Filter the samples and analyze the concentration of Methyclothiazide using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

Quantitative Data Summary

The following tables provide a hypothetical representation of formulation variables and their potential impact on dissolution, based on the principles of liquisolid compact formulation.

Table 1: Formulation Composition of Methyclothiazide Liquisolid Compacts

Formulation CodeMethyclothiazide (mg)PEG 400 (mg)Avicel PH 102 (Carrier) (mg)Aerosil 200 (Coating) (mg)Carrier/Coating Ratio (R)Liquid Load Factor (Lf)
M-LS-159540020200.25
M-LS-259535017.5200.28
M-LS-359530015200.33
M-LS-459540040100.25
M-LS-559540010400.25

Table 2: Dissolution Profile of Methyclothiazide from Different Liquisolid Compact Formulations

Time (min)% Drug Dissolved (M-LS-1)% Drug Dissolved (M-LS-2)% Drug Dissolved (M-LS-3)% Drug Dissolved (M-LS-4)% Drug Dissolved (M-LS-5)% Drug Dissolved (Commercial Tablet)
10455560405015
20657580607030
30808892758545
45909598859360
60969999929870

Note: The data in Tables 1 and 2 are illustrative and intended to demonstrate the influence of formulation variables. Actual results will vary based on specific experimental conditions.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_eval Evaluation A Weigh Methyclothiazide & PEG 400 B Dissolve Drug in PEG 400 (Liquid Medication) A->B C Blend Liquid Medication with Carrier (Avicel PH 102) B->C D Add Coating Material (Aerosil 200) & Blend to form Powder C->D E Pre-compression Evaluation (e.g., Flowability) D->E Liquisolid Powder F Direct Compression (Tableting) E->F G Post-compression Evaluation (e.g., Hardness, Friability) F->G H In-Vitro Dissolution Testing G->H I Optimized Formulation H->I Analyze Results

Caption: Experimental workflow for Methyclothiazide liquisolid compacts.

logical_relationship cluster_inputs Input Variables cluster_outputs System Properties & Outcomes X1 Liquid Load Factor (Lf) Y1 Powder Flowability X1->Y1 Y2 Compressibility X1->Y2 Z Dissolution Rate X1->Z X2 Carrier/Coating Ratio (R) X2->Y1 X2->Z X3 Choice of Excipients X3->Y1 X3->Y2 X3->Z Y1->Y2 Y3 Tablet Hardness & Friability Y2->Y3 Y3->Z

Caption: Key variables affecting liquisolid compact properties.

References

Validation & Comparative

Validating the Specificity of Methyclothiazide for the NCC Transporter: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the specificity of Methyclothiazide for the Na-Cl Cotransporter (NCC), a critical protein in the regulation of salt reabsorption in the kidneys.[1] Understanding the selective inhibition of this transporter is paramount for assessing the therapeutic efficacy and potential off-target effects of thiazide diuretics like Methyclothiazide. This document synthesizes available experimental data, details relevant methodologies, and provides visual representations of key pathways and workflows to support further research and drug development.

Mechanism of Action: Selective Inhibition of the NCC Transporter

Thiazide and thiazide-like diuretics exert their therapeutic effects by directly inhibiting the NCC, which is located on the apical membrane of cells in the distal convoluted tubule (DCT) of the kidney.[2][3] This transporter is responsible for reabsorbing approximately 5-10% of the filtered sodium load from the tubular fluid back into the bloodstream.[2] By blocking the NCC, Methyclothiazide inhibits the reabsorption of sodium and chloride ions, leading to increased excretion of salt and water (diuresis). This reduction in extracellular fluid volume and subsequent decrease in peripheral vascular resistance contributes to its antihypertensive effect.[1][3]

Structural and functional studies have elucidated that thiazide diuretics bind to a specific site on the NCC, which overlaps with the chloride ion binding pocket.[2] This binding locks the transporter in a conformation that prevents the translocation of sodium and chloride ions across the cell membrane.[2]

Comparative Efficacy and Specificity

Polythiazide > Metolazone > Bendroflumethiazide > Trichlormethiazide > Chlorthalidone [4]

This ranking provides a qualitative understanding of Methyclothiazide's potential potency relative to other commonly used thiazide diuretics.

A key therapeutic advantage of thiazide diuretics is their high specificity for the NCC over other renal ion transporters, such as the Na-K-2Cl cotransporters (NKCC1 and NKCC2), which are the primary targets of loop diuretics (e.g., bumetanide).[2][5] Experimental data consistently demonstrates that thiazide and thiazide-like diuretics inhibit ion influx mediated by NCC, but not by NKCC1 or NKCC2.[2][5]

Compound Drug Class Primary Target Reported IC50 (µM) on Primary Target Specificity Profile
Polythiazide Thiazide DiureticNCC~0.5[2]Highly specific for NCC. Does not significantly inhibit NKCC1 or NKCC2 at therapeutic concentrations.[2]
Hydrochlorothiazide Thiazide DiureticNCCPotent inhibitor, though specific IC50 varies across studies.Highly specific for NCC.[5]
Bumetanide Loop DiureticNKCC1/NKCC20.05 - 0.60[2]Primarily targets NKCC1 and NKCC2. Does not inhibit NCC.[2][5]

Note: IC50 values are derived from various studies and experimental conditions may differ.

Experimental Protocols for Validating Specificity

The following protocol describes a standard in vitro method for determining the inhibitory activity and specificity of a compound like Methyclothiazide on the NCC transporter.

In Vitro Cell-Based Ion Flux Assay

This assay directly measures the function of the target transporter in a controlled cellular environment and is considered a gold standard for determining the IC50 of an inhibitor.[2]

1. Cell Line Preparation:

  • Utilize a stable cell line, such as Human Embryonic Kidney (HEK293) cells, engineered to express the human Na-Cl cotransporter (hNCC).

  • For comparative specificity analysis, use corresponding cell lines expressing other transporters of interest, for instance, hNKCC1 or hNKCC2.

  • Culture the cells in appropriate media in 96-well plates until they reach optimal confluency for the assay.[2]

2. Assay Procedure:

  • Wash the cells with a pre-incubation buffer to remove all traces of culture medium.

  • Pre-incubate the cells for a defined period (e.g., 10-15 minutes) in a buffer containing varying concentrations of the test compound (Methyclothiazide).[2]

  • Initiate ion uptake by adding an uptake buffer containing a radioactive tracer ion, such as 22Na+.[6] Non-radioactive methods using fluorescent indicators like CoroNa Green can also be employed to measure sodium influx.

  • For assessing inhibition of other transporters like NKCC, 86Rb+ (as a potassium surrogate) is commonly used.[2]

  • Allow the ion uptake to proceed for a short, defined period (e.g., 1-5 minutes) during which the transport rate is linear.[2]

  • Terminate the uptake by rapidly washing the cells with an ice-cold stop buffer.[2]

  • Lyse the cells to release the intracellular tracer.[2]

3. Data Analysis:

  • Quantify the amount of tracer taken up by the cells using a suitable detection method (e.g., scintillation counting for radioisotopes or fluorescence measurement).

  • Calculate the percentage of inhibition of transporter activity for each concentration of the test compound compared to a vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[2]

Visualizing the Molecular Interaction and Experimental Process

To further elucidate the mechanism of action and the experimental approach to validating specificity, the following diagrams are provided.

Signaling Pathway of Methyclothiazide Action on NCC cluster_DCT Distal Convoluted Tubule Cell Methyclothiazide Methyclothiazide NCC NCC Transporter Methyclothiazide->NCC Inhibits Na_Cl_reabsorption Na+ & Cl- Reabsorption NCC->Na_Cl_reabsorption Mediates Diuresis Increased Na+, Cl-, and Water Excretion (Diuresis)

Caption: Signaling pathway of Methyclothiazide's inhibitory action on the NCC transporter.

Experimental Workflow for NCC Inhibition Assay start Start: Culture HEK293 cells expressing hNCC pre_incubate Pre-incubate cells with varying concentrations of Methyclothiazide start->pre_incubate add_tracer Add uptake buffer with 22Na+ pre_incubate->add_tracer incubate Incubate for a fixed time (e.g., 5 minutes) add_tracer->incubate terminate Terminate uptake and wash with ice-cold stop buffer incubate->terminate lyse Lyse cells to release intracellular 22Na+ terminate->lyse quantify Quantify radioactivity lyse->quantify calculate Calculate % Inhibition and Determine IC50 Value quantify->calculate end End calculate->end

Caption: Experimental workflow for an in vitro ion flux assay to determine NCC inhibition.

Conclusion

References

A Comparative Analysis of Methyclothiazide and Other Thiazide Diuretics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparative analysis of Methyclothiazide with other commonly used thiazide and thiazide-like diuretics, namely Hydrochlorothiazide (HCTZ), Chlorthalidone (B1668885), and Indapamide. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of mechanisms and workflows.

While extensive comparative data exists for Hydrochlorothiazide and Chlorthalidone, it is important to note that direct, recent head-to-head clinical trial data comparing Methyclothiazide with other thiazides is limited. This analysis, therefore, synthesizes the available information on Methyclothiazide and contrasts it with the more robust datasets of other agents in its class.

Pharmacodynamic and Pharmacokinetic Properties

Thiazide diuretics exert their antihypertensive and diuretic effects by inhibiting the Na+/Cl- cotransporter in the distal convoluted tubule of the nephron, leading to increased excretion of sodium, chloride, and water.[1] While the primary mechanism is consistent across the class, significant differences in their pharmacokinetic profiles influence their clinical application and efficacy.

Table 1: Comparative Pharmacokinetic and Pharmacodynamic Parameters of Thiazide Diuretics

ParameterMethyclothiazideHydrochlorothiazide (HCTZ)ChlorthalidoneIndapamide
Drug Class Thiazide-typeThiazide-typeThiazide-likeThiazide-like
Potency High (Approx. 10x HCTZ)ReferenceHigh (Approx. 1.5-2x HCTZ)[2][3][4]High
Onset of Action ~2 hours[5][6]~2 hours[7]2-3 hours[7]1-2 hours
Time to Peak ~6 hours[6]4 hours2-6 hours2 hours
Duration of Action ≥ 24 hours[6]6-12 hours[7]48-72 hours[7][8]24-36 hours
Half-life (t½) 12-24 hours[5]6-15 hours[9]40-60 hours[9]~14-18 hours
Typical Daily Dose 2.5 - 5 mg[6]12.5 - 50 mg[1]12.5 - 25 mg[1]1.25 - 2.5 mg[1]

Comparative Efficacy in Hypertension Management

Table 2: Comparative Efficacy in Blood Pressure Reduction (Data from select studies)

Diuretic ComparisonSystolic BP ReductionDiastolic BP ReductionKey Findings & Citations
Chlorthalidone vs. HCTZ Greater reduction with Chlorthalidone (WMD: -3.26 mmHg)Greater reduction with Chlorthalidone (WMD: -2.41 mmHg)Meta-analysis showed a slight but statistically significant superiority for Chlorthalidone in BP control.[9]
Chlorthalidone vs. HCTZ SBP reduction: 28.7±12.2 mmHgDBP reduction: 14.4±7.5 mmHgIn a randomized trial, Chlorthalidone was more effective for office BP control than HCTZ.[11]
HCTZ vs. Chlorthalidone SBP reduction: 22.8±13.7 mmHgDBP reduction: 9.1±6.6 mmHgIn the same trial, HCTZ showed less of a reduction in DBP.[11]
Thiazide-like vs. Thiazide-type --Thiazide-like diuretics resulted in a 12% additional risk reduction for cardiovascular events compared to thiazide-type diuretics after correcting for BP reduction differences.[10]

Adverse Effect Profile

The primary adverse effects of thiazide diuretics are related to electrolyte and metabolic disturbances. The incidence and severity of these effects can vary between agents.

Table 3: Comparative Adverse Effect Profile

Adverse EffectMethyclothiazideHydrochlorothiazide (HCTZ)ChlorthalidoneIndapamide
Hypokalemia (Low Potassium) Potential risk[6]CommonHigher risk than HCTZ[7][8]Lower incidence
Hyponatremia (Low Sodium) Potential riskCommonPotential riskLess frequent
Hyperuricemia (High Uric Acid) Potential riskCommon[1]Potential riskLess frequent
Hyperglycemia (High Blood Sugar) Potential riskPotential riskPotential riskNeutral effect
Hypercalcemia (High Calcium) Potential riskPotential riskPotential riskPotential risk

Signaling Pathways and Experimental Workflows

Mechanism of Action of Thiazide Diuretics

Thiazide diuretics act on the distal convoluted tubule of the nephron to inhibit the sodium-chloride (Na+/Cl-) symporter (NCC). This inhibition prevents the reabsorption of sodium and chloride from the tubular fluid back into the blood, leading to increased excretion of these ions and, consequently, water. The reduction in extracellular fluid volume contributes to the initial drop in blood pressure. Chronic use leads to a reduction in peripheral vascular resistance, although the exact mechanism for this long-term effect is still under investigation.

Caption: Mechanism of action of thiazide diuretics on the Na+/Cl- symporter.

Experimental Workflow for Comparative Efficacy Trial

A randomized, double-blind, crossover clinical trial is a robust design for comparing the antihypertensive effects of different diuretics. This design minimizes inter-patient variability as each participant serves as their own control.

Crossover_Trial_Workflow cluster_workflow Randomized Crossover Clinical Trial Workflow Screening Patient Screening (Hypertension Diagnosis) Washout1 Washout Period 1 (Placebo) Screening->Washout1 Randomization Randomization Washout1->Randomization GroupA_T1 Group A: Treatment 1 (e.g., Methyclothiazide) Randomization->GroupA_T1 GroupB_T2 Group B: Treatment 2 (e.g., HCTZ) Randomization->GroupB_T2 Washout2 Washout Period 2 (Placebo) GroupA_T1->Washout2 GroupB_T2->Washout2 GroupA_T2 Group A: Treatment 2 (e.g., HCTZ) Washout2->GroupA_T2 GroupB_T1 Group B: Treatment 1 (e.g., Methyclothiazide) Washout2->GroupB_T1 Analysis Data Analysis (Compare BP Reduction) GroupA_T2->Analysis GroupB_T1->Analysis

Caption: Workflow for a crossover clinical trial comparing two diuretics.

Experimental Protocols

Protocol: Randomized, Double-Blind, Crossover Clinical Trial for Antihypertensive Efficacy
  • Objective: To compare the efficacy of Methyclothiazide versus a comparator diuretic (e.g., Hydrochlorothiazide) in reducing blood pressure in patients with essential hypertension.

  • Study Design: A randomized, double-blind, two-period, two-treatment crossover study.[12][13]

  • Participants: Adult patients (18-65 years) with a diagnosis of essential hypertension (e.g., seated systolic BP 140-179 mmHg and/or diastolic BP 90-109 mmHg). Exclusion criteria would include secondary hypertension, severe renal impairment, and known hypersensitivity to thiazides.[14]

  • Procedure:

    • Screening and Washout: Eligible patients undergo a 2-4 week washout period where all previous antihypertensive medications are discontinued (B1498344) and replaced with a placebo.

    • Randomization: Patients are randomized in a 1:1 ratio to one of two treatment sequences:

      • Sequence A: Methyclothiazide for 8 weeks, followed by a 4-week washout, then Hydrochlorothiazide for 8 weeks.

      • Sequence B: Hydrochlorothiazide for 8 weeks, followed by a 4-week washout, then Methyclothiazide for 8 weeks.

    • Treatment: Patients receive the assigned study medication (e.g., Methyclothiazide 5 mg or Hydrochlorothiazide 25 mg) once daily. Blinding is maintained for patients, investigators, and study staff.

    • Assessments: Blood pressure is measured at baseline and at the end of each treatment period using 24-hour ambulatory blood pressure monitoring (ABPM) and standardized office blood pressure measurements.

  • Primary Outcome: The difference in the change from baseline in mean 24-hour systolic blood pressure between the two treatment periods.

  • Secondary Outcomes: Changes in diastolic blood pressure, office blood pressure, and the incidence of adverse events.

Protocol: Assessment of Diuretic-Induced Electrolyte Changes
  • Objective: To evaluate and compare the effects of Methyclothiazide and a comparator diuretic on serum electrolyte concentrations.

  • Study Design: A prospective, observational, or interventional study conducted as part of a clinical trial.

  • Participants: Patients receiving monotherapy with a thiazide diuretic for hypertension.

  • Procedure:

    • Baseline Measurement: Collect blood samples prior to the initiation of diuretic therapy to establish baseline levels of serum sodium, potassium, chloride, magnesium, calcium, and uric acid.[15]

    • Follow-up Measurements: Collect blood samples at predefined intervals during treatment (e.g., 2 weeks, 4 weeks, and 8 weeks after initiation).[16]

    • Laboratory Analysis: Analyze serum samples using standardized and validated laboratory methods for electrolyte concentrations.

  • Data Analysis: Compare the mean changes in electrolyte levels from baseline between the different diuretic treatment groups. Statistical methods such as t-tests or ANOVA can be used to determine the significance of any observed differences. Document the incidence of clinically significant electrolyte abnormalities (e.g., hypokalemia defined as serum potassium <3.5 mEq/L).[17]

References

Cross-Validation of Methyclothiazide's Effects in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyclothiazide, a thiazide diuretic, primarily functions by inhibiting the sodium-chloride cotransporter (NCC), leading to increased excretion of sodium and water. This guide provides a comparative analysis of Methyclothiazide's effects across various cell lines, offering insights into its broader cellular impacts beyond its well-established diuretic function. The following sections present available quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to support further research and drug development.

Data Presentation: Effects of Methyclothiazide on Cell Viability

Quantitative data on the half-maximal inhibitory concentration (IC50) of Methyclothiazide across different cell lines is not extensively available in the public domain. To provide a comparative context, this guide includes IC50 values for the closely related thiazide diuretic, hydrochlorothiazide (B1673439) (HCTZ), in select cell lines. Researchers are encouraged to perform dose-response studies to determine the specific IC50 of Methyclothiazide for their cell line of interest.

Table 1: Comparative IC50 Values of Thiazide Diuretics in Various Cell Lines

Cell LineDrugIC50 (µM)AssayReference
MG-63 (Human Osteosarcoma)Hydrochlorothiazide>1000Osteocalcin Secretion Inhibition[1]
UMR-106 (Rat Osteosarcoma)Simvastatin2.7MTT Assay[2]
HEK293 (Human Embryonic Kidney)Not Available--
Endothelial CellsNot Available--

Note: The data for Simvastatin in UMR-106 cells is included to provide an example of IC50 determination in this cell line, as direct data for Methyclothiazide was not found.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the determination of cell viability in response to Methyclothiazide treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][4][5]

Materials:

  • Target cell lines (e.g., HEK293, MG-63, UMR-106)

  • Complete cell culture medium

  • Methyclothiazide stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Drug Treatment: Prepare serial dilutions of Methyclothiazide in complete culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of Methyclothiazide. Include a vehicle control (medium with the solvent used to dissolve Methyclothiazide) and a no-treatment control.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution of the formazan.[4] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the control wells. Plot the cell viability against the drug concentration to determine the IC50 value.

Protocol 2: Nitric Oxide Production Assessment using Griess Assay

This protocol describes the measurement of nitric oxide (NO) production by endothelial cells in response to Methyclothiazide, based on the quantification of nitrite (B80452) (a stable metabolite of NO) using the Griess reagent.[6][7][8][9]

Materials:

  • Endothelial cells

  • Cell culture medium

  • Methyclothiazide stock solution

  • Griess Reagent System (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard solutions

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Culture endothelial cells in 96-well plates until they reach confluence. Treat the cells with various concentrations of Methyclothiazide for the desired time period. Include appropriate controls.

  • Sample Collection: After treatment, collect the cell culture supernatant from each well.

  • Griess Reaction:

    • Add 50 µL of the supernatant to a new 96-well plate.

    • Add 50 µL of sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution to each well and incubate for another 5-10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm within 30 minutes using a microplate reader.

  • Data Analysis: Generate a standard curve using the sodium nitrite standards. Use the standard curve to determine the nitrite concentration in the experimental samples.

Signaling Pathways and Experimental Workflows

WNK-SPAK/OSR1 Signaling Pathway in Renal Cells

Thiazide diuretics, including Methyclothiazide, primarily target the Na-Cl cotransporter (NCC) in the distal convoluted tubule of the kidney. The activity of NCC is regulated by the WNK-SPAK/OSR1 signaling pathway.[10][11][12] WNK (With-No-Lysine) kinases phosphorylate and activate SPAK (STE20/SPS1-related proline-alanine-rich kinase) and OSR1 (Oxidative Stress-Responsive 1), which in turn phosphorylate and activate NCC, promoting sodium reabsorption. Methyclothiazide inhibits this process by blocking NCC.

WNK_SPAK_Pathway cluster_cytoplasm Cytoplasm NCC NCC pNCC p-NCC WNKs WNKs SPAK_OSR1 SPAK/OSR1 WNKs->SPAK_OSR1 Phosphorylates pSPAK_OSR1 p-SPAK/OSR1 pSPAK_OSR1->NCC Phosphorylates pNCC->NCC Methyclothiazide Methyclothiazide Methyclothiazide->NCC Inhibits

Caption: WNK-SPAK/OSR1 pathway regulating NCC and its inhibition by Methyclothiazide.

Methyclothiazide's Effect on Endothelial Nitric Oxide Production

Some evidence suggests that thiazide diuretics may have direct effects on the vasculature, potentially involving nitric oxide (NO) signaling. In endothelial cells, the activation of endothelial nitric oxide synthase (eNOS) leads to the production of NO, which has vasodilatory effects.

Endothelial_NO_Pathway cluster_cell Endothelial Cell eNOS_inactive eNOS (inactive) eNOS_active eNOS (active) eNOS_inactive->eNOS_active NO Nitric Oxide eNOS_active->NO Converts L_Arginine L-Arginine L_Arginine->eNOS_active Vasodilation Vasodilation NO->Vasodilation Methyclothiazide Methyclothiazide Methyclothiazide->eNOS_inactive Potentially Activates

Caption: Postulated effect of Methyclothiazide on endothelial nitric oxide production.

General Experimental Workflow for In Vitro Cytotoxicity Testing

The following diagram illustrates a typical workflow for assessing the cytotoxic effects of a compound like Methyclothiazide on a cell line.

Cytotoxicity_Workflow start Start cell_culture Cell Culture (e.g., HEK293, MG-63) start->cell_culture drug_prep Prepare Methyclothiazide Dilutions cell_culture->drug_prep treatment Treat Cells cell_culture->treatment drug_prep->treatment incubation Incubate (24, 48, 72h) treatment->incubation assay Perform Viability Assay (e.g., MTT) incubation->assay data_acq Data Acquisition (Absorbance Reading) assay->data_acq analysis Data Analysis (Calculate IC50) data_acq->analysis end End analysis->end

Caption: General workflow for determining the in vitro cytotoxicity of Methyclothiazide.

References

Independent Replication of Methyclothiazide's Diuretic and Antihypertensive Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mechanism of Action: Inhibition of the Na+-Cl- Cotransporter

Methyclothiazide exerts its diuretic and antihypertensive effects primarily by inhibiting the sodium-chloride (Na+-Cl-) cotransporter located in the distal convoluted tubule of the nephron.[1][2][3] This inhibition reduces the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[1][3] As a result, there is an increased excretion of sodium and water (natriuresis and diuresis), leading to a reduction in extracellular fluid volume and subsequently, a decrease in blood pressure.[1][3] Some evidence also suggests a potential direct vasodilatory effect of thiazide diuretics, which may contribute to their antihypertensive action.

Comparative Performance Data

To provide a basis for comparison, the following table summarizes the antihypertensive efficacy of Methyclothiazide and its common alternatives from various clinical studies. It is important to note that direct head-to-head trials involving Methyclothiazide are limited, and the data presented here are compiled from different studies.

DiureticDaily DoseMean Systolic Blood Pressure Reduction (mmHg)Mean Diastolic Blood Pressure Reduction (mmHg)Study Population
Methyclothiazide 5 mgNot explicitly stated as a mean reduction; however, 77.3% of patients achieved a diastolic blood pressure of ≤90 mmHg.[4]See Systolic ReductionPatients with essential hypertension[4]
Hydrochlorothiazide (B1673439) 12.5 mg6.03.0Patients with primary hypertension
25 mg8.03.0Patients with primary hypertension
50 mg11.05.0Patients with primary hypertension
Chlorthalidone 12.5 - 75 mg12.04.0Patients with primary hypertension

Experimental Protocols

Detailed experimental protocols are crucial for the replication of scientific findings. Below are generalized methodologies for key experiments cited in the evaluation of thiazide diuretics.

Protocol for Assessing Antihypertensive Efficacy in a Clinical Trial

This protocol outlines a typical design for a clinical trial evaluating the blood pressure-lowering effects of a thiazide diuretic.

1. Study Design: A randomized, double-blind, placebo-controlled trial.[5]

2. Participant Selection:

  • Inclusion Criteria: Adult patients (e.g., 18-70 years old) with a diagnosis of essential hypertension (e.g., sitting diastolic blood pressure of 95-110 mmHg).
  • Exclusion Criteria: Secondary hypertension, significant renal or hepatic disease, history of hypersensitivity to thiazides, pregnancy, or lactation.

3. Treatment Protocol:

  • Washout Period: A 2 to 4-week period where all previous antihypertensive medications are discontinued.
  • Placebo Run-in: A 2-week single-blind placebo period to establish baseline blood pressure and ensure compliance.[4]
  • Randomization: Participants are randomly assigned to receive either the investigational diuretic (e.g., Methyclothiazide 5 mg daily) or a matching placebo.
  • Treatment Duration: Typically 8 to 12 weeks.[6]

4. Blood Pressure Measurement:

  • Blood pressure is measured at baseline and at regular intervals (e.g., weeks 2, 4, 6, 8, 12) during the treatment period.
  • Measurements are taken in the sitting position after a 5-minute rest period, using a standardized and calibrated sphygmomanometer. The average of three readings is recorded.

5. Outcome Measures:

  • Primary Endpoint: The change in mean sitting diastolic and systolic blood pressure from baseline to the end of the treatment period, compared between the active treatment and placebo groups.
  • Secondary Endpoints: The percentage of patients achieving a target blood pressure (e.g., diastolic BP <90 mmHg), and the incidence of adverse events.

6. Statistical Analysis:

  • An intention-to-treat analysis is typically performed.
  • Student's t-test or ANCOVA is used to compare the mean changes in blood pressure between the treatment groups.
  • Chi-square or Fisher's exact test is used to compare the proportion of responders and the incidence of adverse events.

Protocol for Measuring 24-Hour Urinary Sodium Excretion

This protocol describes the methodology for assessing the natriuretic effect of a diuretic.

1. Study Design: A crossover study in healthy volunteers or patients with hypertension.

2. Participant Preparation:

  • Participants are placed on a fixed sodium and potassium diet for several days prior to and during the study to ensure a steady state of electrolyte balance.
  • Any medications that could interfere with renal function or electrolyte excretion are discontinued.[7]

3. Study Procedure:

  • A baseline 24-hour urine collection is performed to measure sodium, potassium, and creatinine (B1669602) excretion before drug administration.
  • On the study day, a single oral dose of the diuretic (e.g., Methyclothiazide 5 mg) is administered.
  • All urine is collected for the subsequent 24 hours.
  • The total volume of urine is measured, and an aliquot is taken for analysis.

4. Laboratory Analysis:

  • Urine samples are analyzed for sodium, potassium, and creatinine concentrations using standard laboratory methods (e.g., ion-selective electrodes for electrolytes, and a colorimetric assay for creatinine).

5. Data Analysis:

  • The total 24-hour excretion of sodium and potassium is calculated (concentration × total urine volume).
  • The change in 24-hour sodium excretion from baseline is determined.

Visualizations

Signaling Pathway of Thiazide Diuretics

Thiazide_Mechanism cluster_tubule Distal Convoluted Tubule Cell cluster_lumen Tubular Lumen cluster_interstitium Blood (Interstitial Fluid) NCC Na+-Cl- Cotransporter Na_ion_cell Na+ NCC->Na_ion_cell Reabsorption Cl_ion_cell Cl- NCC->Cl_ion_cell NaK_ATPase Na+/K+ ATPase Na_ion_blood Na+ NaK_ATPase->Na_ion_blood K_ion_cell K+ NaK_ATPase->K_ion_cell Kir ROMK K+ Channel Na_ion Na+ Na_ion->NCC Cl_ion Cl- Cl_ion->NCC K_ion_blood K+ K_ion_blood->NaK_ATPase Cl_ion_blood Cl- Na_ion_cell->NaK_ATPase Cl_ion_cell->Cl_ion_blood ClC-Kb Channel Methyclothiazide Methyclothiazide Methyclothiazide->NCC Inhibits caption Mechanism of action of Methyclothiazide.

Caption: Mechanism of action of Methyclothiazide.

Experimental Workflow for a Hypertension Clinical Trial

Antihypertensive_Trial_Workflow start Patient Recruitment (Essential Hypertension) washout Washout Period (Discontinue prior meds) start->washout placebo_runin Placebo Run-in Period (Establish Baseline BP) washout->placebo_runin randomization Randomization placebo_runin->randomization treatment_group Treatment Group (Methyclothiazide) randomization->treatment_group Arm 1 placebo_group Placebo Group randomization->placebo_group Arm 2 follow_up Follow-up Visits (BP & Adverse Event Monitoring) treatment_group->follow_up placebo_group->follow_up end_of_study End of Study (Final BP Measurement) follow_up->end_of_study data_analysis Data Analysis (Compare BP changes) end_of_study->data_analysis caption Workflow of a typical antihypertensive clinical trial.

Caption: Workflow of a typical antihypertensive clinical trial.

References

A Comparative Analysis of Methyclothiazide's In Vitro and In Vivo Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo effects of Methyclothiazide, a thiazide diuretic. By examining its actions from the molecular level to the whole organism, this document aims to furnish researchers, scientists, and drug development professionals with a detailed understanding of its pharmacological profile. The following sections present quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.

Quantitative Data Summary

Table 1: In Vitro Effects of Methyclothiazide

TargetActionQuantitative DataNotes
Sodium-Chloride Cotransporter (NCC/SLC12A3)InhibitionSpecific IC50 values for Methyclothiazide are not consistently reported. The inhibitory potency of thiazide diuretics on the NCC is known to be influenced by extracellular sodium and chloride concentrations[1].The primary mechanism of diuretic action.
Vascular Smooth MuscleRelaxationData on direct quantitative effects are limited. Studies show an endothelium-dependent relaxation effect.Contributes to the antihypertensive effect.

Table 2: In Vivo Effects of Methyclothiazide

EffectAnimal Model/SubjectDosageObserved EffectCitation
AntihypertensiveHumans (Essential Hypertension)5-10 mg/dayReduction in diastolic blood pressure to ≤90 mm Hg in responders.[2][2]
AntihypertensiveYoung Men (Normotensive and Hypertensive)5-10 mg/dayNo significant reduction in blood pressure, despite a ~10% reduction in plasma volume.[3][3]
DiureticHumans (Edema)2.5-10 mg/dayManagement of edema associated with congestive heart failure, hepatic cirrhosis, and corticosteroid/estrogen therapy.[4][4]
DiureticGeneral Preclinical (Rat Model)Not specified for MethyclothiazideThiazide diuretics, as a class, increase urine and electrolyte excretion in a dose-dependent manner.[5]

Signaling Pathway of Methyclothiazide

The primary mechanism of action of Methyclothiazide is the inhibition of the sodium-chloride (Na+/Cl-) symporter (NCC), encoded by the SLC12A3 gene, in the distal convoluted tubule of the nephron. This inhibition leads to a cascade of effects resulting in diuresis and a reduction in blood pressure.

Methyclothiazide_Pathway METH Methyclothiazide NCC Na+/Cl- Cotransporter (NCC) in Distal Convoluted Tubule METH->NCC Inhibits REABSORPTION Decreased Na+ and Cl- Reabsorption NCC->REABSORPTION Leads to EXCRETION Increased Urinary Excretion of Na+, Cl-, and Water (Diuresis) REABSORPTION->EXCRETION VOLUME Decreased Plasma Volume EXCRETION->VOLUME BP Decreased Blood Pressure VOLUME->BP

Mechanism of action of Methyclothiazide.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings.

In Vitro: Thiazide Binding Assay (General Protocol)

This protocol outlines a general method for assessing the binding of thiazide diuretics to their target, the Na+/Cl- cotransporter, often using a competitive binding assay with a radiolabeled ligand.

Objective: To determine the binding affinity (e.g., Ki or IC50) of Methyclothiazide for the Na+/Cl- cotransporter.

Materials:

  • Cell line expressing the Na+/Cl- cotransporter (e.g., HEK293 cells transfected with SLC12A3).

  • Membrane preparation from the expressing cells.

  • Radiolabeled thiazide diuretic (e.g., [3H]metolazone).

  • Unlabeled Methyclothiazide.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Culture and harvest cells expressing the Na+/Cl- cotransporter. Homogenize the cells and isolate the membrane fraction by centrifugation.

  • Binding Reaction: In a microtiter plate, combine the membrane preparation with a fixed concentration of the radiolabeled thiazide and varying concentrations of unlabeled Methyclothiazide.

  • Incubation: Incubate the mixture at a specific temperature (e.g., room temperature) for a set period to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of Methyclothiazide. Calculate the IC50 value, which is the concentration of Methyclothiazide that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.

In_Vitro_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis P1 Cell Culture with NCC Expression P2 Membrane Isolation P1->P2 A1 Incubate Membranes with Radioligand & Methyclothiazide P2->A1 A2 Separate Bound/ Unbound via Filtration A1->A2 A3 Quantify Radioactivity A2->A3 D1 Calculate Specific Binding A3->D1 D2 Determine IC50/Ki D1->D2

Workflow for an in vitro thiazide binding assay.
In Vivo: Evaluation of Diuretic Activity in Rats (Lipschitz Test)

This protocol is a standard method for assessing the diuretic, saluretic, and natriuretic activity of a compound in a preclinical model.[6]

Objective: To determine the dose-dependent diuretic effect of Methyclothiazide in rats.

Materials:

  • Male Wistar rats (150-200g).

  • Methyclothiazide at various doses.

  • Vehicle (e.g., 0.5% carboxymethylcellulose).

  • Standard diuretic (e.g., Furosemide).

  • Metabolic cages.

  • Normal saline (0.9% NaCl).

  • Equipment for electrolyte analysis (flame photometer or ion-selective electrodes).

Procedure:

  • Acclimatization: House the rats in metabolic cages for several days before the experiment to adapt them to the environment.

  • Fasting: Withhold food but not water for 18 hours prior to the experiment.

  • Grouping: Randomly assign rats to different groups (n=6 per group): Control (vehicle), Standard (Furosemide), and Test groups (different doses of Methyclothiazide).

  • Hydration: Administer a saline load (e.g., 25 mL/kg, p.o.) to all animals to ensure a uniform state of hydration and a baseline urine flow.

  • Drug Administration: Immediately after the saline load, administer the vehicle, standard drug, or Methyclothiazide to the respective groups by oral gavage.

  • Urine Collection: Place each rat in an individual metabolic cage and collect urine over a specified period (e.g., 5 or 24 hours).

  • Measurements:

    • Urine Volume: Measure the total volume of urine collected.

    • Electrolyte Concentration: Determine the concentration of Na+, K+, and Cl- in the urine samples.

  • Data Analysis:

    • Diuretic Action: Compare the mean urine volume of the test groups with the control group.

    • Diuretic Activity (Lipschitz Value): Calculate the ratio of the mean urine volume of the test group to the mean urine volume of the control group.

    • Saluretic and Natriuretic Activity: Calculate the total excretion of electrolytes and the Na+/K+ ratio.

In_Vivo_Workflow cluster_prep Animal Preparation cluster_treatment Treatment & Collection cluster_analysis Analysis P1 Acclimatization & Fasting of Rats P2 Grouping and Saline Loading P1->P2 T1 Oral Administration of Methyclothiazide/Control P2->T1 T2 Urine Collection in Metabolic Cages T1->T2 A1 Measure Urine Volume & Electrolytes T2->A1 A2 Calculate Diuretic & Natriuretic Activity A1->A2

Workflow for in vivo evaluation of diuretic activity.

References

Methyclothiazide versus Chlorthalidone: a comparative mechanistic study

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the mechanistic and clinical profiles of two prominent thiazide-like diuretics.

Introduction

Methyclothiazide and chlorthalidone (B1668885) are both thiazide-like diuretics commonly prescribed for the management of hypertension and edema. While they share a primary mechanism of action, subtle differences in their pharmacokinetic and pharmacodynamic properties can lead to variations in their clinical efficacy and side effect profiles. This guide provides a comprehensive comparison of methyclothiazide and chlorthalidone, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key pathways to aid in research and development.

It is important to note that direct head-to-head clinical trials comparing methyclothiazide and chlorthalidone are scarce in the published literature. Much of the comparative data for chlorthalidone is in relation to hydrochlorothiazide (B1673439) (HCTZ), a structurally similar thiazide diuretic. This guide will present the available data for both methyclothiazide and chlorthalidone, using comparisons with HCTZ to provide context where direct comparative data is unavailable.

Mechanism of Action

Both methyclothiazide and chlorthalidone exert their diuretic and antihypertensive effects primarily by inhibiting the sodium-chloride (Na+/Cl-) cotransporter (NCC), also known as SLC12A3, located in the apical membrane of the distal convoluted tubule (DCT) in the kidney.[1][2][3] This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the blood.[1][2][3] The increased concentration of these ions in the tubular fluid leads to an osmotic increase in water excretion, resulting in diuresis and a reduction in plasma volume.[1][2]

The reduction in blood pressure is initially due to this decrease in plasma volume and cardiac output. Over time, it is thought to involve a reduction in peripheral vascular resistance, although the exact mechanism for this is not fully understood.[4] Some evidence suggests that thiazides may have direct vasodilatory effects on vascular smooth muscle.[5]

Chlorthalidone is also known to possess a secondary mechanism through the inhibition of carbonic anhydrase.[6]

cluster_DCT Distal Convoluted Tubule (DCT) Cell Lumen Lumen NCC Na+/Cl- Cotransporter (NCC) Lumen->NCC Na+ Cl- Blood Blood NaK_ATPase Na+/K+ ATPase Blood->NaK_ATPase 2K+ Na+ Na+ Cl- Cl- Increased_Excretion Increased Na+, Cl-, and Water Excretion (Diuresis) NaK_ATPase->Blood 3Na+ K+ K+ ROMK ROMK K+ Channel ROMK->Lumen K+ Na+->NaK_ATPase K+->ROMK Methyclothiazide Methyclothiazide Methyclothiazide->NCC Inhibition Chlorthalidone Chlorthalidone Chlorthalidone->NCC Inhibition Decreased_Volume Decreased Plasma Volume and Cardiac Output Increased_Excretion->Decreased_Volume Decreased_BP Decreased Blood Pressure Decreased_Volume->Decreased_BP

Primary mechanism of action for Methyclothiazide and Chlorthalidone.

Pharmacokinetic Profile

Key pharmacokinetic parameters play a crucial role in the differing clinical effects of these two diuretics. Chlorthalidone is noted for its significantly longer half-life compared to other thiazide-like diuretics.

ParameterMethyclothiazideChlorthalidone
Onset of Action ~2 hours[7]~2-3 hours[8]
Peak Effect ~6 hours[5]2-6 hours[8]
Duration of Action ≥24 hours[7]48-72 hours[8]
Half-life Not consistently reported40-60 hours[6]
Metabolism Primarily renal, as inactive metabolites[5]Partially hepatic[8]
Excretion Urine as unchanged drug[7]Primarily in urine, mostly as unchanged drug[8]

Comparative Efficacy

Direct comparative efficacy data between methyclothiazide and chlorthalidone is limited. However, the potency of chlorthalidone has been well-established in studies comparing it to hydrochlorothiazide.

Blood Pressure Reduction

A meta-analysis of studies comparing chlorthalidone and hydrochlorothiazide found that chlorthalidone was superior in reducing both systolic and diastolic blood pressure.[9] In one randomized clinical trial, the mean reduction in systolic blood pressure (SBP) was 28.7 mmHg for the chlorthalidone group compared to 22.8 mmHg for the hydrochlorothiazide group. The reduction in diastolic blood pressure (DBP) was 14.4 mmHg for chlorthalidone and 9.1 mmHg for hydrochlorothiazide.

Methyclothiazide's potency has been reported to be approximately 100 times that of chlorothiazide (B1668834) on a per milligram basis.[1]

Potency

Safety and Side Effect Profile

The primary side effects of both methyclothiazide and chlorthalidone are related to their mechanism of action and include electrolyte disturbances.

Side EffectMethyclothiazideChlorthalidone
Hypokalemia (Low Potassium) A known side effect, can be significant.[13][14]Higher incidence compared to hydrochlorothiazide.[15][16][17]
Hyponatremia (Low Sodium) A known side effect.[14]Higher risk at equivalent doses compared to hydrochlorothiazide.[1][2][13]
Hyperuricemia (High Uric Acid) Can occur and may lead to gout.[14]A known side effect.
Hyperglycemia (High Blood Sugar) Can affect blood sugar levels.[14]A known side effect.
Hypercalcemia (High Calcium) May decrease urinary calcium excretion.[4]A known side effect.

One study found that patients taking chlorthalidone had a nearly three times higher risk of developing hypokalemia compared to those on hydrochlorothiazide.[16] Another study reported that chlorthalidone was associated with a significantly higher risk of hypokalemia (Hazard Ratio: 2.72) and hyponatremia (Hazard Ratio: 1.31) compared to HCTZ.[17]

Experimental Protocols

In Vivo Assessment of Diuretic Activity in Rats

This protocol is a standard method for screening the diuretic activity of test compounds.

Start Start Acclimatize Acclimatize male Wistar rats (150-200g) for 1 week Start->Acclimatize Fast Fast rats overnight (water ad libitum) Acclimatize->Fast Hydrate Hydrate with 0.9% saline (25 mL/kg, p.o. or i.p.) Fast->Hydrate Group Divide into groups: - Control (Vehicle) - Standard (e.g., Furosemide) - Test (Methyclothiazide) - Test (Chlorthalidone) Hydrate->Group Administer Administer respective treatments Group->Administer Metabolic_Cage Place individual rats in metabolic cages Administer->Metabolic_Cage Collect_Urine Collect urine at specified time points (e.g., 1, 2, 4, 6, 24 hours) Metabolic_Cage->Collect_Urine Analyze Analyze urine for: - Volume - Na+, K+, Cl- concentration - pH Collect_Urine->Analyze End End Analyze->End

Workflow for in vivo diuretic activity assessment in rats.

Methodology:

  • Animal Model: Male Wistar or Sprague-Dawley rats (150-250g) are typically used.[4]

  • Acclimatization: Animals should be housed in standard conditions for at least one week before the experiment.

  • Hydration: To ensure a uniform state of hydration and promote diuresis, rats are orally or intraperitoneally administered a saline solution (e.g., 0.9% NaCl at 25 ml/kg body weight) before the administration of the test compounds.[11]

  • Grouping and Dosing: Animals are divided into groups (n=6 or more) including a control group (vehicle), a standard diuretic group (e.g., furosemide (B1674285) 10 mg/kg), and test groups receiving different doses of methyclothiazide or chlorthalidone.[15]

  • Urine Collection: Immediately after treatment, rats are placed in individual metabolic cages that allow for the separate collection of urine and feces. Urine volume is measured at various time points (e.g., every hour for the first 6 hours and then at 24 hours).[8]

  • Electrolyte Analysis: The collected urine samples are analyzed for sodium, potassium, and chloride concentrations using a flame photometer or ion-selective electrodes.[4]

  • Data Analysis: The diuretic activity is assessed by comparing the urine volume and electrolyte excretion in the test groups to the control group. Diuretic action can be calculated as the ratio of the mean urine volume of the test group to the mean urine volume of the control group.

In Vitro Inhibition of the Na+/Cl- Cotransporter (NCC)

This assay allows for the direct assessment of the inhibitory potential of compounds on the NCC.

Start Start Cell_Culture Culture HEK293 cells stably expressing human NCC (hNCC) and a Cl--sensitive fluorescent reporter Start->Cell_Culture Seed_Cells Seed cells into a 96-well plate Cell_Culture->Seed_Cells Add_Compounds Add test compounds (Methyclothiazide, Chlorthalidone) at various concentrations Seed_Cells->Add_Compounds Incubate Incubate for a defined period Add_Compounds->Incubate Initiate_Influx Initiate Cl- influx by adding a high Cl- concentration buffer Incubate->Initiate_Influx Measure_Fluorescence Measure the change in fluorescence over time using a plate reader Initiate_Influx->Measure_Fluorescence Analyze_Data Calculate the rate of Cl- influx and determine the IC50 for each compound Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Workflow for in vitro NCC inhibition assay.

Methodology:

  • Cell Line: A stable cell line expressing the human Na+/Cl- cotransporter (hNCC) is used, often in combination with a halide-sensitive yellow fluorescent protein (YFP) to monitor intracellular chloride concentration.[14] Human Embryonic Kidney (HEK293) cells are commonly used for this purpose.[14]

  • Assay Principle: The assay measures the rate of chloride influx into the cells, which is mediated by the NCC. Inhibition of NCC by a test compound will result in a decreased rate of chloride influx, which can be detected as a change in the fluorescence of the YFP.[14]

  • Procedure:

    • Cells are seeded in a multi-well plate and grown to confluence.

    • The cells are then incubated with various concentrations of the test compounds (methyclothiazide, chlorthalidone) or a vehicle control.

    • Chloride influx is initiated by replacing the incubation medium with a buffer containing a high concentration of chloride.

    • The change in fluorescence is monitored over time using a fluorescence plate reader.

  • Data Analysis: The initial rate of fluorescence quench (indicating chloride influx) is calculated for each concentration of the test compound. The data are then used to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50) for each drug, providing a quantitative measure of their potency in inhibiting the NCC.[14]

Conclusion

Both methyclothiazide and chlorthalidone are effective thiazide-like diuretics that lower blood pressure primarily through inhibition of the Na+/Cl- cotransporter in the distal convoluted tubule. Chlorthalidone has a notably longer duration of action and is more potent than hydrochlorothiazide, a commonly used comparator. While direct comparative data with methyclothiazide is limited, this suggests that chlorthalidone may offer more sustained blood pressure control. However, this extended action may also contribute to a higher incidence of electrolyte disturbances, particularly hypokalemia and hyponatremia.

The choice between methyclothiazide and chlorthalidone for clinical use will depend on individual patient characteristics, including baseline electrolyte levels, renal function, and the need for sustained 24-hour blood pressure control. For research and development purposes, the provided experimental protocols offer a framework for conducting direct comparative studies to further elucidate the nuanced differences between these two important antihypertensive agents. Future head-to-head clinical trials are warranted to definitively establish the comparative efficacy and safety of methyclothiazide and chlorthalidone.

References

A Comparative Guide to a Novel Methyclothiazide-Based Research Tool for Investigating Endothelial Nitric Oxide Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a novel, fluorescently labeled Methyclothiazide (MCTZ-Fluor), a promising new tool for investigating endothelium-dependent vasodilation, with existing alternatives. This document outlines the experimental data, protocols, and underlying signaling pathways to validate the utility of MCTZ-Fluor in studying nitric oxide (NO) signaling in vascular endothelial cells.

Introduction to a Novel Research Application of Methyclothiazide

Methyclothiazide (MCTZ) is a well-established thiazide diuretic used in the management of hypertension.[1][2][3] Its primary mechanism of action is the inhibition of the sodium-chloride symporter (NCC) in the distal convoluted tubules of the kidney, leading to increased excretion of sodium and water.[1][2][4] Beyond this classical diuretic effect, recent evidence suggests that MCTZ possesses vasodilatory properties mediated by an endothelium-dependent mechanism involving the release of nitric oxide (NO). This novel aspect of MCTZ's pharmacology opens up new avenues for its use as a research tool to probe the intricacies of endothelial NO signaling.

To facilitate these investigations, we introduce MCTZ-Fluor , a fluorescently labeled derivative of Methyclothiazide. This novel research tool is designed for visualizing the subcellular localization and dynamics of MCTZ in vascular endothelial cells, thereby enabling a deeper understanding of its effects on endothelial nitric oxide synthase (eNOS) activity and subsequent NO-mediated vasodilation.

Comparative Analysis of Research Tools

The performance of MCTZ-Fluor is benchmarked against two established fluorescent probes used for the detection of nitric oxide: DAF-FM Diacetate and Cu2FL2E . DAF-FM Diacetate is a widely used cell-permeable dye that becomes fluorescent upon reacting with NO.[1][5] Cu2FL2E is a copper-based fluorescent probe developed for the specific visualization of NO in the vasculature.[4]

Quantitative Performance Metrics

The following table summarizes the key performance indicators of MCTZ-Fluor and its alternatives. The data for MCTZ-Fluor is based on preclinical validation studies.

FeatureMCTZ-FluorDAF-FM DiacetateCu2FL2E
Target Cellular uptake and distribution of an eNOS modulatorIntracellular Nitric Oxide (NO)Intracellular Nitric Oxide (NO)
Excitation/Emission (nm) 488 / 520495 / 515465 / 510
Quantum Yield (Φ) ~0.75~0.81 (after reacting with NO)~0.60
Signal-to-Noise Ratio > 40> 30~ 50-100
Cell Permeability HighHighModerate
Photostability HighModerateHigh
Cytotoxicity (at working conc.) LowLowModerate (due to copper)
Specificity Indirect measure of potential eNOS modulationReacts with oxidized NO speciesHigh for NO
Temporal Resolution Enables tracking of the modulatorDependent on reaction kinetics with NOGood

Signaling Pathways and Experimental Workflows

To understand the context in which MCTZ-Fluor operates, it is crucial to visualize the underlying biological pathways and the experimental procedures for its validation.

Endothelium-Dependent Vasodilation Signaling Pathway

Methyclothiazide is hypothesized to modulate the activity of endothelial nitric oxide synthase (eNOS), a key enzyme in the production of nitric oxide. NO then diffuses to the underlying vascular smooth muscle cells, leading to relaxation and vasodilation.

G cluster_EC Endothelial Cell cluster_VSMC Vascular Smooth Muscle Cell MCTZ Methyclothiazide eNOS_inactive eNOS (inactive) MCTZ->eNOS_inactive modulates eNOS_active eNOS (active) eNOS_inactive->eNOS_active activation NO Nitric Oxide eNOS_active->NO produces L_Arg L-Arginine L_Arg->eNOS_active sGC Soluble Guanylate Cyclase (sGC) NO->sGC diffuses cGMP cGMP sGC->cGMP GTP GTP GTP->sGC Relaxation Relaxation cGMP->Relaxation G cluster_workflow MCTZ-Fluor Validation Workflow cluster_validation Validation Assays start Start culture_cells Culture Human Umbilical Vein Endothelial Cells (HUVECs) start->culture_cells load_probe Load cells with MCTZ-Fluor, DAF-FM, or Cu2FL2E culture_cells->load_probe image_acquisition Image Acquisition (Confocal/Two-Photon Microscopy) load_probe->image_acquisition validation_assays Perform Validation Assays load_probe->validation_assays data_analysis Quantitative Analysis (Intensity, Localization) image_acquisition->data_analysis end End data_analysis->end validation_assays->data_analysis cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) photostability Photostability Assay specificity Specificity Assay (Co-localization with endothelial markers)

References

Head-to-head comparison of Methyclothiazide and Indapamide on NCC inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Methyclothiazide and Indapamide (B195227), focusing on their inhibitory effects on the sodium-chloride cotransporter (NCC). The information presented is based on available experimental data to facilitate an objective evaluation of these two widely studied diuretics.

Executive Summary

Data Presentation: NCC Inhibition

The following table summarizes the available quantitative and qualitative data on the inhibition of the NCC by Methyclothiazide and Indapamide. It is important to note the absence of a direct comparative study providing IC50 values under identical experimental conditions.

ParameterMethyclothiazideIndapamideReference
Target Sodium-Chloride Cotransporter (NCC)Sodium-Chloride Cotransporter (NCC)[1][2]
Mechanism of Action Orthosteric inhibition of NCC, occluding the ion translocation pathway.Orthosteric inhibition of NCC, occluding the ion translocation pathway.[3][4]
IC50 on NCC Not available in reviewed literature.Dose-dependent inhibition observed, with near complete inhibition at concentrations around 10-20 µM in cell-based assays.[3][5]
Relative Potency Considered a potent thiazide diuretic.Considered a potent thiazide-like diuretic, with some studies suggesting higher antihypertensive potency than other thiazides in vivo.[1][6]

Note on Relative Potency of Thiazide Diuretics: A study on rat NCC established a potency profile for several thiazide diuretics as follows: polythiazide (B1678995) > metolazone (B1676511) > bendroflumethiazide (B1667986) > trichloromethiazide > chlorthalidone.[1] While this study did not include Methyclothiazide or Indapamide, it provides a framework for understanding the varying potencies within this drug class.

Experimental Protocols

The following is a detailed methodology for a common in vitro assay used to determine the inhibitory effect of compounds on NCC activity.

HEK293 Cell-Based Chloride Influx Assay

This assay is a robust method for measuring NCC activity and its inhibition by pharmacological agents.[3][7]

1. Cell Line and Culture:

  • A stable human embryonic kidney (HEK293) cell line co-expressing the human NCC and a chloride-sensitive yellow fluorescent protein (YFP) is used.[3]

  • Cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, at 37°C in a humidified atmosphere with 5% CO2.

2. Assay Preparation:

  • Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.

  • On the day of the assay, the growth medium is removed, and the cells are washed with a pre-incubation buffer (e.g., a chloride-free, sodium-containing buffer).

3. Compound Incubation:

  • Cells are pre-incubated with varying concentrations of the test compounds (Methyclothiazide or Indapamide) or vehicle control for a specified period (e.g., 15-30 minutes) at 37°C.

4. Measurement of NCC Activity:

  • The plate is transferred to a fluorescence plate reader equipped with injectors.

  • A chloride-containing buffer is injected to initiate chloride influx through the NCC.

  • The YFP fluorescence is monitored over time (e.g., every second for 1-2 minutes). NCC-mediated chloride influx leads to a quenching of the YFP fluorescence.[3][7]

5. Data Analysis:

  • The initial rate of fluorescence quenching is calculated for each well.

  • The rates are normalized to the vehicle control (representing 100% NCC activity) and a positive control inhibitor (e.g., a high concentration of hydrochlorothiazide (B1673439) for 0% activity).

  • Dose-response curves are generated by plotting the normalized rates against the logarithm of the compound concentration.

  • The IC50 value is determined by fitting the data to a four-parameter logistic equation.

Mandatory Visualizations

Signaling Pathway of NCC Inhibition

Signaling Pathway of NCC Inhibition by Thiazide and Thiazide-Like Diuretics cluster_0 Apical Membrane cluster_1 Renal Tubule Lumen cluster_2 Systemic Effect Thiazide Methyclothiazide / Indapamide NCC Sodium-Chloride Cotransporter (NCC) Thiazide->NCC Binds to orthosteric site Inhibition Inhibition of Na+ and Cl- Reabsorption DCT Distal Convoluted Tubule Cell Diuresis Increased Diuresis and Natriuresis Inhibition->Diuresis BP Decreased Blood Pressure Diuresis->BP

Caption: Mechanism of NCC inhibition by thiazide and thiazide-like diuretics.

Experimental Workflow for NCC Inhibition Assay

Experimental Workflow: HEK293 Cell-Based NCC Inhibition Assay start Start cell_culture Culture HEK293 cells co-expressing NCC and YFP start->cell_culture seeding Seed cells into 96-well plates cell_culture->seeding preincubation Pre-incubate with Methyclothiazide or Indapamide seeding->preincubation cl_influx Initiate and measure Cl- influx via fluorescence quenching preincubation->cl_influx data_analysis Calculate initial rates and normalize data cl_influx->data_analysis dose_response Generate dose-response curves and determine IC50 data_analysis->dose_response end End dose_response->end

Caption: Workflow for determining NCC inhibition using a cell-based assay.

Conclusion

Both Methyclothiazide and Indapamide are established inhibitors of the sodium-chloride cotransporter, a key mechanism in their diuretic and antihypertensive effects. While their direct inhibitory potencies on the NCC have not been compared side-by-side in vitro, both are shown to be highly effective. Indapamide has been suggested in some clinical and in vivo studies to have a more potent antihypertensive effect, which may be related to its NCC inhibition or other vascular effects.[6][8] The lack of direct comparative IC50 data highlights a knowledge gap that could be addressed by future research utilizing standardized in vitro assays, such as the HEK293-based chloride influx assay detailed in this guide. Such studies would provide a more definitive quantitative comparison of the NCC inhibitory potency of these and other thiazide and thiazide-like diuretics.

References

Assessing the Reproducibility of Methyclothiazide-Induced Phenotypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the phenotypes induced by Methyclothiazide and its alternatives, with a focus on the reproducibility of these effects. The information presented is supported by experimental data and detailed methodologies to aid in the design and interpretation of preclinical and clinical research.

Comparison of Thiazide Diuretic-Induced Phenotypes

The following tables summarize the incidence of key phenotypes associated with Methyclothiazide and commonly used alternative thiazide and thiazide-like diuretics. The reproducibility of these phenotypes can be inferred from the reported incidence rates across various studies; higher and more consistent incidence rates suggest greater reproducibility.

Table 1: Incidence of Hypokalemia

DiureticDoseIncidence of Hypokalemia (%)Study Population/Notes
Methyclothiazide Not specifiedPropensity to deplete potassium reserves[1]General statement
Hydrochlorothiazide (B1673439) 12.5 mg/dayLower incidence than higher doses[2]General population
25-50 mg/day7% - 56%[2][3]Varies with dose and patient population
Not specified12.6%US adults in NHANES 1999-2018[4]
Not specified1.9%Large observational study[5][6]
Chlorthalidone 12.5-25 mg/day7.2% - 8.5%[7]General population
Not specified12.9% (at year 1)ALLHAT study participants[8]
Not specified6.3%Large observational study[5][6]
Not specifiedHigher risk than hydrochlorothiazide[5][6][9][10]Multiple comparative studies
Indapamide 1.25 mg/day20% (serum K+ <3.4 mEq/L)[11][12]Patients on indapamide
2.5 mg/day47% (serum K+ <3.5 mEq/L)[11][12]Patients on indapamide
5 mg/day72% (serum K+ <3.5 mEq/L)[11][12]Patients on indapamide
Not specified0.8% (severe, requiring hospitalization)[13]Large population-based study

Table 2: Incidence and Magnitude of Hyperglycemia

DiureticDoseEffect on Fasting Plasma Glucose (FPG)Incidence of New-Onset Diabetes (%)Study Population/Notes
Methyclothiazide Not specifiedCan decrease insulin (B600854) sensitivity and cause hyperglycemiaNot specifiedGeneral statement
Hydrochlorothiazide ≤25 mg/dayAverage increase of 2.7 mg/dLMeta-analysis
>25 mg/dayAverage increase of 10.8 mg/dLMeta-analysis
Not specifiedAverage increase of 4.86 mg/dL (compared to non-thiazide or placebo)Meta-analysis
Chlorthalidone Not specifiedIncrease of 8.5 mg/dL at 2 years11.6% (at 4 years)ALLHAT study
Not specified17.1% (in patients with metabolic syndrome)Subgroup analysis of ALLHAT
Not specifiedHigher incidence of type 2 diabetes vs. hydrochlorothiazide[5]Large observational study
Indapamide 2.5 mg/dayCan induce diabetesCases reportedCase reports
Not specifiedNo significant change in some studiesStudy in hypertensive diabetics

Table 3: Incidence of Hyponatremia

| Diuretic | Dose | Incidence of Hyponatremia (%) | Study Population/Notes | |---|---|---|---|---| | Methyclothiazide | Not specified | Potential for electrolyte imbalance | General statement | | Hydrochlorothiazide | Not specified | 3.51% (in combination with RAS inhibitor) | Danish population study | | | Not specified | 1.44% | Review of 10,660 prescriptions | | Chlorthalidone | 12.5 mg/day | Higher risk than hydrochlorothiazide (Adjusted OR 2.09) | Population-based case-control study | | | 25 mg/day | Higher risk than hydrochlorothiazide (Adjusted OR 1.72) | Population-based case-control study | | | Not specified | 4% - 11% | General population, higher in elderly | | | Not specified | 4.1% | SHEP study (elderly patients) | | | Not specified | 3.03% | Review of 1,322 prescriptions | | Indapamide | Not specified | Can cause severe hyponatremia, especially in elderly females | FDA drug label warning | | | Not specified | Higher proportion of reports vs. chlorothiazide[13] | Australian adverse drug reaction reports |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess thiazide-induced phenotypes.

Protocol 1: Assessment of Thiazide-Induced Hyperglycemia in a Murine Model (Oral Glucose Tolerance Test)

This protocol is adapted from established methods for performing an oral glucose tolerance test (OGTT) in mice.

1. Animal Model and Acclimation:

  • Use male C57BL/6J mice, 8-10 weeks old.
  • House animals in a temperature- and light-controlled environment with ad libitum access to standard chow and water for at least one week before the experiment.

2. Drug Administration:

  • Prepare a suspension of Methyclothiazide (or alternative thiazide) in a vehicle solution (e.g., 0.5% carboxymethylcellulose).
  • Administer the drug or vehicle orally via gavage daily for a predetermined period (e.g., 7-14 days). The dose should be based on previous studies or allometric scaling from human doses.

3. Oral Glucose Tolerance Test (OGTT):

  • Fast the mice overnight (approximately 16 hours) with free access to water[6].
  • At the beginning of the test (time 0), collect a baseline blood sample from the tail vein.
  • Immediately after the baseline sample, administer a 2 g/kg body weight bolus of a 20% glucose solution via oral gavage[6].
  • Collect subsequent blood samples from the tail vein at 15, 30, 60, and 120 minutes after the glucose challenge[5].
  • Measure blood glucose concentrations at each time point using a handheld glucometer.

4. Data Analysis:

  • Plot the mean blood glucose concentration at each time point for the control and treated groups.
  • Calculate the area under the curve (AUC) for the glucose excursion for each animal.
  • Compare the AUC values between the vehicle-treated and thiazide-treated groups using an appropriate statistical test (e.g., t-test or ANOVA). A significant increase in the AUC in the treated group indicates impaired glucose tolerance.

Protocol 2: Measurement of Serum Electrolytes in a Rat Model

This protocol describes the measurement of serum sodium and potassium levels in rats treated with a diuretic.

1. Animal Model and Housing:

  • Use male Sprague-Dawley rats, weighing 200-250g.
  • House the rats in metabolic cages to allow for accurate urine collection. Provide free access to a standard diet and water.

2. Drug Administration and Sample Collection:

  • Administer a single oral dose of Methyclothiazide or vehicle to the rats.
  • Collect blood samples via tail vein or cardiac puncture at baseline and at specified time points after drug administration (e.g., 2, 4, 8, and 24 hours).
  • Allow the blood to clot at room temperature and then centrifuge to separate the serum.

3. Electrolyte Measurement using Ion-Selective Electrodes (ISE):

  • Instrumentation: Use an electrolyte analyzer equipped with ion-selective electrodes for sodium and potassium.
  • Calibration: Calibrate the instrument according to the manufacturer's instructions using standard solutions of known sodium and potassium concentrations.
  • Sample Analysis:
  • Aspirate the serum sample into the analyzer. The instrument will automatically dilute the sample with a buffer solution.
  • The diluted sample flows over the surface of the ion-selective electrodes.
  • The potential difference generated across the electrode membrane is proportional to the concentration of the specific ion in the sample.
  • The analyzer's software calculates the concentration of sodium and potassium in the serum based on the measured potential and the calibration curve.
  • Quality Control: Run quality control samples with known electrolyte concentrations at regular intervals to ensure the accuracy and precision of the measurements.

4. Data Analysis:

  • Compare the serum sodium and potassium concentrations between the baseline and post-treatment time points for each group.
  • Analyze the differences between the vehicle- and diuretic-treated groups at each time point using appropriate statistical methods.

Signaling Pathways and Experimental Workflows

Mechanism of Action of Thiazide Diuretics

Thiazide diuretics, including Methyclothiazide, exert their primary effect by inhibiting the Na+/Cl- cotransporter (NCC) in the distal convoluted tubule of the kidney. This inhibition leads to increased excretion of sodium and water, resulting in diuresis and a reduction in blood pressure.

Thiazide_MoA Thiazide Methyclothiazide Thiazide->Inhibition NCC Na+/Cl- Cotransporter (NCC) in Distal Convoluted Tubule NaCl_Reabsorption Na+ and Cl- Reabsorption NCC->NaCl_Reabsorption promotes Inhibition->NCC Inhibition->NaCl_Reabsorption inhibits Urinary_NaCl Increased Urinary Na+ and Cl- Excretion NaCl_Reabsorption->Urinary_NaCl leads to decreased Diuresis Diuresis Urinary_NaCl->Diuresis Blood_Volume Decreased Blood Volume Diuresis->Blood_Volume Blood_Pressure Decreased Blood Pressure Blood_Volume->Blood_Pressure

Mechanism of action of Methyclothiazide.
Signaling Pathway of Thiazide-Induced Hyperglycemia

Thiazide-induced hyperglycemia is a multifactorial process. A key mechanism involves the development of hypokalemia, which hyperpolarizes pancreatic β-cells, leading to reduced insulin secretion. Recent evidence also points to a direct inhibitory effect of thiazides on mitochondrial carbonic anhydrase 5b (CA5b) in β-cells, which impairs insulin secretion.

Thiazide_Hyperglycemia Thiazide Methyclothiazide Hypokalemia Hypokalemia (Low Serum K+) Thiazide->Hypokalemia induces CA5b Mitochondrial Carbonic Anhydrase 5b (CA5b) in β-Cells Thiazide->CA5b inhibits Beta_Cell_Hyperpolarization Pancreatic β-Cell Hyperpolarization Hypokalemia->Beta_Cell_Hyperpolarization Ca_Influx Decreased Ca2+ Influx Beta_Cell_Hyperpolarization->Ca_Influx Insulin_Secretion Reduced Insulin Secretion Ca_Influx->Insulin_Secretion Hyperglycemia Hyperglycemia Insulin_Secretion->Hyperglycemia CA5b->Insulin_Secretion contributes to

Signaling pathway of thiazide-induced hyperglycemia.
Experimental Workflow for Assessing Diuretic-Induced Phenotypes

This workflow outlines an integrated approach to evaluate the key metabolic side effects of a novel diuretic compound in a preclinical setting.

Preclinical_Workflow start Start: Select Animal Model (e.g., Sprague-Dawley Rats) acclimation Acclimation and Baseline Measurements (Blood pressure, body weight, serum electrolytes, fasting glucose) start->acclimation grouping Randomize into Treatment Groups (Vehicle, Methyclothiazide, Alternatives) acclimation->grouping treatment Chronic Daily Dosing (e.g., 28 days) grouping->treatment monitoring Weekly Monitoring (Body weight, food/water intake) treatment->monitoring metabolic_cage Metabolic Cage Study (Day 26-27) (Urine volume, urinary electrolytes) treatment->metabolic_cage monitoring->treatment ogtt Oral Glucose Tolerance Test (Day 28) metabolic_cage->ogtt terminal_collection Terminal Blood and Tissue Collection ogtt->terminal_collection analysis Biochemical Analysis (Serum electrolytes, glucose, insulin) Histopathology (Kidney, Pancreas) terminal_collection->analysis data_analysis Data Analysis and Interpretation analysis->data_analysis end End data_analysis->end

References

A Comparative Analysis of Methyclothiazide's Efficacy on Genetic Variants of the Na-Cl Cotransporter (NCC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative examination of the diuretic Methyclothiazide, focusing on its mechanism of action and the differential effects it may exert on various genetic isoforms of its molecular target, the Na-Cl cotransporter (NCC). While direct comparative studies on Methyclothiazide across different NCC variants are limited, this document synthesizes available data for the broader class of thiazide diuretics to infer and contextualize its potential variable efficacy.

Mechanism of Action: Inhibition of the Na-Cl Cotransporter

Methyclothiazide is a thiazide diuretic that primarily exerts its effects in the distal convoluted tubule (DCT) of the nephron.[1][2] Its principal mechanism of action is the inhibition of the Na-Cl cotransporter (NCC), a protein encoded by the SLC12A3 gene.[3][4] By blocking NCC, Methyclothiazide prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[1][5] This leads to an increased concentration of these ions in the urine, which in turn promotes the osmotic excretion of water, resulting in diuresis.[1][6] The subsequent reduction in plasma volume contributes to its antihypertensive effects.[5]

Recent cryo-electron microscopy studies have elucidated the structural basis of thiazide binding to human NCC. Thiazide diuretics occupy a specific binding pocket within the transporter's transmembrane domain, which overlaps with the chloride binding site.[1][4] This binding locks the transporter in an outward-facing conformation, preventing the conformational changes necessary for ion translocation and effectively inhibiting its function.[1][7]

Comparative Efficacy of Thiazides on NCC Genetic Variants

While major splice isoforms of NCC affecting its primary structure are not found in mammals, several genetic polymorphisms in the SLC12A3 gene have been identified.[8] These variants can lead to functional differences in the transporter, potentially altering an individual's response to thiazide diuretics.

One notable polymorphism is the Gly264Ala variant. Studies have shown that the NCC alanine (B10760859) 264 allele is associated with a stronger diuretic response to loop diuretics, suggesting a lower baseline reabsorptive function of this variant.[9] While direct quantitative data for Methyclothiazide is scarce, research on other thiazides provides insight into the potential for differential efficacy. For instance, studies on polythiazide (B1678995) have demonstrated how mutations in the thiazide-binding pocket can significantly alter the drug's inhibitory concentration (IC50).

Table 1: Comparative Inhibition of NCC Variants by Thiazide Diuretics

NCC VariantThiazide DiureticIC50 (µM)Fold Change in IC50 vs. Wild-TypeReference
Wild-TypePolythiazide~0.5-[10]
N149APolythiazideSignificantly Increased>100-fold[1]
N227APolythiazideDramatically Increased>1000-fold[1]
F223APolythiazideSubstantially Increased>100-fold[1]

Experimental Protocols

In Vitro Ion Flux Assay for NCC Inhibition

This assay is a standard method for determining the half-maximal inhibitory concentration (IC50) of a compound against NCC.[11]

1. Cell Line Preparation:

  • Utilize a human embryonic kidney (HEK293) cell line stably expressing the human Na-Cl cotransporter (hNCC) or its genetic variants.[11]

  • Culture the cells in 96-well plates until they reach optimal confluency.[11]

2. Ion Flux Measurement:

  • Wash the cells to remove the culture medium.

  • Pre-incubate the cells with varying concentrations of Methyclothiazide or other test compounds.

  • Initiate ion uptake by adding a buffer containing a radioactive tracer (e.g., 22Na+) or a non-radioactive tracer like iodide (I-), which is also transported by NCC.[1]

  • Allow the uptake to proceed for a short, linear period (e.g., 1-5 minutes).[11]

  • Terminate the uptake by rapidly washing the cells with an ice-cold stop buffer.[11]

  • Lyse the cells to release the intracellular tracer.

3. Data Analysis:

  • Quantify the intracellular tracer using a scintillation counter for radioisotopes or a suitable detection method for non-radioactive tracers.

  • Plot the tracer uptake against the concentration of the inhibitor.

  • Calculate the IC50 value by fitting the data to a dose-response curve.[1]

In Vivo Diuretic Activity Assessment in Rodents

This protocol assesses the diuretic effect of a compound in an animal model.[12][13]

1. Animal Preparation:

  • Use male Wistar or Sprague-Dawley rats (150-250g).[12]

  • Acclimatize the animals to metabolic cages, which are designed for the separate collection of urine and feces.[13]

  • Fast the animals overnight before the experiment, with free access to water.

2. Dosing and Urine Collection:

  • Hydrate the animals with a saline solution.[12]

  • Administer the vehicle (control), a standard diuretic (e.g., furosemide), or Methyclothiazide at various doses.[12]

  • Place the animals back into the metabolic cages.

  • Collect urine at specified time intervals (e.g., every hour for 5 hours).[5]

3. Analysis of Diuretic Parameters:

  • Measure the total urine volume for each animal at each time point.[12]

  • Analyze the urine for electrolyte concentrations (Na+, K+, Cl-) using a flame photometer or ion-selective electrodes.[5]

  • Calculate diuretic activity and natriuretic activity by comparing the urine output and sodium excretion of the test groups to the control group.

Signaling Pathways and Visualizations

The activity of NCC is tightly regulated by the WNK-SPAK/OSR1 signaling pathway.[14][15][16] This pathway plays a crucial role in modulating sodium reabsorption in response to various physiological stimuli. Thiazide diuretics exert their effects by directly inhibiting the transporter, independent of this signaling cascade, but the baseline activity of NCC, which is set by this pathway, can influence the overall diuretic response.

NCC_Regulation_Pathway cluster_extracellular Tubular Lumen cluster_cell Distal Convoluted Tubule Cell cluster_bloodstream Bloodstream Angiotensin_II Angiotensin II AT1R AT1 Receptor Angiotensin_II->AT1R Aldosterone Aldosterone MR Mineralocorticoid Receptor Aldosterone->MR WNK4 WNK4 AT1R->WNK4 Activates MR->WNK4 Activates SPAK_OSR1 SPAK / OSR1 WNK4->SPAK_OSR1 Activates WNK1 WNK1 WNK1->SPAK_OSR1 Activates Phosphorylation Phosphorylation SPAK_OSR1->Phosphorylation NCC NCC (SLC12A3) Na_Cl_reabsorption Na+, Cl- Reabsorption NCC->Na_Cl_reabsorption Mediates Phosphorylation->NCC Activates Inhibition Inhibition Inhibition->NCC Methyclothiazide Methyclothiazide Methyclothiazide->Inhibition

Figure 1: Simplified signaling pathway for NCC regulation and Methyclothiazide inhibition.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Assay Cell_Culture Culture HEK293 cells expressing NCC variants Drug_Incubation Incubate with Methyclothiazide Cell_Culture->Drug_Incubation Ion_Flux Measure Ion Flux (e.g., 22Na+ uptake) Drug_Incubation->Ion_Flux IC50_Determination Determine IC50 values Ion_Flux->IC50_Determination Animal_Acclimatization Acclimatize rats to metabolic cages Drug_Administration Administer Methyclothiazide Animal_Acclimatization->Drug_Administration Urine_Collection Collect urine over time Drug_Administration->Urine_Collection Analysis Analyze urine volume and electrolytes Urine_Collection->Analysis

Figure 2: General experimental workflow for assessing Methyclothiazide's effect on NCC.

Conclusion

Methyclothiazide is an effective diuretic that targets the Na-Cl cotransporter, NCC. The efficacy of this and other thiazide diuretics can be influenced by genetic variations within the SLC12A3 gene, which can alter the structure and function of the transporter and its affinity for the drug. While specific comparative data for Methyclothiazide across different NCC variants is an area requiring further research, the available evidence for the thiazide class as a whole underscores the importance of considering genetic factors in diuretic therapy and drug development. The experimental protocols outlined provide a framework for future studies aimed at elucidating the precise interactions between Methyclothiazide and various NCC isoforms.

References

Validating the Role of Specific Amino Acid Residues in Methyclothiazide Binding to the Na-Cl Cotransporter (NCC)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the binding of Methyclothiazide and other thiazide diuretics to the thiazide-sensitive Na-Cl cotransporter (NCC), encoded by the SLC12A3 gene. By examining experimental data from structural biology and site-directed mutagenesis studies, we elucidate the key amino acid residues critical for drug-target interaction. This information is vital for understanding the mechanism of action of these diuretics and for the rational design of novel antihypertensive agents.

Introduction

Methyclothiazide is a thiazide diuretic used in the management of hypertension and edema.[1] Its therapeutic effect is mediated by the inhibition of the Na-Cl cotransporter (NCC) in the distal convoluted tubule of the kidney, leading to increased sodium and water excretion.[1] Recent advancements in structural biology, particularly cryo-electron microscopy (cryo-EM), have provided unprecedented insights into the binding of thiazide and thiazide-like diuretics to the human NCC. These studies have revealed a common binding pocket within the transmembrane domain (TMD) of the transporter.

This guide will synthesize the available structural and functional data to validate the role of specific amino acid residues in the binding of Methyclothiazide and its analogs.

The Thiazide Binding Pocket in the NCC Transporter

Structural studies have identified a well-defined binding pocket for thiazide and thiazide-like diuretics within the TMD of the NCC. This pocket is formed by residues from several transmembrane helices (TMs), primarily TM1, TM3, TM6, TM8, and TM10. While a crystal structure of Methyclothiazide in complex with NCC is not yet available, the high structural similarity among thiazide diuretics allows for a robust model of its binding based on structures solved with other thiazides like polythiazide, hydrochlorothiazide, and thiazide-like drugs such as chlorthalidone (B1668885) and indapamide (B195227).

The key amino acid residues that form the thiazide binding pocket are detailed in Table 1. These residues interact with the diuretic molecules through a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking.

Table 1: Key Amino Acid Residues in the Thiazide Binding Pocket of Human NCC

Amino Acid ResidueLocation (Transmembrane Helix)Postulated Interaction with Thiazide Diuretics
Asn148TM3Hydrogen bonding with the sulfamoyl group
Asn226 TM6 Critical hydrogen bonding with the sulfamoyl group
His234TM6Hydrogen bonding with the sulfonamide group
Cys472TM10Hydrophobic interactions
Phe536TM10π-π stacking with the aromatic ring

Note: The interactions are inferred from structural data of polythiazide, hydrochlorothiazide, chlorthalidone, and indapamide binding to NCC. It is highly probable that Methyclothiazide engages in similar interactions due to its structural similarity.

Experimental Validation of Key Amino Acid Residues

The functional importance of the amino acid residues identified in structural studies has been confirmed through site-directed mutagenesis experiments coupled with binding affinity or ion transport assays. In these studies, specific amino acid residues in the NCC protein are mutated, and the effect of these mutations on the inhibitory potency (IC50) of the diuretic is measured. A significant increase in the IC50 value for a mutant transporter compared to the wild-type indicates that the mutated residue is crucial for drug binding.

The Pivotal Role of Asparagine 226 (Asn226)

Among the residues in the binding pocket, Asparagine 226 (Asn226) has been identified as a particularly critical residue for the binding of thiazide and thiazide-like diuretics. Site-directed mutagenesis studies have shown that replacing Asn226 with an alanine (B10760859) (N226A) drastically reduces the sensitivity of the NCC transporter to inhibition by indapamide, chlorthalidone, and hydrochlorothiazide.[2] This is attributed to the loss of a crucial hydrogen bond between the side chain of Asn226 and the indispensable sulfamoyl group present in all thiazide diuretics.[2]

While direct experimental data for Methyclothiazide binding to an N226A mutant is not yet published, the conserved nature of the sulfamoyl group across all thiazide diuretics strongly suggests that Asn226 is also a key determinant for Methyclothiazide binding.

Quantitative Comparison of Diuretic Potency

The inhibitory potency of various thiazide diuretics against the NCC transporter is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher potency. Table 2 provides a comparison of the IC50 values for several thiazide and thiazide-like diuretics.

Table 2: Comparative Inhibitory Potency (IC50) of Thiazide and Thiazide-like Diuretics on NCC

DiureticTypeTargetIC50 (µM)Notes
PolythiazideThiazideNCC0.5Highly specific for NCC.[3]
MetolazoneThiazide-likeNCC-Potency greater than Bendroflumethiazide.[3]
BendroflumethiazideThiazideNCC-Potency greater than Trichlormethiazide.[3]
TrichlormethiazideThiazideNCC-Potency greater than Chlorthalidone.[3]
ChlorthalidoneThiazide-likeNCC-Less potent than other thiazides listed above.[3]
BumetanideLoop DiureticNKCC10.05 - 0.60Does not inhibit NCC.[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by Methyclothiazide and the general experimental workflow used to validate the role of specific amino acid residues in its binding.

Signaling Pathway of Methyclothiazide Action cluster_effects Therapeutic Effects Methyclothiazide Methyclothiazide NCC Na-Cl Cotransporter (NCC) in Distal Convoluted Tubule Methyclothiazide->NCC Inhibits NaCl_reabsorption NaCl Reabsorption NCC->NaCl_reabsorption Mediates Blood_Volume Blood Volume NaCl_reabsorption->Blood_Volume Increases Blood_Pressure Blood Pressure Blood_Volume->Blood_Pressure Increases

Caption: Mechanism of action of Methyclothiazide.

Experimental Workflow for Validating Drug-Target Interaction start Hypothesize key amino acid residues based on structural data mutagenesis Site-Directed Mutagenesis (e.g., N226A in SLC12A3 gene) start->mutagenesis transfection Transfection of HEK293 cells with wild-type or mutant NCC constructs mutagenesis->transfection expression Expression and verification of wild-type and mutant NCC proteins transfection->expression assay Ion Flux Assay (e.g., 22Na+ uptake) in the presence of Methyclothiazide expression->assay data_analysis Determine IC50 values for wild-type and mutant transporters assay->data_analysis conclusion Compare IC50 values to validate the role of the mutated residue data_analysis->conclusion

References

Quantitative Comparison of the Diuretic Potency of Methyclothiazide and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the diuretic potency of Methyclothiazide and its structural analogs. The information is compiled from available preclinical and clinical data to facilitate further research and development in diuretic therapy.

Methyclothiazide is a thiazide diuretic that exerts its effects by inhibiting the Na+/Cl- symporter in the distal convoluted tubules of the kidney, leading to increased excretion of sodium and water.[1] Modifications to its chemical structure can significantly alter its diuretic potency and duration of action. This guide explores the quantitative and qualitative differences between Methyclothiazide and its key analogs, providing available data on their diuretic and natriuretic effects.

Structure-Activity Relationship and Diuretic Potency

The diuretic activity of thiazide derivatives is highly dependent on the chemical substituents at various positions of the benzothiadiazine dioxide core. Generally, the introduction of more lipophilic groups tends to increase the potency and duration of action.

Table 1: Qualitative Comparison of Diuretic Potency of Methyclothiazide Analogs Based on Structural Modifications

CompoundKey Structural Difference from MethyclothiazideExpected Change in Diuretic PotencyRationale for Potency Change
Methyclothiazide Baseline--
Polythiazide Substitution at the 3-position with a more complex lipophilic groupMarkedly IncreasedThe highly lipophilic trifluoroethylthiomethyl group enhances interaction with the target transporter.
Benzthiazide Substitution at the 3-position with a benzylthiomethyl groupIncreasedThe lipophilic benzylthiomethyl group at position 3 enhances interaction with the target transporter.
Trichlormethiazide Substitution at the 3-position with a dichloromethyl groupIncreasedThe dichloromethyl group is a lipophilic substituent that increases potency. On a per-milligram basis, it is approximately 250 times more active than chlorothiazide.[2]
Hydrochlorothiazide Lacks the methyl group at the 2-position and the chloromethyl group at the 3-positionVaries (Used as a common reference)A widely used thiazide diuretic, often serving as a benchmark for comparison.

Quantitative Comparison of Diuretic Effects

Direct head-to-head quantitative data from a single study comparing the diuretic potency of Methyclothiazide with all its key analogs is limited in the public domain. However, data from various sources, primarily from preclinical studies in rats, can provide an estimate of their relative potencies. The following tables summarize available data, with the caveat that experimental conditions may vary between studies.

Table 2: Comparative Diuretic and Natriuretic Effects in Rats (Hypothetical and Representative Data)

CompoundDose (mg/kg)Urine Volume (mL/24h)Na+ Excretion (mEq/24h)Cl- Excretion (mEq/24h)
Control (Vehicle) -5.51.21.5
Methyclothiazide 2.512.83.13.6
Hydrochlorothiazide 1015.22.52.8
Hydrochlorothiazide 2018.93.84.2

Note: Methyclothiazide has a per-milligram natriuretic activity approximately 100 times that of the prototype thiazide, chlorothiazide.[4] At maximal therapeutic dosages, all thiazides are considered to have approximately equal diuretic/natriuretic effects.[4]

Experimental Protocols

A standardized protocol is crucial for the accurate assessment and comparison of diuretic potency. The following is a generalized methodology for evaluating the diuretic activity of test compounds in a preclinical rat model.[3]

Acute Diuretic Activity Study in Rats

Objective: To determine the dose-dependent diuretic, natriuretic, and chloruretic activity of a test compound.

Materials:

  • Male Wistar rats (200-250g)

  • Test compounds (Methyclothiazide and its analogs)

  • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

  • Standard diuretic (e.g., Furosemide or Hydrochlorothiazide)

  • Metabolic cages for individual housing and urine collection

  • Oral gavage needles

  • Graduated cylinders for urine volume measurement

  • Flame photometer or ion-selective electrodes for electrolyte analysis

Procedure:

  • Animal Acclimatization: House the rats in standard laboratory conditions for at least one week before the experiment to allow for acclimatization.

  • Fasting: Withhold food but not water for 18 hours before the experiment to ensure uniform gastric emptying and hydration status.

  • Grouping: Randomly divide the animals into groups (n=6 per group), including a control group (vehicle), a standard diuretic group, and test groups for each Methyclothiazide analog at various doses.

  • Hydration: Administer a saline load (e.g., 25 mL/kg of 0.9% NaCl) to all animals by oral gavage to ensure a baseline urine flow.

  • Drug Administration: Immediately after the saline load, administer the respective vehicle, standard diuretic, or test compound to each group via oral gavage.

  • Urine Collection: Place each rat in an individual metabolic cage and collect urine over a specified period (e.g., 24 hours), with measurements at intermediate time points (e.g., 0-4h, 4-8h).

  • Measurements:

    • Urine Volume: Measure the total volume of urine collected for each time period.

    • Electrolyte Concentration: Analyze urine samples for the concentration of sodium (Na+), potassium (K+), and chloride (Cl-).

  • Data Analysis:

    • Calculate the total excretion of each electrolyte by multiplying the concentration by the urine volume.

    • Compare the mean urine volume and electrolyte excretion of the test groups to the control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

    • Calculate the Lipschitz value (Diuretic Index) = (Urine volume of test group) / (Urine volume of control group). A value greater than 1 indicates diuretic activity.[3]

Visualizing Mechanisms and Workflows

Signaling Pathway of Thiazide Diuretics

The following diagram illustrates the mechanism of action of Methyclothiazide and its analogs at the distal convoluted tubule.

Thiazide_Pathway cluster_DCT Distal Convoluted Tubule Cell Methyclothiazide Methyclothiazide & Analogs NCC Na+/Cl- Symporter (NCC) Methyclothiazide->NCC Inhibits Na_Reabsorption Na+ Reabsorption NCC->Na_Reabsorption Mediates Cl_Reabsorption Cl- Reabsorption NCC->Cl_Reabsorption Mediates Na_Excretion Increased Na+ Excretion Cl_Excretion Increased Cl- Excretion Diuresis Increased H2O Excretion (Diuresis) Na_Excretion->Diuresis Leads to Cl_Excretion->Diuresis Leads to

Caption: Mechanism of action of Methyclothiazide analogs.

Experimental Workflow for Diuretic Potency Assessment

The diagram below outlines the typical experimental workflow for evaluating the diuretic activity of Methyclothiazide analogs in a rat model.

Diuretic_Workflow start Start acclimatization Animal Acclimatization (1 week) start->acclimatization fasting Fasting (18 hours) acclimatization->fasting grouping Grouping of Animals (Control, Standard, Test Groups) fasting->grouping hydration Saline Load Administration grouping->hydration drug_admin Drug/Vehicle Administration hydration->drug_admin urine_collection Urine Collection (in Metabolic Cages) drug_admin->urine_collection measurements Measure Urine Volume & Electrolyte Concentrations urine_collection->measurements analysis Data Analysis (Statistical Comparison) measurements->analysis end End analysis->end

Caption: Experimental workflow for diuretic potency evaluation.

References

Methyclothiazide: A Side-by-Side Analysis of its Impact on Renal versus Vascular Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyclothiazide, a thiazide diuretic, has long been a cornerstone in the management of hypertension and edema.[1][2] Its therapeutic efficacy is primarily attributed to its action on the kidneys, leading to increased excretion of salt and water.[3][4] However, emerging evidence suggests that its influence extends beyond the renal tubules, with direct effects on the vasculature contributing to its antihypertensive properties.[5][6] This guide provides a comparative analysis of Methyclothiazide's impact on its renal and vascular targets, supported by experimental data and detailed methodologies.

Quantitative Data Presentation

Table 1: Effect of Thiazide Diuretics on Renal Function (in rats)

ParameterTreatment Group (Dose, p.o.)Mean Urine Volume (mL/day)% Increase vs. ControlMean Sodium Excretion% Increase vs. Control
Urine VolumeHydrochlorothiazide (B1673439) (10 mg/kg)Significant IncreaseValue dependent on control--
Sodium ExcretionHydrochlorothiazide (10 mg/kg)--Obvious NatriuresisValue dependent on control

Source: Adapted from studies on hydrochlorothiazide as a proxy for methyclothiazide.[7]

Table 2: Effect of Methyclothiazide on Vascular Function (in isolated rat aorta)

ParameterMethyclothiazide ConcentrationAgonist% Inhibition of Maximal Vasoconstriction
Vasoconstriction10⁻⁴ MNorepinephrine (B1679862)59 ± 11%
Vasoconstriction10⁻⁴ MArginine Vasopressin32.3 ± 13%

Source: Data from in vitro studies on spontaneously hypertensive rat aorta.

Table 3: Dose-Response of Methyclothiazide on Blood Pressure in Hypertensive Patients

Daily DoseDurationEffect on Diastolic Blood Pressure
5 mg4 weeks (early responders)Significant reduction
5 mg>6 weeks (late responders)Further significant reduction after an initial modest reduction and plateau
10 mg-No significant difference in late response compared to 5 mg

Source: Clinical trial data in patients with essential hypertension.[8]

Experimental Protocols

Preclinical Evaluation of Diuretic Properties in Rats

This protocol outlines a standard method for assessing the diuretic and natriuretic effects of thiazide diuretics like Methyclothiazide in a rat model.[9]

  • Animal Model: Male Wistar rats are typically used.

  • Acclimatization: Animals are housed in standard laboratory conditions and allowed to acclimate for at least one week before the experiment.

  • Pre-treatment: 15 hours prior to the experiment, food and water are withdrawn to ensure a uniform state of hydration and gastric emptying.

  • Drug Administration:

    • The control group receives the vehicle (e.g., 0.9% saline) intraperitoneally.

    • The standard group receives a known diuretic, such as furosemide, for comparison.

    • The test group receives Methyclothiazide dissolved in the vehicle at various doses.

  • Urine Collection: Immediately after administration, rats are placed in individual metabolic cages that allow for the separate collection of urine and feces. Urine is collected over a specified period, typically 5 and 24 hours.

  • Data Analysis:

    • Urine Volume: The total volume of urine excreted by each rat is measured.

    • Electrolyte Concentration: The concentrations of sodium (Na+), potassium (K+), and chloride (Cl-) in the urine are determined using a flame photometer or ion-selective electrodes.

    • Diuretic Index (Lipschitz value): Calculated as (Urine volume of the test group) / (Urine volume of the control group). A value greater than 1 indicates diuretic activity.[7]

    • Natriuretic Activity: The ratio of Na+/K+ excretion is calculated. A ratio greater than 2 is considered a favorable natriuretic effect.[9]

    • Statistical Analysis: Data are analyzed using appropriate statistical tests, such as ANOVA followed by Dunnett's test, to compare the test groups with the control group.[7]

Vascular Reactivity Studies in Isolated Rat Aorta

This protocol describes the methodology for investigating the direct effects of Methyclothiazide on vascular smooth muscle tone using isolated aortic rings.

  • Tissue Preparation:

    • Spontaneously hypertensive rats (SHR) are euthanized, and the thoracic aorta is carefully excised.

    • The aorta is placed in a cold, oxygenated physiological salt solution (PSS), and adherent connective tissue is removed.

    • The aorta is cut into rings approximately 2-3 mm in length. The endothelium can be mechanically removed in some rings for comparison.

  • Organ Bath Setup:

    • Aortic rings are mounted between two stainless steel hooks in an organ bath containing PSS, maintained at 37°C, and continuously bubbled with a 95% O₂ / 5% CO₂ gas mixture.

    • One hook is fixed, and the other is connected to an isometric force transducer to record changes in tension.

  • Equilibration and Viability Check:

    • The rings are allowed to equilibrate for 60-90 minutes under a resting tension of approximately 2g.

    • The viability of the rings is tested by inducing a contraction with a high-potassium solution or a vasoconstrictor agent like norepinephrine. The presence of a functional endothelium is confirmed by observing relaxation in response to acetylcholine.

  • Experimental Protocol:

    • A cumulative concentration-response curve to a vasoconstrictor (e.g., norepinephrine or arginine vasopressin) is generated.

    • The aortic rings are then washed and incubated with Methyclothiazide at a specific concentration (e.g., 10⁻⁴ M) for a predetermined period.

    • The concentration-response curve to the vasoconstrictor is repeated in the presence of Methyclothiazide.

  • Data Analysis:

    • The contractile responses are recorded and expressed as a percentage of the maximal contraction induced by the vasoconstrictor in the absence of the drug.

    • The inhibitory effect of Methyclothiazide is quantified by comparing the maximal contraction and the potency (EC₅₀) of the vasoconstrictor before and after drug incubation.

    • Statistical analysis is performed to determine the significance of the observed effects.

Signaling Pathways and Mechanisms of Action

Renal Target: The Na+/Cl- Symporter (NCC)

The primary and well-established mechanism of action of Methyclothiazide in the kidney is the inhibition of the sodium-chloride (Na+/Cl-) symporter (NCC) located in the apical membrane of the distal convoluted tubule (DCT) cells.[3][4] By blocking this symporter, Methyclothiazide prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[2] This leads to an increased concentration of these ions in the tubular fluid, which osmotically retains water, resulting in diuresis (increased urine output) and natriuresis (increased sodium excretion).[3] The increased delivery of sodium to the distal nephron also indirectly enhances potassium excretion.[1]

Renal_Mechanism cluster_DCT Distal Convoluted Tubule Cell cluster_Lumen Tubular Lumen Methyclothiazide Methyclothiazide NCC Na+/Cl- Symporter (NCC) Methyclothiazide->NCC Inhibits Na_Reabsorption Na+ Reabsorption NCC->Na_Reabsorption Mediates Cl_Reabsorption Cl- Reabsorption NCC->Cl_Reabsorption Mediates Increased_Na Increased Na+ Excretion Na_Reabsorption->Increased_Na Leads to Increased_Cl Increased Cl- Excretion Cl_Reabsorption->Increased_Cl Leads to Increased_H2O Increased H2O Excretion (Diuresis) Increased_Na->Increased_H2O Osmotically Increased_Cl->Increased_H2O Osmotically

Renal mechanism of Methyclothiazide.
Vascular Target: Endothelium and Smooth Muscle Cells

The vascular effects of Methyclothiazide are less completely understood but are thought to contribute to its antihypertensive action.[3][6] Evidence suggests a multi-faceted mechanism that includes both endothelium-dependent and direct effects on vascular smooth muscle cells.

  • Endothelium-Dependent Vasodilation: Studies have shown that Methyclothiazide can induce endothelium-dependent relaxation of blood vessels.[5] This effect is likely mediated by the release of nitric oxide (NO) from endothelial cells. NO then diffuses to the underlying vascular smooth muscle cells, where it activates guanylate cyclase, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent vasodilation.

  • Direct Effects on Vascular Smooth Muscle: Methyclothiazide may also directly affect vascular smooth muscle cells. One proposed mechanism is the activation of large-conductance calcium-activated potassium channels (BKCa).[1] Opening of these channels leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated calcium channels, reducing calcium influx and promoting relaxation. Additionally, some studies suggest a possible weak inhibitory effect on calcium channels.[5] The involvement of G-protein coupled receptors in these vascular effects has not been definitively established for Methyclothiazide.

Vascular_Mechanism cluster_Endothelium Endothelial Cell cluster_VSMC Vascular Smooth Muscle Cell Methyclothiazide_E Methyclothiazide eNOS eNOS Methyclothiazide_E->eNOS Activates? NO Nitric Oxide (NO) eNOS->NO Produces NO_receptor Guanylate Cyclase NO->NO_receptor Diffuses and Activates Methyclothiazide_V Methyclothiazide BKCa BKCa Channels Methyclothiazide_V->BKCa Activates Ca_Channels Voltage-gated Ca2+ Channels Methyclothiazide_V->Ca_Channels Inhibits? (weak) Hyperpolarization Hyperpolarization BKCa->Hyperpolarization Leads to Ca_Influx Decreased Ca2+ Influx Ca_Channels->Ca_Influx Mediates Hyperpolarization->Ca_Channels Inhibits Relaxation Vasodilation Ca_Influx->Relaxation cGMP Increased cGMP NO_receptor->cGMP cGMP->Relaxation

Proposed vascular mechanisms of Methyclothiazide.

Side-by-Side Comparison

FeatureRenal ImpactVascular Impact
Primary Target Sodium-Chloride Symporter (NCC) in the Distal Convoluted Tubule[3][4]Endothelial cells and Vascular Smooth Muscle Cells[5]
Primary Mechanism Inhibition of Na+ and Cl- reabsorption, leading to diuresis and natriuresis[2]Endothelium-dependent NO release and direct effects on ion channels (BKCa, Ca2+) in vascular smooth muscle[1][5]
Key Signaling Molecule -Nitric Oxide (NO)[5]
Effect on Ion Transport Decreased reabsorption of Na+, Cl-; Increased excretion of K+[4]Increased K+ efflux (hyperpolarization); Potentially decreased Ca2+ influx[1][5]
Physiological Outcome Reduction in extracellular fluid volume and blood volume[3]Vasodilation and reduction in peripheral vascular resistance[3]
Clinical Relevance Primary contributor to diuretic and initial antihypertensive effect[4]Contributes to the sustained antihypertensive effect[6]
Data Availability Well-characterized mechanism, though specific dose-response data for Methyclothiazide is limited[7]Less well-understood; quantitative data is emerging from in vitro studies[5]

Conclusion

Methyclothiazide exerts its therapeutic effects through distinct but complementary actions on both renal and vascular targets. Its primary and well-defined renal mechanism of inhibiting the Na+/Cl- symporter is fundamental to its diuretic and natriuretic properties, leading to a reduction in blood volume. Concurrently, its less characterized but significant vascular effects, including endothelium-dependent vasodilation and direct actions on vascular smooth muscle ion channels, contribute to a decrease in peripheral resistance.

For drug development professionals, understanding this dual mechanism is crucial for the rational design of novel antihypertensive agents. Further research is warranted to fully elucidate the molecular signaling pathways involved in Methyclothiazide's vascular effects, particularly the potential role of G-protein coupled receptors, and to obtain more precise quantitative data to model its integrated physiological impact. A deeper understanding of these mechanisms will pave the way for the development of more targeted and effective therapies for cardiovascular diseases.

References

Safety Operating Guide

Proper Disposal of Methyclothiazide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols for pharmaceutical compounds like methyclothiazide is essential to ensure a safe work environment and compliance with regulatory standards. This guide provides a detailed, step-by-step procedure for the proper disposal of methyclothiazide waste generated in a laboratory setting.

Waste Classification and Regulatory Overview

The primary step in determining the correct disposal pathway for any chemical is its classification under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[1][2][3] Pharmaceutical waste can be classified as either hazardous or non-hazardous.

A pharmaceutical waste is considered hazardous if it is specifically named on the RCRA P-list (acutely hazardous) or U-list (toxic), or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[1][4][5]

Methyclothiazide is not found on the EPA's P-list or U-list of hazardous wastes. [6][7][8][9] Furthermore, it does not typically exhibit the characteristics of ignitability, corrosivity, or reactivity. While a toxicity characteristic determination would require specific analytical testing, methyclothiazide is generally managed as a non-hazardous pharmaceutical waste .

However, it is critical to note that state and local regulations may be more stringent than federal guidelines.[10][11] Therefore, all personnel must consult their institution's Environmental Health & Safety (EHS) department for specific guidance and confirmation of proper procedures.

Key Determinants for Hazardous Waste Classification

To aid in understanding the classification process, the following table summarizes the criteria for RCRA characteristic hazardous waste.

CharacteristicEPA Waste CodeDescription of CriteriaRelevance to Methyclothiazide
Ignitability D001- Liquid with a flash point < 60°C (140°F)- Flammable solid or compressed gas- An oxidizerUnlikely to meet criteria.
Corrosivity D002- Aqueous solution with a pH ≤ 2 or ≥ 12.5Unlikely to meet criteria.
Reactivity D003- Unstable under normal conditions- Reacts violently with water- Capable of detonation or explosive reactionUnlikely to meet criteria.
Toxicity D004 - D043- Contains specific contaminants at or above regulated concentrations, as determined by the Toxicity Characteristic Leaching Procedure (TCLP)Unlikely to meet criteria without specific formulation components that are regulated.

Step-by-Step Disposal Protocol for Methyclothiazide

Based on its classification as a non-hazardous pharmaceutical, the following procedures should be followed for the disposal of methyclothiazide from a research or laboratory environment.

1. Segregation of Waste:

  • Do not mix methyclothiazide waste with hazardous chemical waste (e.g., solvents, P- or U-listed chemicals).

  • Keep methyclothiazide waste separate from regular trash, biohazardous waste, and sharps.

2. Containerization:

  • Place all methyclothiazide waste, including pure compound, contaminated personal protective equipment (PPE) like gloves and weigh boats, and any cleanup materials, into a designated non-hazardous pharmaceutical waste container .

  • These containers are typically color-coded blue to distinguish them from other waste streams.

3. Labeling:

  • Clearly label the waste container as "Non-Hazardous Pharmaceutical Waste ."

  • Identify the primary contents, e.g., "Methyclothiazide Waste."

  • Follow any additional institutional labeling requirements provided by your EHS department.

4. Storage and Collection:

  • Store the sealed waste container in a designated accumulation area.

  • Arrange for pickup and final disposal through your institution's contracted pharmaceutical waste vendor.

5. Prohibited Disposal Methods:

  • DO NOT dispose of methyclothiazide down the drain. This can introduce active pharmaceutical ingredients into waterways, harming aquatic life and potentially impacting public health.

  • DO NOT dispose of methyclothiazide in the regular trash.

6. Disposal of "RCRA Empty" Containers:

  • A container that held methyclothiazide is considered "RCRA empty" once all contents have been removed by normal means and no more than one inch of residue remains, or no more than 3% by weight of the total capacity of the container remains.

  • Empty containers may often be disposed of in the regular trash. However, all labels containing proprietary or patient information must be defaced or removed.

  • Confirm your institution's specific policy for empty container disposal with your EHS department.

Experimental Workflow for Methyclothiazide Disposal

The following diagram illustrates the decision-making process and proper workflow for the disposal of methyclothiazide in a laboratory setting.

Methyclothiazide_Disposal_Workflow start Unused/Expired Methyclothiazide Waste check_listed Is it a RCRA P- or U-Listed Hazardous Waste? start->check_listed check_char Does it exhibit a Characteristic of Hazardous Waste? (Ignitable, Corrosive, Reactive, Toxic) check_listed->check_char No (Not Listed) haz Manage as Hazardous Waste check_listed->haz Yes non_haz Manage as Non-Hazardous Pharmaceutical Waste check_char->non_haz No (Generally Assumed) check_char->haz Yes container_blue Place in designated BLUE container non_haz->container_blue container_black Place in designated BLACK container haz->container_black vendor Dispose via licensed pharmaceutical waste vendor container_blue->vendor container_black->vendor consult_ehs ALWAYS Confirm with Institutional EHS and Local Regulations vendor->consult_ehs

Caption: Decision workflow for proper methyclothiazide disposal.

References

Safeguarding Researchers: A Guide to Handling Methyclothiazide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, ensuring safety during the handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the handling of Methyclothiazide, a thiazide diuretic. The following procedures and recommendations are designed to minimize risk and ensure a safe laboratory environment.

Key Properties of Methyclothiazide

A summary of the physical and chemical properties of Methyclothiazide is provided below.

PropertyValue
Molecular FormulaC₉H₁₁Cl₂N₃O₄S₂
Molecular Weight360.24 g/mol
Melting Point225 °C[1][2]
SolubilityVery slightly soluble in water. Freely soluble in acetone (B3395972) and pyridine; sparingly soluble in methanol; slightly soluble in alcohol.[1]
AppearanceSolid crystals.[1]
OdorOdorless or has a slight odor.[1]

Operational Plan for Handling Methyclothiazide

1. Engineering Controls:

  • When handling Methyclothiazide powder, all operations should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Use a balance with a draft shield to prevent the powder from becoming airborne during weighing.

2. Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times when handling Methyclothiazide.[3][4] Gloves should be inspected before use and changed immediately if contaminated.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect against accidental eye contact.[4][5]

  • Lab Coat: A clean, buttoned lab coat should be worn to protect street clothing and skin from contamination.

  • Respiratory Protection: For operations that may generate significant dust, such as weighing large quantities or cleaning up spills, a NIOSH-approved respirator (e.g., N95) should be used.[5][6]

3. Handling Procedures:

  • Before use, ensure that the Safety Data Sheet (SDS) has been reviewed and is readily accessible.

  • Carefully open the container in a fume hood to avoid creating dust.

  • Use a spatula or other appropriate tool to transfer the powder. Avoid scooping directly from the container with weighing paper.

  • If preparing solutions, add the solid to the solvent slowly to prevent splashing.

4. Storage:

  • Store Methyclothiazide in a tightly closed container in a cool, dry, and well-ventilated area.[1][7][8]

  • Recommended storage temperature is below 40°C (104°F), preferably between 15°C and 30°C (59°F and 86°F).[1]

  • Protect from light and moisture.[9]

Spill and Disposal Plan

1. Spill Response:

In the event of a spill, follow the workflow outlined below.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area start->evacuate alert Alert Supervisor and Nearby Personnel evacuate->alert ppe Don Appropriate PPE (Gloves, Goggles, Respirator) alert->ppe contain Contain the Spill (Use absorbent pads for liquids, cover solids to prevent dust) ppe->contain cleanup Clean Up Spill (Use appropriate kit) contain->cleanup decontaminate Decontaminate the Area cleanup->decontaminate dispose Dispose of Waste in Sealed Labeled Container decontaminate->dispose end Spill Response Complete dispose->end

Methyclothiazide Spill Response Workflow

2. Waste Disposal:

  • All waste materials contaminated with Methyclothiazide, including empty containers, used PPE, and spill cleanup materials, should be considered chemical waste.

  • Place all waste in a clearly labeled, sealed container.

  • Dispose of the chemical waste in accordance with institutional and local environmental regulations.[1] Do not dispose of it in the regular trash or down the drain.[10]

  • For unused or expired medication in a non-laboratory setting, the best method of disposal is through a drug take-back program.[10][11] If a take-back program is not available, the medication can be mixed with an undesirable substance like coffee grounds or cat litter, placed in a sealed bag, and then thrown in the household trash.[10][11][12] Flushing is generally not recommended unless specifically stated by the FDA.[11][12]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.